molecular formula C8H7BO3 B1275802 Benzofuran-5-boronic acid CAS No. 331834-13-0

Benzofuran-5-boronic acid

Cat. No.: B1275802
CAS No.: 331834-13-0
M. Wt: 161.95 g/mol
InChI Key: WYXQQAYIAJRORT-UHFFFAOYSA-N
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Description

Benzofuran-5-boronic acid is a useful research compound. Its molecular formula is C8H7BO3 and its molecular weight is 161.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzofuran-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXQQAYIAJRORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400725
Record name Benzofuran-5-boronic acid
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Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331834-13-0
Record name Benzofuran-5-boronic acid
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Record name Benzo[b]furan-5-boronic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Benzofuran-5-boronic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure, Properties, and Applications of Benzofuran-5-boronic Acid in Pharmaceutical Research and Development.

This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex benzofuran derivatives. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of carbon-carbon bonds.[1][2] The benzofuran scaffold is a core component in numerous biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound for researchers and professionals in the field of drug development.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.

PropertyValueReference(s)
CAS Number 331834-13-0[6][7]
Molecular Formula C₈H₇BO₃[7]
Molecular Weight 161.95 g/mol [7]
Appearance Solid[8]
Purity Typically ≥95%[8]
Melting Point 162 °C[9]
Boiling Point 340.4 °C at 760 mmHg[9]
Density 1.31 g/cm³[9]
SMILES OB(O)C1=CC=C2OC=CC2=C1
InChI Key WYXQQAYIAJRORT-UHFFFAOYSA-N[8][9]
Storage Conditions 2-8 °C

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a lithium-halogen exchange reaction starting from 5-bromobenzofuran, followed by quenching with a borate ester.[6]

Experimental Protocol: Synthesis of this compound from 5-Bromobenzofuran

This protocol is a general representation of a common synthetic route.[6]

Materials:

  • 5-bromobenzo[b]furan

  • n-butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Under an inert atmosphere (Argon), dissolve 5-bromobenzo[b]furan (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml).

  • Cool the solution to -60 °C.

  • Slowly add a hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) dropwise to the reaction mixture, maintaining the temperature at -60 °C.

  • Continue stirring at the same temperature for 30 minutes.

  • Add trimethyl borate (0.69 ml, 6.0 mmol) to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.

  • Quench the reaction with an appropriate aqueous acidic solution (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield this compound.

G Synthesis Workflow of this compound cluster_reaction Reaction Steps cluster_workup Work-up and Purification A Dissolve 5-bromobenzofuran in anhydrous THF B Cool to -60 °C under Argon A->B C Add n-BuLi dropwise B->C D Stir for 30 minutes C->D E Add Trimethyl borate D->E F Warm to Room Temperature E->F G Quench with aq. HCl F->G Reaction Completion H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify (Recrystallization/Chromatography) K->L M This compound L->M Final Product

Caption: Synthesis Workflow of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, which is a cornerstone of modern organic synthesis.[10][11] This reaction is instrumental in creating a diverse array of biaryl and heteroaryl compounds, many of which are scaffolds for pharmacologically active molecules.[2]

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[11]

Procedure:

  • In a reaction vessel, combine this compound (1.1 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).[11][12]

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 4-16 hours).[1][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

G Generalized Suzuki-Miyaura Coupling Reaction cluster_catalyst Catalytic Cycle Reactant1 This compound Transmetal Transmetalation Ar-Pd(II)-X + Boronic Acid -> Ar-Pd(II)-Ar' + X-B(OH)2 Reactant1->Transmetal Reactant2 Aryl Halide (Ar-X) OxAdd Oxidative Addition Pd(0) + Ar-X -> Ar-Pd(II)-X Reactant2->OxAdd OxAdd->Transmetal Base RedElim Reductive Elimination Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0) Transmetal->RedElim Product Coupled Product (Ar-Ar') RedElim->Product Pd_cat Pd(0) Catalyst RedElim->Pd_cat Pd_cat->OxAdd

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of increasing importance in pharmaceutical drug discovery.[13][14] They are recognized for their versatile reactivity, stability, and relatively low toxicity.[15] this compound serves as a key intermediate in the synthesis of compounds that are investigated for a variety of therapeutic applications. The benzofuran core is a privileged scaffold in medicinal chemistry, and modifications at the 5-position through Suzuki coupling can significantly influence the biological activity of the resulting molecules. These synthesized derivatives have shown potential as anticancer, antibacterial, and antiviral agents, among other activities.[4][15]

While this compound itself is a building block and not a therapeutic agent, its role is critical in the drug discovery process. The logical workflow from this starting material to a potential drug candidate involves several stages, as illustrated below.

G Drug Discovery Workflow with this compound Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Selection Lead->Candidate

Caption: Drug Discovery Workflow with this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood.[16] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] In case of spills, it is important to avoid generating dust and to clean up using dry procedures.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19]

References

An In-depth Technical Guide to the Synthesis of Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for benzofuran-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes and experimental workflows to facilitate understanding and replication.

Core Synthesis Pathway: Halogen-Metal Exchange of 5-Bromobenzofuran

The most direct and commonly employed method for the synthesis of this compound involves a halogen-metal exchange reaction starting from 5-bromobenzofuran. This pathway proceeds via a lithiated intermediate, which is then quenched with a boron electrophile to yield the desired boronic acid.

Synthesis_Pathway 5-Bromobenzofuran 5-Bromobenzofuran Benzofuran-5-yllithium Benzofuran-5-yllithium 5-Bromobenzofuran->Benzofuran-5-yllithium  n-BuLi, THF, -60 °C Boronate_Ester_Intermediate Boronate Ester Intermediate Benzofuran-5-yllithium->Boronate_Ester_Intermediate  B(OCH3)3, -60 °C to RT Benzofuran-5-boronic_acid This compound Boronate_Ester_Intermediate->Benzofuran-5-boronic_acid  H3O+

Caption: Halogen-metal exchange pathway for this compound synthesis.

Experimental Protocol: Synthesis from 5-Bromobenzofuran

This protocol details the synthesis of this compound from 5-bromobenzofuran via a halogen-metal exchange reaction.

Materials:

  • 5-Bromobenzofuran

  • n-Butyllithium (n-BuLi) in hexane

  • Trimethyl borate (B(OCH₃)₃)

  • Tetrahydrofuran (THF), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Hexane

  • Ether

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (argon), a solution of 5-bromobenzofuran (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml) is prepared in a flame-dried flask.

  • The solution is cooled to -60°C.

  • A hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) is added dropwise to the reaction mixture, maintaining the temperature at -60°C.

  • The reaction mixture is stirred at -60°C for 30 minutes.

  • Trimethyl borate (0.69 ml, 6.0 mmol) is then added to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature over a period of 4 hours.

  • Water (5 ml) is added to quench the reaction, and the mixture is cooled to 5°C.

  • The tetrahydrofuran is removed under reduced pressure.

  • The pH of the remaining aqueous residue is adjusted to 1 with 1N hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed by distillation.

  • The resulting residue is triturated with a hexane/ether mixture, filtered, and dried to yield this compound as a light brown solid.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Dissolve 5-Bromobenzofuran in THF under Argon Cool Cool to -60 °C Start->Cool Add_nBuLi Add n-Butyllithium dropwise Cool->Add_nBuLi Stir1 Stir for 30 min at -60 °C Add_nBuLi->Stir1 Add_Borate Add Trimethyl borate Stir1->Add_Borate Warm Warm to Room Temperature over 4h Add_Borate->Warm Quench Quench with Water Warm->Quench Remove_THF Remove THF under reduced pressure Quench->Remove_THF Acidify Adjust pH to 1 with 1N HCl Remove_THF->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Remove Solvent Wash_Dry->Concentrate Purify Triturate with Hexane/Ether, Filter, and Dry Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 5-bromobenzofuran.

ParameterValueReference
Starting Material 5-Bromobenzofuran
Reagents n-Butyllithium, Trimethyl borate
Solvent Tetrahydrofuran (THF)
Reaction Temperature -60°C to Room Temperature
Reaction Time ~4.5 hours
Product Yield 551 mg (from 1.0 g starting material)
Appearance Light brown solid

Alternative Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

While the halogen-metal exchange is a primary route, an alternative strategy for synthesizing substituted benzofurans involves the Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3] In a hypothetical pathway to this compound, one could envision a scenario where a di-halogenated benzofuran undergoes a selective coupling to introduce the boronic acid group, or a pre-functionalized benzofuran is coupled with a boron-containing reagent.

Characterization Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following table provides expected characterization data.

TechniqueData
¹H NMR Expected signals for the aromatic protons of the benzofuran ring and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts will be influenced by the solvent used.
¹³C NMR Expected signals corresponding to the eight carbon atoms of the benzofuran ring. The carbon attached to the boron atom may show a broadened signal.
Mass Spectrometry Molecular Ion Peak (M+) corresponding to the molecular weight of this compound (161.95 g/mol ).

Note: For detailed and specific spectral data, it is recommended to consult analytical databases or perform characterization on the synthesized compound.

References

A Technical Guide to the Discovery of Novel Benzofuran-5-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif, central to a wide array of biologically active natural products and synthetic compounds.[1] Its unique structural features have established it as a focal point in medicinal chemistry, leading to the development of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a boronic acid moiety, particularly at the 5-position, offers a versatile handle for further chemical modification and can significantly influence the compound's biological profile. Boronic acid derivatives are crucial in modern drug discovery, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[4] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel benzofuran-5-boronic acid derivatives.

I. Synthesis of Benzofuran Derivatives

The construction of the benzofuran core and the introduction of the boronic acid group can be achieved through several synthetic strategies. Palladium- and copper-catalyzed reactions are among the most robust and versatile methods.[1]

A. Palladium-Catalyzed Synthesis: Suzuki-Miyaura Cross-Coupling

Palladium catalysis is a powerful tool for synthesizing substituted benzofurans, offering high yields and tolerance for a wide range of functional groups.[1] The Suzuki-Miyaura cross-coupling reaction is a key method for creating C-C bonds by coupling an organoboron compound with an organohalide.[1][4] This is particularly relevant for synthesizing aryl-substituted benzofurans.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling [1]

  • Reaction Setup: In a suitable reaction vessel, combine the starting 2-halobenzofuran (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[5]

  • Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).[1][5] Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure 2-arylbenzofuran.[1]

Table 1: Examples of Palladium-Catalyzed Synthesis of Benzofuran Derivatives

Starting Material 1 Starting Material 2 Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
2-Iodobenzofuran 4-Pyridineboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 12 85-92[5]
2-(2-formylphenoxy) acetonitrile Arylboronic acid Pd(OAc)₂ bpy Toluene 90 18 84-91[6][7]

| 3-(ethoxycarbonyl)-benzofuran-2-yl)boronic acid | 4-Methoxyphenyl iodide | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 71[5] |

B. Copper-Catalyzed Synthesis

Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of benzofurans.[1] These methods often involve the coupling of phenols or their derivatives with alkynes, followed by intramolecular cyclization.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Substituted Benzofurans [1]

  • Reactant Preparation: To a solution of an o-hydroxyaldehyde (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., DMF or DMSO), add a copper(I) salt (e.g., CuI or CuBr, 0.1 equivalents) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 90°C to 110°C and monitor by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired benzofuran derivative.[1]

Table 2: Examples of Copper-Catalyzed Synthesis of Benzofuran Derivatives [1]

o-Hydroxyaldehyde Alkyne Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Salicylaldehyde 1-Hexyne CuBr Et₃N DMSO 110 8 75

| 2-Hydroxy-3-methoxybenzaldehyde | Cyclopropylacetylene | CuCl | Cs₂CO₃ | Toluene | 90 | 10 | 82 |

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., Halobenzofuran, Arylboronic Acid) react Catalytic Reaction (e.g., Suzuki Coupling) start->react Catalyst, Base, Solvent, Heat workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Pure Benzofuran Derivative purify->product

Caption: General workflow for the synthesis and purification of benzofuran derivatives.

II. Biological Activities and Evaluation

Benzofuran derivatives have demonstrated a wide range of potent biological activities, with anticancer and antimicrobial properties being the most extensively studied.[1][8][9][10] The introduction of various substituents allows for the fine-tuning of their pharmacological profiles.

A. Anticancer Activity

Numerous novel benzofuran derivatives exhibit significant cytotoxic effects against various human cancer cell lines.[1][11][12] Their mechanisms often involve the disruption of critical cellular processes like microtubule dynamics and cell signaling pathways.[11] For instance, some derivatives bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of microtubules and ultimately leads to cell cycle arrest and apoptosis.[11] Halogenated derivatives, in particular, have shown remarkable cytotoxicity against leukemia cells.[12]

Experimental Protocol: MTT Assay for Anticancer Activity [1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, K562) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is then calculated.

Table 3: In Vitro Anticancer Activity of Selected Benzofuran Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
Halogenated Derivative 1 K562 (Leukemia) 5.0 [12]
Halogenated Derivative 1 HL-60 (Leukemia) 0.1 [12]
Benzofuran-Chalcone Hybrid 1a MCF-7 (Breast) 2.1 [1]
Benzofuran-Chalcone Hybrid 1a A549 (Lung) 3.5 [1]

| Benzofuran-Triazole Hybrid 4a | HeLa (Cervical) | 1.8 |[1] |

G cluster_workflow Cytotoxicity Assay Workflow (MTT) seed Seed Cancer Cells in 96-well plate treat Treat with Benzofuran Derivatives seed->treat 24h Incubation mtt Add MTT Reagent (Incubate 4h) treat->mtt 48-72h Incubation solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation + Survival Survival mTOR->Survival + Benzofuran_PI3K Benzofuran Derivative Benzofuran_PI3K->PI3K inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation + ERK->Survival + Benzofuran_Ras Benzofuran Derivative Benzofuran_Ras->Ras inhibits

References

The Versatile Role of Benzofuran Boronic Acids in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in the design and development of novel therapeutic agents. A key reagent that has significantly broadened the accessibility and diversification of benzofuran-based compounds is benzofuran boronic acid. This technical guide provides a comprehensive overview of the applications of benzofuran boronic acids in medicinal chemistry, with a focus on their synthesis, biological activities, and their role as pivotal building blocks in the construction of complex bioactive molecules.

Core Synthetic Methodologies

The primary application of benzofuran boronic acids in medicinal chemistry is their use as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction allows for the straightforward introduction of the benzofuran moiety onto a wide range of aryl, heteroaryl, and vinyl scaffolds.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling[1]

This protocol details a general and robust method for the synthesis of 2-arylbenzofurans from benzofuran-2-boronic acid and various aryl halides.

Materials:

  • Benzofuran-2-boronic acid

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), benzofuran-2-boronic acid (1.2 equivalents), base (2.0 equivalents), and the palladium catalyst (typically 2-5 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.

  • Add the degassed solvent system via syringe. The choice of solvent depends on the specific substrates and catalyst used.

  • Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

G reagents Aryl Halide Benzofuran Boronic Acid Pd Catalyst, Base setup Reaction Setup (Inert Atmosphere) reagents->setup Add Solvents reaction Heating (80-110 °C) setup->reaction workup Aqueous Workup & Extraction reaction->workup Cooling purification Column Chromatography workup->purification product Pure 2-Arylbenzofuran purification->product

Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.
Antimicrobial Activity

Benzofuran derivatives synthesized from boronic acid precursors have also demonstrated promising activity against a range of bacterial and fungal pathogens. This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 1 Salmonella typhimurium12.5[1]
Compound 1 Escherichia coli25[1]
Compound 1 Staphylococcus aureus12.5[1]
Compound 2 Staphylococcus aureus25[1]
Compound 5 Penicillium italicum12.5[1]
Compound 6 Penicillium italicum12.5[1]
Compound 6 Colletotrichum musae12.5-25[1]
Compound 6a Gram-positive & Gram-negative bacteria6.25[2]
Compound 6b Gram-positive & Gram-negative bacteria6.25[2]
Compound 6f Gram-positive & Gram-negative bacteria6.25[2]
Hydrophobic analog E. coli, S. aureus, MRSA, B. subtilis0.39-3.12[3]
Compound 38 Staphylococcus aureus0.039[4]
Compounds with -OH at C-6 E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa0.78-3.12[4]

Conclusion

Benzofuran boronic acids have emerged as indispensable tools in medicinal chemistry, facilitating the synthesis of a vast and diverse range of biologically active molecules. Their utility in Suzuki-Miyaura cross-coupling reactions has streamlined the construction of complex benzofuran-containing scaffolds, leading to the discovery of potent anticancer and antimicrobial agents. The ability of these derivatives to modulate critical signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their therapeutic potential. As synthetic methodologies continue to evolve and our understanding of the biological targets of these compounds deepens, benzofuran boronic acids will undoubtedly continue to play a pivotal role in the future of drug discovery and development.

References

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzofuran, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention from researchers and drug development professionals due to their extensive range of biological activities. This in-depth technical guide explores the core biological properties of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for scientists engaged in drug discovery and development.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, arrest of the cell cycle, and modulation of key signaling pathways integral to tumor progression and survival.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of various benzofuran derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The following table summarizes the IC₅₀ values for representative benzofuran derivatives against several cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-N-aryl piperazine hybrid (Compound 16 )A549 (Lung)0.12[1]
Benzofuran-N-aryl piperazine hybrid (Compound 16 )SGC7901 (Gastric)2.75[1]
(2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6 )HeLa (Cervical)Varies[1]
(2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6 )HepG2 (Liver)Varies[1]
(2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6 )SW620 (Colon)Varies[1]
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (Compound 10h )L1210 (Leukemia)0.016-0.024[2]
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan (Compound 10h )HeLa (Cervical)0.016-0.024[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure: [3][4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow: In Vivo Anticancer Efficacy (Xenograft Model)

To evaluate the in vivo anticancer potential of promising benzofuran derivatives, a xenograft mouse model is commonly employed.

G cluster_prep Preparation cluster_implant Tumor Implantation cluster_treat Treatment & Monitoring cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., A549, HeLa) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Immunocompromised Mice (e.g., Nude, SCID) animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administration of Benzofuran Derivative randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Tumor Growth Inhibition (TGI) Calculation endpoint->data_analysis

Caption: Workflow for an in vivo anticancer xenograft study.

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound. The table below presents the MIC values of several benzofuran derivatives against selected microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Benzofuran-2-carboxamide (6a, 6b, 6f )Bacillus subtilis6.25[5]
Benzofuran-2-carboxamide (6a, 6b, 6f )Staphylococcus aureus6.25[5]
Benzofuran-2-carboxamide (6a, 6b, 6f )Escherichia coli6.25[5]
Benzofuran ketoxime (38 )Staphylococcus aureus0.039[6]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[6]
Aza-benzofuran (1 )Salmonella typhimurium12.5[7]
Aza-benzofuran (1 )Escherichia coli25[7]
Aza-benzofuran (1 )Staphylococcus aureus12.5[7]
Oxa-benzofuran (5, 6 )Penicillium italicum12.5[7]
Oxa-benzofuran (5, 6 )Colletotrichum musae12.5-25[7]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[8][9]

Principle: An antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the agent.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar.

  • Inoculation: Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the benzofuran derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Anti-inflammatory Activity of Benzofuran Derivatives

Many benzofuran derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of compounds.

Compound/DerivativeDose (mg/kg)Inhibition of Paw Edema (%)Time PointReference
Benzofuran-2-carboxamide (6b )Not Specified71.102 h[5]
Benzofuran-2-carboxamide (6a )Not Specified61.552 h[5]
Benzofuran-N-aryl piperazine hybrid (16 )Not SpecifiedIC₅₀ = 5.28 µM (NO production)In Vitro[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions.

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the benzofuran derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Signaling Pathways in Inflammation

Benzofuran derivatives often exert their anti-inflammatory effects by interfering with pro-inflammatory signaling cascades.

The NF-κB pathway is a central regulator of inflammation.[10][11]

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, LPS receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Dissociation ikb_nfkb->nfkb Release dna DNA nfkb_nuc->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

The MAPK pathway is another critical signaling cascade involved in the inflammatory response.[12]

G cluster_stimuli Stress/Cytokine Stimuli cluster_cascade Kinase Cascade cluster_nucleus Nucleus stimuli UV, ROS, TNF-α mapkkk MAPKKK (e.g., MEKK, ASK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylation mapk MAPK (e.g., p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, ATF2) mapk->transcription_factors Phosphorylation gene_expression Inflammatory Gene Expression transcription_factors->gene_expression

Caption: A generalized MAPK signaling pathway.

Antioxidant Activity of Benzofuran Derivatives

Benzofuran derivatives can act as potent antioxidants by scavenging free radicals and inhibiting oxidative stress, which is implicated in numerous diseases.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/Derivative ClassAssayIC₅₀/EC₅₀Reference
Benzofuran compounds (59, 60 )DPPHIC₅₀ = 96.7 ± 8.9 µM[1]
1,3-Benzofuran derivatives (61-63 )DPPHEC₅₀ = 8.27 - 10.59 mM[1]
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[13][14]

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare different concentrations of the benzofuran derivatives in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Synthesis of Biologically Active Benzofuran Derivatives

The synthesis of benzofuran derivatives is a key area of research, with various methods developed to construct the benzofuran core and introduce diverse substituents.

General Synthetic Approach: Palladium-Catalyzed C-H Arylation

A common and versatile method for synthesizing 3-aryl-benzofuran-2-carboxamides involves a palladium-catalyzed C-H arylation.[15][16]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product benzofuran_carboxamide N-(quinolin-8-yl)benzofuran- 2-carboxamide catalyst Pd(OAc)₂ benzofuran_carboxamide->catalyst aryl_iodide Aryl Iodide aryl_iodide->catalyst product 3-Aryl-N-(quinolin-8-yl)benzofuran- 2-carboxamide catalyst->product C-H Arylation reagents AgOAc, NaOAc reagents->catalyst solvent CPME, 110°C solvent->catalyst

Caption: Synthesis of 3-aryl-benzofuran-2-carboxamides via C-H arylation.

This synthetic strategy allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, enabling the generation of diverse compound libraries for biological screening.

Benzofuran derivatives represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, underscores their potential for further development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and an overview of the relevant signaling pathways and synthetic strategies. It is intended to facilitate the research and development efforts of scientists and drug discovery professionals working with this important class of heterocyclic compounds. Further exploration of structure-activity relationships and mechanism of action studies will undoubtedly unveil even more potent and selective benzofuran-based drug candidates in the future.

References

Strategies for Functionalizing the Benzofuran Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Consequently, the development of efficient and selective methods for the functionalization of the benzofuran core is of paramount importance in medicinal chemistry and materials science for the generation of novel molecules with fine-tuned properties.

This technical guide provides a comprehensive overview of the key strategies for the chemical modification of the benzofuran nucleus. It includes detailed experimental protocols for prominent reactions, quantitative data for comparative analysis, and visualizations of reaction workflows and relevant biological pathways.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of electron-rich aromatic systems like benzofuran. The reaction typically proceeds preferentially at the C2 position due to the stability of the resulting intermediate.[4]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, including benzofuran, to yield the corresponding aldehydes. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[5][6] These aldehydes are versatile intermediates for further synthetic transformations.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran

  • Reagents and Materials:

    • Benzofuran

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

    • Sodium acetate (NaOAc)

    • Diethyl ether (Et2O)

    • Water

    • Anhydrous sodium sulfate (Na2SO4)

    • Standard laboratory glassware for anhydrous reactions

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a solution of benzofuran (1.0 equivalent) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

    • Slowly add the Vilsmeier reagent (1.5 equivalents) or generate it in situ by the dropwise addition of POCl3 (1.5 equivalents) to the DMF solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (5.6 equivalents).

    • Stir the mixture for 10-15 minutes at 0 °C.

    • Dilute the mixture with water and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the benzofuran-2-carbaldehyde.[5]

Quantitative Data: Vilsmeier-Haack Formylation

SubstrateProductYield (%)Reference
BenzofuranBenzofuran-2-carbaldehyde77[5]

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are widely applied to the functionalization of the benzofuran core. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful, atom-economical strategy for the synthesis of 2-arylbenzofurans, bypassing the need for pre-functionalized starting materials like halo-benzofurans.[7][8]

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzofuran with Boronic Acids

  • Reagents and Materials:

    • Benzofuran

    • Arylboronic acid

    • Palladium(II) acetate (Pd(OAc)2)

    • Copper(II) acetate (Cu(OAc)2)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Pyridine, anhydrous

    • Ethyl acetate

    • Water

    • Schlenk flask

    • Magnetic stir bar and oil bath

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add benzofuran (1.0 mmol), the corresponding arylboronic acid (3.0 mmol), Pd(OAc)2 (0.1 mmol), and Cu(OAc)2 (2.0 mmol).[7]

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO (3.0 mL) followed by anhydrous pyridine (3.0 mmol) via syringe.[7]

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC.[7]

    • After completion, cool the flask to room temperature and dilute the mixture with water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data: Palladium-Catalyzed C2-Arylation of Benzofurans

Benzofuran SubstrateArylating AgentCatalyst SystemYield (%)Reference
BenzofuranPhenylboronic acidPd(OAc)2 / Cu(OAc)2>80[8]
BenzofuranTri(p-tolyl)antimony difluoridePd(OAc)2 / CuCl285[8]
5-MethoxybenzofuranPhenylboronic acidPd(OAc)2 / Cu(OAc)2High[7]
Heck Reaction

The Heck reaction is a versatile method for the vinylation or arylation of alkenes. In the context of benzofuran chemistry, it can be used for the synthesis of substituted benzofurans through either intermolecular coupling or intramolecular cyclization pathways.[9][10]

Experimental Protocol: One-Step Direct Arylation and Ring Closure of Benzofuran

  • Reagents and Materials:

    • Benzofuran

    • Hydroxy aryl iodide

    • Palladium(II) acetate (Pd(OAc)2)

    • Silver(I) oxide (Ag2O)

    • 2-Nitrobenzoic acid

    • Solvent (e.g., Toluene)

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a reaction vessel, combine benzofuran (1.0 equivalent), the hydroxy aryl iodide (1.0 equivalent), Pd(OAc)2 (0.025 equivalents), Ag2O (0.75 equivalents), and 2-nitrobenzoic acid (1.5 equivalents).[10]

    • Add the solvent and stir the mixture at the desired temperature (room temperature to 70 °C) for the specified time (minutes to hours).[10]

    • Monitor the reaction by TLC or NMR to determine the ratio of ring-closed to ring-opened products.[10]

    • Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to isolate the dibenzo[b,d]furan product.

Quantitative Data: Heck-Type Reactions of Benzofurans

Benzofuran DerivativeCoupling PartnerCatalystYield (%)Reference
Benzofuran2-IodophenolPd(OAc)2up to 100[10]
Benzofuran2-Iodo-4-methylphenolPd(OAc)295[10]
Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] This reaction is instrumental in synthesizing 2-alkynylbenzofurans, which are valuable intermediates for further transformations.[13]

Experimental Protocol: Sonogashira Coupling of 2-Bromobenzofuran

  • Reagents and Materials:

    • 2-Bromobenzofuran

    • Terminal alkyne (e.g., Phenylacetylene)

    • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., Triethylamine (Et3N) or Diisopropylamine (DIPA)), anhydrous

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or DMF)

    • Schlenk flask and inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).[11]

    • Add 2-bromobenzofuran (1.0 equivalent) and the anhydrous solvent.

    • Add the anhydrous amine base (2-3 equivalents) and the terminal alkyne (1.0-1.2 equivalents).[11]

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[11]

Quantitative Data: Sonogashira Coupling with Halogenated Benzofurans

HalobenzofuranAlkyneCatalyst SystemYield (%)Reference
2-IodobenzofuranPhenylacetylenePd/C-CuI-PPh3Good[14]
2,4-Dibromofuran (selective at C2)PhenylacetylenePd(PPh3)4 / CuIHigh[11]

Nucleophilic Substitution

While less common than electrophilic substitution on the benzofuran ring itself, nucleophilic substitution reactions are crucial for functionalizing benzofuran derivatives that bear leaving groups, such as halogens, on the benzene portion of the core or at activated positions.

Copper-Catalyzed Amination

The Ullmann condensation, a copper-catalyzed nucleophilic substitution, is a classic method for forming carbon-nitrogen bonds. This can be applied to halo-substituted benzofurans to introduce amine functionalities.

Experimental Protocol: Copper-Catalyzed Amination of a Bromobenzofuran Derivative (Adapted from Bromobenzoic Acid Amination)

  • Reagents and Materials:

    • Bromo-substituted benzofuran

    • Amine (aliphatic or aromatic)

    • Potassium carbonate (K2CO3)

    • Copper (Cu) powder

    • Copper(I) oxide (Cu2O)

    • 2-Ethoxyethanol

    • Standard reaction glassware with reflux condenser

  • Procedure:

    • A mixture of the bromo-benzofuran (1.0 equivalent), the amine (1.05 equivalents), K2CO3 (1.0 equivalent), Cu powder (0.09 equivalents), and Cu2O (0.045 equivalents) in 2-ethoxyethanol is prepared.

    • The reaction mixture is refluxed at 130 °C for 24 hours under a nitrogen atmosphere.

    • After cooling, the reaction mixture is poured into water.

    • The crude product is isolated by filtration or extraction with a suitable organic solvent.

    • Purification is achieved by recrystallization or column chromatography.

Quantitative Data: Copper-Catalyzed Amination

SubstrateAmineYield (%)Reference
2-Bromobenzoic acid1-Aminopyreneup to 99[15][16]
2-Bromobenzoic acidAnilineGood
(Note: Data is for a model system and yields may vary for benzofuran substrates)

Cycloaddition Reactions

Cycloaddition reactions offer a powerful strategy to construct complex polycyclic structures incorporating the benzofuran core. The furan ring of benzofuran can participate as either a diene or a dienophile in Diels-Alder type reactions, although its aromatic character can sometimes limit its reactivity.

A representative workflow for a generic functionalization experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants (Benzofuran, Reagents) setup Assemble Glassware (Schlenk Flask) start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert add_solv Add Anhydrous Solvent inert->add_solv add_reag Add Catalysts & Base add_solv->add_reag add_sub Add Substrates add_reag->add_sub heat Heat to Reaction Temperature add_sub->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

General experimental workflow for benzofuran functionalization.

The following diagram illustrates the logical relationships between the primary strategies for functionalizing the benzofuran core.

Functionalization_Strategies cluster_direct Direct C-H Functionalization cluster_prefunc Functionalization via Pre-functionalized Core cluster_methods1 Core Benzofuran Core CH_Func C-H Activation Core->CH_Func Electrophilic Electrophilic Substitution Core->Electrophilic Cross_Coupling Cross-Coupling Core->Cross_Coupling Halogenation/ Triflation first Cycloaddition Cycloaddition Core->Cycloaddition CH_Func->Cross_Coupling Alternative to pre-functionalization m1 e.g., Arylation, Alkylation m2 e.g., Formylation, Nitration Nucleophilic Nucleophilic Substitution Cross_Coupling->Nucleophilic m3 e.g., Suzuki, Heck, Sonogashira m4 e.g., Amination, Alkoxylation m5 e.g., Diels-Alder

Key strategies for functionalizing the benzofuran core.

Biological Relevance and Signaling Pathways

Benzofuran derivatives have been identified as potent modulators of various biological pathways, making them attractive scaffolds for drug discovery. For instance, certain benzofuran derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a critical role in the innate immune response to viral and cancerous threats.[17]

The activation of the STING pathway by a cytosolic DNA sensor (cGAS) or synthetic agonists leads to a signaling cascade culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for mounting an effective anti-tumor or antiviral immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral or tumor-derived) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates Benzofuran Benzofuran Agonist Benzofuran->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates to IFN_Gene IFN-β Gene pIRF3_nuc->IFN_Gene induces transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_Protein Type I Interferons (e.g., IFN-β) IFN_mRNA->IFN_Protein translation IFN_Protein->cGAS feedback loop IFN_Protein->STING feedback loop

Simplified STING signaling pathway activated by benzofuran agonists.

References

comprehensive literature review on benzofuran synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of key synthetic methods for constructing the benzofuran nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections detail both classical and modern catalytic approaches, offering in-depth procedural outlines, comparative quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

One of the most robust and versatile modern methods for synthesizing 2-substituted benzofurans involves a tandem Sonogashira cross-coupling and intramolecular cyclization sequence. This approach typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst to couple an o-iodophenol with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes a 5-endo-dig cyclization to furnish the benzofuran ring. This method is valued for its high efficiency and broad functional group tolerance.

Sonogashira_Coupling_Cyclization cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization oIodophenol o-Iodophenol Coupled_Intermediate 2-Alkynylphenol Intermediate oIodophenol->Coupled_Intermediate Alkyne Terminal Alkyne Alkyne->Coupled_Intermediate Benzofuran 2-Substituted Benzofuran Coupled_Intermediate->Benzofuran 5-endo-dig Cyclization Catalyst Pd(PPh₃)₂Cl₂ CuI, Base (e.g., Et₃N)

Caption: Pd/Cu-catalyzed Sonogashira coupling followed by cyclization.

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-arylbenzo[b]furans from various o-iodophenols and aryl acetylenes using a copper(I)-catalyzed protocol, which proceeds via a similar tandem coupling/cyclization mechanism.

o-Iodophenol SubstituentAryl Acetylene SubstituentYield (%)
HPhenyl98
4-MePhenyl93
4-OMePhenyl98
4-CHOPhenyl70
4-ClPhenyl95
4-BrPhenyl92
H4-Me-Ph98
H4-OMe-Ph97
H4-Cl-Ph90
Representative Experimental Protocol

Adapted from a CuI-catalyzed procedure.

A mixture of the o-iodophenol (1.0 mmol), the aryl acetylene (1.1 mmol), Cs₂CO₃ (2.0 mmol), and CuI (0.1 mmol, 10 mol%) is placed in a dry Schlenk tube under an argon atmosphere. Anhydrous toluene (5 mL) is added, and the resulting suspension is stirred vigorously at 110 °C for the time required for the reaction to complete (typically monitored by TLC). After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-arylbenzo[b]furan.

Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement is a classic transformation that converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[1][2] While traditionally requiring prolonged heating, the use of microwave irradiation dramatically accelerates the reaction, reducing reaction times from hours to mere minutes while maintaining excellent yields.[1] This expedited protocol offers a significant improvement in efficiency for accessing these valuable carboxylic acid derivatives.[1]

Perkin_Rearrangement Halocoumarin 3-Halocoumarin RingOpened Ring-Opened Intermediate (Carboxylate/Phenoxide) Halocoumarin->RingOpened Base (NaOH) Microwave (300W) BenzofuranAcid Benzofuran-2-carboxylic acid RingOpened->BenzofuranAcid Intramolecular Nucleophilic Attack & Rearrangement

Caption: Microwave-assisted Perkin rearrangement workflow.

Quantitative Data

The following data illustrates the efficiency of the microwave-assisted Perkin rearrangement for a series of substituted 3-bromocoumarins.

Coumarin SubstituentsPower (W)Time (min)Temperature (°C)Yield (%)
6,7-di-OMe, 4-Me30057999
6-Cl, 4-Me30057995
6-Br, 4-Me30057998
8-OMe, 4-Me30057996
Detailed Experimental Protocol

Adapted from Marriott, K. S. C., et al., Tetrahedron Lett., 2012.[1]

In a 10 mL microwave process vial equipped with a magnetic stir bar, the 3-bromocoumarin (1.0 mmol) is suspended in ethanol (4 mL). An aqueous solution of sodium hydroxide (2.0 mL, 2.5 M) is added to the vial. The vessel is sealed with a septum cap and placed in the cavity of a microwave reactor. The mixture is irradiated at 300W for 5 minutes, with a set temperature of 79 °C. After the irradiation is complete, the vessel is cooled to room temperature. The reaction mixture is then poured into ice-water (20 mL) and acidified to pH ~2 with concentrated HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the pure benzofuran-2-carboxylic acid.[1]

Phosphine-Catalyzed Intramolecular Wittig Reaction

A modern, metal-free approach for the synthesis of functionalized 3-alkenyl benzofurans utilizes a phosphine-catalyzed intramolecular Wittig reaction.[3] This one-pot cascade process begins with the reaction of a nitrostyrene and an acyl chloride to form an O-acylated nitrostyrene intermediate.[3] A phosphine catalyst, generated in situ from the reduction of a phosphine oxide, initiates a phospha-Michael addition.[3] The resulting phosphorus ylide undergoes elimination of nitrous acid and a subsequent intramolecular Wittig reaction with the ester carbonyl to form the benzofuran ring and the exocyclic double bond concurrently.[3]

Intramolecular_Wittig cluster_0 Intermediate Formation cluster_1 Catalytic Cascade Nitrostyrene Nitrostyrene AcylatedNitrostyrene O-Acylated Nitrostyrene Nitrostyrene->AcylatedNitrostyrene AcylChloride Acyl Chloride AcylChloride->AcylatedNitrostyrene Et₃N PhosphorusYlide Phosphorus Ylide Intermediate AcylatedNitrostyrene->PhosphorusYlide 1. Phospha-Michael Add. 2. Elimination Phosphine Phosphine (cat.) Benzofuran 3-Alkenyl Benzofuran PhosphorusYlide->Benzofuran Intramolecular Wittig Reaction

Caption: Phosphine-catalyzed cascade to 3-alkenyl benzofurans.

Quantitative Data

This method demonstrates a broad substrate scope with good functional group tolerance, providing moderate to good yields for various substituted benzofurans.

Nitrostyrene (R¹)Acyl Chloride (R²)Yield (%)
HPhenyl69
4-MeOPhenyl65
4-FPhenyl63
H4-MeO-Ph68
H4-Cl-Ph66
H2-Thienyl61
H1-Naphthoyl67
HCyclohexanecarbonyl57
Representative Experimental Protocol

General procedure adapted from Liou, Y.-F., et al., Org. Lett., 2021.[3]

To an oven-dried flask under an argon atmosphere are added the nitrostyrene (0.3 mmol, 1.0 equiv), triethylamine (1.5 equiv), and anhydrous solvent. The acyl chloride (1.1 equiv) is added, and the mixture is stirred to form the O-acylated nitrostyrene intermediate. Subsequently, the phosphine oxide catalyst (e.g., triphenylphosphine oxide, 20 mol%) and a silane reducing agent (e.g., PhSiH₃) are added to the reaction mixture. The reaction is stirred at the appropriate temperature until completion (monitored by TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the functionalized 3-alkenyl benzofuran.

References

In-Depth Technical Guide: Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 331834-13-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzofuran-5-boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the construction of complex, biologically active molecules.

Chemical Properties and Safety Information

This compound is a stable, solid organic compound. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 331834-13-0N/A
Molecular Formula C₈H₇BO₃N/A
Molecular Weight 161.95 g/mol N/A
Appearance Light brown solid[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Soluble in organic solvents such as tetrahydrofuran and ethyl acetate.[1]

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the lithiation of 5-bromobenzofuran followed by reaction with a borate ester.[1]

Experimental Protocol: Synthesis from 5-Bromobenzofuran[1]
  • Reaction Setup: A solution of 5-bromobenzofuran (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml) is prepared in a flame-dried flask under an argon atmosphere.

  • Lithiation: The solution is cooled to -60°C. A hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) is added dropwise, maintaining the temperature at -60°C. The mixture is stirred at this temperature for 30 minutes.

  • Borylation: Trimethyl borate (0.69 ml, 6.0 mmol) is added to the reaction mixture. The solution is then allowed to warm slowly to room temperature over a period of 4 hours.

  • Work-up: Water (5 ml) is added to the reaction mixture, which is then cooled to 5°C. The tetrahydrofuran is removed under reduced pressure.

  • Acidification and Extraction: The pH of the residue is adjusted to 1 by the addition of 1N hydrochloric acid. The aqueous layer is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting residue is triturated with a hexane/ether mixture, filtered, and dried to yield this compound as a light brown solid (551 mg).

Diagram of Synthesis Workflow:

G start 5-Bromobenzofuran in THF step1 Cool to -60°C Add n-Butyllithium start->step1 step2 Stir for 30 min at -60°C step1->step2 step3 Add Trimethyl borate step2->step3 step4 Warm to Room Temperature (4 hours) step3->step4 step5 Quench with Water Remove THF step4->step5 step6 Acidify with HCl (pH 1) Extract with Ethyl Acetate step5->step6 step7 Wash with Brine Dry over Na2SO4 Evaporate Solvent step6->step7 step8 Triturate with Hexane/Ether Filter and Dry step7->step8 end This compound step8->end

Caption: Workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzofurans, many of which are scaffolds for biologically active compounds.[2][3]

General Experimental Protocol: Suzuki-Miyaura Coupling[3][4]
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 6:1).[2]

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 100°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted benzofuran.

Diagram of Suzuki-Miyaura Catalytic Cycle:

G cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L2 PdII_1 R1-Pd(II)L2-X Pd0->PdII_1 Oxidative Addition PdII_2 R1-Pd(II)L2-OH PdII_1->PdII_2 Ligand Exchange PdII_3 R1-Pd(II)L2-R2 PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product R1-R2 PdII_3->Product R1X Aryl Halide (R1-X) R1X->PdII_1 BoronicAcid This compound (R2-B(OH)2) BoronicAcid->PdII_3 Base Base (e.g., K3PO4) Base->PdII_2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Bioactive Molecules

The benzofuran scaffold is a core component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] this compound serves as a crucial intermediate for introducing the benzofuran moiety at the 5-position, which can be critical for biological efficacy.

Example: Synthesis of Substituted Benzofuran-2-carboxylates and their Biological Activity

In a study by Khan et al., various aryl boronic acids were coupled with a bromo-benzofuran derivative to synthesize a series of methyl 5-arylbenzofuran-2-carboxylates. These compounds were then evaluated for their α-glucosidase inhibitory potential.[2]

CompoundAryl Boronic AcidYield (%)α-Glucosidase Inhibition IC₅₀ (µM)
4a4-Methylphenylboronic acid8947.3 ± 2.30
4b4-Chlorophenylboronic acid6758.2 ± 1.95
4c3-Nitrophenylboronic acid7265.7 ± 2.10
4d4-Formylphenylboronic acid7571.4 ± 2.25
4ePhenylboronic acid7775.1 ± 2.38
4f4-Methoxyphenylboronic acid7978.3 ± 2.44
Acarbose (Standard)--375.82 ± 1.76

The results demonstrate that the synthesized benzofuran derivatives exhibit significant α-glucosidase inhibition compared to the standard drug, acarbose, highlighting the potential of these compounds in the development of new antidiabetic agents.[2]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of benzofuran shows characteristic signals for the aromatic and furan protons. For this compound, one would expect to see the disappearance of the proton at the 5-position and the appearance of a signal for the boronic acid protons.[5]

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbon attached to the boron atom will typically show a broad signal or may not be observed due to quadrupolar relaxation.[6]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as bands associated with the B-O and O-H bonds of the boronic acid group. The NIST WebBook provides an IR spectrum for the parent benzofuran.[7]

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides a mass spectrum for the parent benzofuran.[8]

Researchers can find and purchase spectroscopic data for this compound from various commercial suppliers.[9]

This technical guide provides a foundational understanding of this compound for its application in research and development. Its utility as a synthetic intermediate, particularly in the construction of novel compounds with therapeutic potential, is well-established, making it a valuable tool for medicinal chemists and drug discovery professionals.

References

An In-depth Guide to the Molecular Weight of Benzofuran-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed methodology for the calculation of the molecular weight of benzofuran-5-boronic acid, a crucial parameter for researchers and professionals in the field of drug development and chemical synthesis.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₈H₇BO₃.[1] The calculation of its molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Boron (B), and Oxygen (O).

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data required for the molecular weight calculation of this compound.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH71.0087.056
BoronB110.8110.81
OxygenO315.99947.997
Total 161.951

Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The calculated molecular weight is consistent with published data for this compound, which is approximately 161.95 g/mol .[1]

Experimental Protocols: Calculation Methodology

The determination of the molecular weight of this compound is a theoretical calculation based on its chemical formula and the standard atomic weights of its elements. The detailed protocol is as follows:

  • Identification of the Chemical Formula: The first step is to ascertain the correct molecular formula for the compound. For this compound, the formula is C₈H₇BO₃.[1][18]

  • Determination of Constituent Elements and Atom Count: From the chemical formula, identify all the elements present and the number of atoms of each element in one molecule of the compound.

    • Carbon (C): 8 atoms

    • Hydrogen (H): 7 atoms

    • Boron (B): 1 atom

    • Oxygen (O): 3 atoms

  • Obtaining Standard Atomic Weights: Refer to the periodic table or a reliable chemical data source for the standard atomic weight of each element.

    • Atomic weight of Carbon (C) ≈ 12.011 g/mol [9][12][14]

    • Atomic weight of Hydrogen (H) ≈ 1.008 g/mol [2][7][13][19][20]

    • Atomic weight of Boron (B) ≈ 10.81 g/mol [3][5][8][10][15]

    • Atomic weight of Oxygen (O) ≈ 15.999 g/mol [4][6][11][16][17]

  • Calculation of Total Weight for Each Element: Multiply the number of atoms of each element by its respective atomic weight.

    • Total weight of Carbon = 8 atoms × 12.011 g/mol = 96.088 g/mol

    • Total weight of Hydrogen = 7 atoms × 1.008 g/mol = 7.056 g/mol

    • Total weight of Boron = 1 atom × 10.81 g/mol = 10.81 g/mol

    • Total weight of Oxygen = 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Summation for Total Molecular Weight: Add the total weights of all the constituent elements to obtain the molecular weight of the compound.

    • Molecular Weight of C₈H₇BO₃ = 96.088 + 7.056 + 10.81 + 47.997 = 161.951 g/mol

Visualization of the Calculation Workflow

The logical workflow for calculating the molecular weight of this compound can be represented by the following diagram.

MolecularWeightCalculation cluster_elements Constituent Elements & Atomic Weights cluster_formula Molecular Formula: C₈H₇BO₃ cluster_calculation Calculation Steps C Carbon (C) Atomic Weight: 12.011 C_count Carbon Atoms Count: 8 H Hydrogen (H) Atomic Weight: 1.008 H_count Hydrogen Atoms Count: 7 B Boron (B) Atomic Weight: 10.81 B_count Boron Atoms Count: 1 O Oxygen (O) Atomic Weight: 15.999 O_count Oxygen Atoms Count: 3 Calc_C Total C Weight 8 * 12.011 = 96.088 C_count->Calc_C Calc_H Total H Weight 7 * 1.008 = 7.056 H_count->Calc_H Calc_B Total B Weight 1 * 10.81 = 10.81 B_count->Calc_B Calc_O Total O Weight 3 * 15.999 = 47.997 O_count->Calc_O Summation {Summation Total Molecular Weight 161.951 g/mol} Calc_C->Summation Calc_H->Summation Calc_B->Summation Calc_O->Summation

Workflow for calculating the molecular weight of this compound.

References

The Pharmacological Potential of Benzofuran Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core scaffold in a multitude of natural products and synthetic molecules.[1] The inherent structural features of the benzofuran nucleus have rendered it a "privileged structure" in medicinal chemistry, bestowing upon its derivatives a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological potential of benzofuran compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of benzofuran derivatives against various cancer cell lines, showcasing their potent anticancer activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Halogenated Benzofuran (Compound 1)K562 (Leukemia)5[2]
Halogenated Benzofuran (Compound 1)HL60 (Leukemia)0.1[2]
Benzene-sulfonamide-based BenzofuranHCT116 (Colon)-[2]
Amiloride-benzofuran derivative (Compound 5)-0.43[2]
Benzofuran-coumarin derivative (Compound 17a)K562 (Leukemia)-
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[1]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Benzofuran derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the desired cancer cells in a T-75 flask until they reach 80-90% confluency. Detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet and count the cells using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in the culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • MTT Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). Following the incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Signaling Pathways in Cancer

Many benzofuran derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).

apoptosis_pathway Benzofuran Benzofuran Derivative Mitochondria Mitochondria Benzofuran->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Benzofuran-induced intrinsic apoptosis pathway.

The mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway.[1]

mtor_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a variety of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Benzofuran analogStaphylococcus aureus0.39-3.12[3]
Benzofuran analogMethicillin-resistant S. aureus0.39-3.12[3]
3-Benzofurancarboxylic acid derivative (III)Gram-positive bacteria50 - 200[4]
3-Benzofurancarboxylic acid derivative (VI)Candida albicans100[4]
Benzofuran amide derivative (6a)Bacillus subtilis6.25[5]
Benzofuran amide derivative (6b)Escherichia coli6.25[5]
Aza-benzofuran (Compound 1)Salmonella typhimurium12.5[6]
Oxa-benzofuran (Compound 6)Penicillium italicum12.5[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzofuran derivative (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Prepare a stock solution of the benzofuran derivative. In a 96-well plate, perform a two-fold serial dilution of the compound in the growth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties by modulating key inflammatory pathways.[7]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the inhibitory effects of benzofuran derivatives on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound/DerivativeInflammatory MediatorCell LineIC50 (µM)Reference(s)
Fluorinated benzofuran (Compound 2)Prostaglandin E2 (PGE2)Macrophages1.92[8]
Fluorinated benzofuran (Compound 3)Prostaglandin E2 (PGE2)Macrophages1.48[8]
Fluorinated benzofuranInterleukin-6 (IL-6)Macrophages1.2 - 9.04[8]
Fluorinated benzofuranNitric Oxide (NO)Macrophages2.4 - 5.2[8]
Benzofuran-piperazine hybrid (5d)Nitric Oxide (NO)RAW 264.752.23[7]
Aza-benzofuran (Compound 1)Nitric Oxide (NO)RAW 264.717.3[6]
Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of benzofuran derivatives by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Benzofuran derivative

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production can then be determined.

Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway.[7][9]

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes Induces Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits

Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a variety of diseases. Benzofuran derivatives have been investigated for their antioxidant properties.

Quantitative Data: In Vitro Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated by their ability to scavenge free radicals, as shown in the table below.

Compound/DerivativeAssayAntioxidant ActivityReference(s)
Benzofuran-2-carboxamide (1j)DPPH radical scavenging23.5% inhibition at 100 µM[10]
Benzofuran-2-carboxamide (1j)Lipid Peroxidation (LPO) inhibition62% inhibition at 100 µM[10]
Benzofuran-2-one derivative (20)DPPH radical scavengingBetter than Trolox[11]
Benzofuran-2-one derivative (18)DPPH radical scavengingrIC50 of 0.54[11]
Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing the free radical scavenging activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Benzofuran derivative

  • 96-well microplates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a solution of the benzofuran derivative at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm. The discoloration of the violet DPPH solution to yellow indicates radical scavenging.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.

Antiviral Activity

Benzofuran derivatives have also been explored for their potential as antiviral agents against a range of viruses, including RNA and DNA viruses.

Quantitative Data: In Vitro Antiviral Activity
Compound/DerivativeVirusCell LineActivityReference(s)
1-(7-dodecyloxy-2-benzofuranyl)ethanone (3c)Respiratory syncytial virusHeLaSpecific activity[10]
[di(2-acetylbenzofuranyl-7-oxy)]-n-propane (5a)Influenza A virusMDCKSpecific activity[10]
Benzofuran derivativeHuman coronavirus 229EBEAS-2B, MRC-5EC50 in µM range[3][12]
Benzofuran derivativeSARS-CoV-2BEAS-2B, Calu-3EC50 in nM range[3][12]
Benzofuran derivative (9a)HIV-1-Moderate activity[13]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Benzofuran derivative

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates and grow to confluence.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known dilution of the virus stock for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing different concentrations of the benzofuran derivative.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: After the incubation period, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 (effective concentration that reduces plaque formation by 50%) can then be determined.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Benzofuran derivatives have shown promise as neuroprotective agents by targeting various pathological mechanisms.[4]

Quantitative Data: In Vitro Neuroprotective Activity
Compound/DerivativeModel of NeurotoxicityCell LineProtective EffectReference(s)
Benzofuran-based hybrid (Compound 3)Aβ25-35 peptide-induced toxicitySH-SY5Y63% inhibition of neuronal viability loss
Fomannoxin (natural benzofuran)Aβ peptide toxicityPC12Viability above 100% at 10⁻⁶ M
Benzofuran-2-carboxamide (1f)NMDA-induced excitotoxicityRat cortical cellsPotent neuroprotection[11]
Benzofuran derivative (MBPTA)MPP+-induced oxidative stressSH-SY5YSuppression of cell death
Experimental Protocol: Neuroprotection Assay against Aβ-induced Toxicity in SH-SY5Y Cells

This protocol assesses the ability of benzofuran compounds to protect neuronal cells from the toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with FBS and antibiotics

  • Amyloid-beta peptide (e.g., Aβ25-35 or Aβ1-42)

  • Benzofuran derivative

  • MTT assay reagents (as described in section 1.2)

  • 96-well plates

Procedure:

  • Cell Differentiation: Differentiate SH-SY5Y cells into a neuronal phenotype by treating them with retinoic acid for several days.

  • Compound and Aβ Treatment: Seed the differentiated cells in a 96-well plate. Treat the cells with the benzofuran derivative at various concentrations for a specified pre-incubation period. Subsequently, expose the cells to a toxic concentration of Aβ peptide for 24-48 hours.

  • Cell Viability Assessment: After the treatment period, assess cell viability using the MTT assay as described in section 1.2.

  • Data Analysis: Compare the viability of cells treated with both the benzofuran derivative and Aβ to cells treated with Aβ alone. A significant increase in cell viability in the presence of the benzofuran compound indicates a neuroprotective effect.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for key experimental procedures and logical relationships in the pharmacological evaluation of benzofuran compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Studies Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assay (e.g., Griess) Purification->Antiinflammatory Antioxidant Antioxidant Assay (e.g., DPPH) Purification->Antioxidant WesternBlot Western Blot (Signaling Proteins) Anticancer->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Anticancer->FlowCytometry Antiinflammatory->WesternBlot AnimalModel Animal Models of Disease (e.g., Xenograft, AD model) WesternBlot->AnimalModel FlowCytometry->AnimalModel Lead Lead Compound Identification AnimalModel->Lead Toxicity Toxicity Studies Toxicity->Lead

General workflow for the pharmacological evaluation of benzofuran compounds.

Conclusion

Benzofuran and its derivatives represent a highly versatile and promising class of compounds with a wide array of pharmacological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies of benzofuran derivatives continue to provide valuable insights for the design of more potent and selective drug candidates. The experimental protocols and pathway analyses presented in this guide offer a foundational resource for researchers to further explore and harness the therapeutic potential of this remarkable heterocyclic scaffold. Continued investigation into the mechanisms of action and in vivo efficacy of lead benzofuran compounds is warranted to translate these promising preclinical findings into clinically effective treatments.

References

Boronic Acid Derivatives in Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acid derivatives have emerged as a versatile and powerful class of compounds in medicinal chemistry, transitioning from being perceived as potentially toxic to becoming the foundation for several FDA-approved drugs. Their unique ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes has made them particularly effective as enzyme inhibitors. This technical guide provides a comprehensive overview of boronic acid derivatives, covering their core mechanisms of action, applications in drug discovery, detailed experimental protocols for their evaluation, and a summary of their quantitative inhibitory data. The guide is intended to be a valuable resource for researchers and professionals involved in drug development, offering both foundational knowledge and practical methodologies.

Introduction to Boronic Acid Derivatives

Boron-containing compounds were historically overlooked in medicinal chemistry due to concerns about toxicity.[1] However, this perception has been thoroughly demystified, especially following the clinical success of the proteasome inhibitor bortezomib.[1][2] Boronic acids, characterized by a B(OH)₂ functional group, are now recognized for their unique physicochemical properties. They act as Lewis acids and can form stable, reversible covalent bonds with nucleophilic residues like serine and threonine, which are often found in the active sites of enzymes.[3] This ability to mimic the transition state of enzymatic reactions makes them potent and selective inhibitors.[4][5] To date, the FDA has approved several drugs containing a boronic acid or a boronate ester moiety, including the anticancer agents bortezomib and ixazomib, and the β-lactamase inhibitor vaborbactam.[1][6]

Core Mechanisms of Action

The primary mechanism by which boronic acid derivatives exert their biological effects is through the formation of a reversible covalent bond with a catalytic serine or threonine residue within an enzyme's active site.[3][7] The boron atom, being electron-deficient, is susceptible to nucleophilic attack by the hydroxyl group of the amino acid, forming a tetrahedral boronate adduct.[5] This adduct mimics the high-energy tetrahedral intermediate of the natural enzymatic reaction, thereby inhibiting the enzyme.[4][5]

Proteasome Inhibition

A prime example of this mechanism is the inhibition of the 26S proteasome, a key player in cellular protein degradation.[8] Boronic acid-based proteasome inhibitors, such as bortezomib, bind to the N-terminal threonine residue in the active site of the β5 subunit of the 20S core particle.[1][8] This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of pro-apoptotic factors and the induction of cell death in cancer cells.[9] A critical downstream effect of proteasome inhibition is the suppression of the NF-κB signaling pathway.[10][11] By preventing the degradation of the inhibitory protein IκBα, proteasome inhibitors block the translocation of the NF-κB transcription factor to the nucleus, thereby inhibiting the expression of genes involved in cell survival, proliferation, and inflammation.[10][12][13]

β-Lactamase Inhibition

In the realm of infectious diseases, boronic acid derivatives are highly effective inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.[4][14] Boronic acid transition state inhibitors (BATSIs) mimic the structure of the β-lactam ring and form a reversible covalent adduct with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A, C, and D).[4][15] This prevents the hydrolysis and inactivation of β-lactam antibiotics, restoring their efficacy.[15] Some cyclic boronates have even shown the ability to inhibit all four classes of β-lactamases, including metallo-β-lactamases (Class B).[16]

Quantitative Data on Boronic Acid Derivatives

The potency of boronic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). The following tables summarize key quantitative data for representative boronic acid inhibitors against their respective targets.

Table 1: Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors

CompoundTargetIC₅₀ (nM)Kᵢ (nM)Cell Line/Enzyme SourceReference(s)
Bortezomib20S Proteasome (Chymotrypsin-like)7.050.6Yeast 20S Proteasome[1][17]
Ixazomib20S Proteasome (Chymotrypsin-like)--Constitutive and immunoproteasome[18]
Dipeptide Boronic Acid 15 20S Proteasome (Chymotrypsin-like)4.60-U266 cells[1]
Tyropeptin-boronic acid AS-06 20S Proteasome (Chymotrypsin-like)2.2-Human erythrocyte-derived 20S proteasome[19]
Tyropeptin-boronic acid AS-29 20S Proteasome (Chymotrypsin-like)14-Human erythrocyte-derived 20S proteasome[19]
PGARFL-Boro Human β2 Proteasome Subunit85-Human β2 Proteasome[20]

Table 2: Inhibitory Activity of Boronic Acid-Based β-Lactamase Inhibitors

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (µM)Reference(s)
VaborbactamKPC-2--[21]
Taniborbactam---[22]
Xeruborbactam (QPX7728)Class A ESBLs1-3-[22]
Cyclic Boronate 1 CTX-M-15--[16]
Cyclic Boronate 2 CTX-M-15--[16]
Triazole 5 KPC-2-0.73[15]
Triazole 10a AmpC-0.14[15]
Benzo[b]thiophene derivativesNDM-130,000-70,000-[8][23]
S02030 (2b) KPC-2≤600-[24]
S02030 (2b) SHV-1≤600-[24]
BA3 OXA-24/40-29.8[20]
BA15 OXA-24/40-39.5[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of boronic acid derivatives.

Synthesis of Bortezomib: A Representative Dipeptidyl Boronic Acid

The synthesis of bortezomib serves as a practical example of the preparation of a dipeptidyl boronic acid proteasome inhibitor. The process involves the coupling of two key intermediates: N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine and (1R)-(S)-pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate.[25][26]

Step 1: Synthesis of N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine [4][27]

  • React pyrazine-2-carboxylic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the active ester, 2-succinimide oxy formacyl pyrazine.[27]

  • Purify the active ester by column chromatography.[27]

  • Dissolve the purified active ester in dichloromethane.

  • Add L-phenylalanine and triethylamine to the solution and stir at room temperature for 8 hours.[27]

  • Acidify the reaction mixture with 1 mol/L hydrochloric acid to a pH of 2.0 and react at -5°C for 2 hours.[27]

  • Extract the product with dichloromethane, decolorize with activated carbon, and concentrate to obtain N-(pyrazine-2-ylcarbonyl)-L-phenylalanine.[27]

Step 2: Synthesis of (1R)-(S)-pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate [28][29][30] This intermediate is a chiral boronic ester derivative. It can be synthesized from isobutylboronic acid and (1S, 2S, 3R, 5S)-(+)-2,3-pinanediol through a series of reactions including esterification, chlorination, ammonia substitution, and deprotection to yield the trifluoroacetate salt.[26]

Step 3: Coupling and Deprotection to Yield Bortezomib [6][21]

  • Couple N-(Pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate using a condensing agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in an appropriate solvent like dichloromethane under an inert atmosphere.[6][21]

  • The initial reaction is typically carried out at a low temperature (e.g., -10 to 0°C) and then allowed to proceed at a slightly higher temperature (e.g., 0 to 10°C).[21]

  • The resulting pinanediol ester of bortezomib is then deprotected. This is achieved by a transesterification reaction with an excess of isobutylboronic acid in a biphasic mixture of a nonpolar solvent (e.g., hexane) and an alcohol/water mixture (e.g., methanol/aqueous HCl).[6]

  • After stirring for several hours, the layers are separated, and the aqueous layer containing bortezomib is further purified, for example, by recrystallization from a suitable solvent system like ethyl acetate and isopropyl ether.[24][26]

β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes a colorimetric assay to determine the inhibitory activity of boronic acid derivatives against β-lactamase enzymes using the chromogenic substrate nitrocefin.[1][27]

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[1]

  • Assay buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.0)[27]

  • Boronic acid inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Nitrocefin Working Solution: Dilute the nitrocefin stock solution in assay buffer to a final concentration of approximately 0.5-1.0 mg/mL. The solution should be yellow.[1] Prepare this solution fresh before use and protect it from light.[1][27]

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the boronic acid inhibitor in assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Test wells: A fixed volume of β-lactamase solution and varying concentrations of the boronic acid inhibitor.

    • Positive control well: β-lactamase solution without any inhibitor.

    • Negative control (blank) well: Assay buffer without enzyme or inhibitor.

    • Adjust the volume in all wells to be equal with assay buffer (e.g., 50 µL).[27]

  • Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.[27]

  • Reaction Initiation: Initiate the reaction by adding a fixed volume of the nitrocefin working solution to all wells (e.g., 50 µL).[27]

  • Measurement: Immediately measure the absorbance at 490 nm in kinetic mode using a microplate reader.[8] The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance at this wavelength.[27]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration relative to the uninhibited control. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Proteasome Activity Assay in Cell Lysates

This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.[10][31]

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[31]

  • Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)[31]

  • Boronic acid proteasome inhibitor (e.g., bortezomib)

  • 96-well black microplate

  • Fluorometric microplate reader

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in lysis buffer by a suitable method (e.g., sonication or multiple freeze-thaw cycles).[10]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay. This is necessary for normalizing the proteasome activity.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Test wells: A fixed amount of cell lysate (e.g., 20 µg of total protein) and varying concentrations of the boronic acid inhibitor.

    • Control wells: The same amount of cell lysate without any inhibitor.

    • Blank wells: Lysis buffer without cell lysate.

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the inhibitor to interact with the proteasome.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 40 µM) to all wells to start the reaction.[31]

  • Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) at various time points or in kinetic mode.[31]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Normalize the fluorescence signal to the protein concentration for each sample.

    • Calculate the percentage of proteasome inhibition for each inhibitor concentration compared to the untreated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of the Inhibition Constant (Kᵢ) for a Reversible Competitive Inhibitor

This protocol describes a graphical method to determine the Kᵢ value for a reversible competitive inhibitor by measuring enzyme kinetics at various substrate and inhibitor concentrations.[6][25]

Procedure:

  • Enzyme Kinetics Measurements: Perform a series of enzyme activity assays (as described in section 4.2 or a similar protocol) under the following conditions:

    • Vary the concentration of the substrate over a range (e.g., 0.5 to 10 times the Kₘ value).

    • For each substrate concentration, measure the initial reaction velocity (v₀) in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the boronic acid inhibitor.

  • Data Plotting (Lineweaver-Burk Plot):

    • For each set of data (with and without inhibitor), calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/v₀).

    • Plot 1/v₀ (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.

  • Graphical Analysis:

    • For a competitive inhibitor, the resulting lines for different inhibitor concentrations will intersect at the same point on the y-axis (1/Vₘₐₓ).[25]

    • The x-intercept of each line is equal to -1/Kₘᵃᵖᵖ, where Kₘᵃᵖᵖ is the apparent Michaelis constant in the presence of the inhibitor.

  • Calculating Kᵢ:

    • The relationship between the apparent Kₘ and the inhibitor concentration for a competitive inhibitor is given by the equation: Kₘᵃᵖᵖ = Kₘ * (1 + [I]/Kᵢ) where:

      • Kₘ is the Michaelis constant in the absence of the inhibitor.

      • [I] is the concentration of the inhibitor.

      • Kᵢ is the inhibition constant.

    • Determine the Kₘ from the x-intercept of the line without inhibitor (-1/Kₘ).

    • For each inhibitor concentration, determine the Kₘᵃᵖᵖ from the corresponding x-intercept.

    • Rearrange the equation to solve for Kᵢ: Kᵢ = [I] / ((Kₘᵃᵖᵖ / Kₘ) - 1)

    • Alternatively, a secondary plot of Kₘᵃᵖᵖ versus [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ, from which Kᵢ can be calculated.[25] Another graphical method involves plotting (V-v)/v against the inhibitor concentration, where competitive inhibition gives straight lines that converge on the x-axis at a point equal to -Kᵢ.[6]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of boronic acid derivatives.

NF-κB Signaling Pathway and Inhibition by Proteasome Inhibitors

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (P) NF-κB NF-κB IκBα->NF-κB Inhibits Proteasome Proteasome IκBα->Proteasome Degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Amino Acids Amino Acids Proteasome->Amino Acids Ub Ubiquitin Ub->IκBα Ubiquitinates Inhibitor Boronic Acid Proteasome Inhibitor Inhibitor->Proteasome Inhibits DNA DNA NF-κB_nuc->DNA Binds Gene Expression Pro-survival & Inflammatory Genes DNA->Gene Expression Transcription

Caption: NF-κB pathway inhibition by boronic acid proteasome inhibitors.

High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors

HTS_Workflow cluster_workflow High-Throughput Screening (HTS) Cascade Compound Library Compound Library Primary Screen Primary HTS Assay (e.g., single concentration) Compound Library->Primary Screen Hit Identification Identify Initial Hits Primary Screen->Hit Identification Dose-Response Dose-Response Confirmation (IC50 determination) Hit Identification->Dose-Response Cherry-pick hits Confirmed Hits Confirmed Hits Dose-Response->Confirmed Hits Secondary Assays Secondary & Orthogonal Assays (e.g., different substrate, binding assay) Confirmed Hits->Secondary Assays Validated Hits Validated Hits Secondary Assays->Validated Hits Lead Optimization Lead Optimization (SAR studies, ADME/Tox profiling) Validated Hits->Lead Optimization Candidate Drug Candidate Lead Optimization->Candidate

Caption: A typical high-throughput screening workflow for identifying enzyme inhibitors.

Logical Relationship of Boronic Acid Inhibition

Inhibition_Logic Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex + Inhibitor (Reversible Covalent Bond) Substrate Substrate Substrate->Enzyme-Inhibitor Complex Competes for Active Site Boronic Acid Inhibitor Boronic Acid Inhibitor Product Product Enzyme-Substrate Complex->Product Catalysis No Reaction No Reaction Enzyme-Inhibitor Complex->No Reaction

Caption: Logical relationship of competitive inhibition by a boronic acid derivative.

Conclusion

Boronic acid derivatives have firmly established their place in modern medicinal chemistry, offering a unique and effective mechanism for enzyme inhibition. Their success is exemplified by the approved drugs that target a range of diseases from cancer to bacterial infections. This guide has provided an in-depth overview of their mechanisms of action, a compilation of quantitative data, and detailed experimental protocols to aid researchers in this dynamic field. The continued exploration of boronic acid chemistry, coupled with rational drug design and high-throughput screening, promises the development of new and improved therapeutics in the years to come. The versatility of the boronic acid moiety ensures that it will remain a key pharmacophore in the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for Benzofuran-5-Boronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. This powerful reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is particularly significant in medicinal chemistry and drug development. The benzofuran moiety is a key structural motif present in numerous biologically active compounds and natural products. Consequently, the efficient synthesis of substituted benzofurans via Suzuki coupling is of paramount importance. This document provides a detailed protocol for the Suzuki coupling of benzofuran-5-boronic acid with various aryl halides, a key transformation for accessing a diverse range of 5-arylbenzofuran derivatives.

Data Presentation: Optimized Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes optimized conditions derived from studies on the Suzuki coupling of benzofuran derivatives, which are applicable to the coupling of this compound with aryl halides.

Catalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)Na₂CO₃ (2)DMF/H₂O90-1202-485-95[1]
Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001270-90
PdCl₂(dppf) (3)Cs₂CO₃ (2)1,4-Dioxane80-1008-1690-98
Pd(II) complex (3)K₂CO₃ (2)EtOH/H₂O (1:1)80492-98[2][3]
Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (6:1)9012-1661-89[4]

Mandatory Visualization

Experimental Workflow

experimental_workflow reagents Combine: - this compound - Aryl halide - Palladium catalyst - Base solvent Add Degassed Solvent reagents->solvent 1 reaction Heat and Stir under Inert Atmosphere solvent->reaction 2 workup Aqueous Workup and Extraction reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Characterized 5-Arylbenzofuran purification->product 5

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

Generalized Catalytic Cycle

suzuki_cycle cluster_reactants Reactants pd0 Pd(0)L₂ pdiix Ar-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Ar-X) pdiioh Ar-Pd(II)L₂-OH pdiix->pdiioh Ligand Exchange (Base, e.g., OH⁻) pdiibn Ar-Pd(II)L₂-Ar' pdiioh->pdiibn Transmetalation (Ar'-B(OH)₂) pdiibn->pd0 Reductive Elimination product Ar-Ar' pdiibn->product arx Aryl Halide (Ar-X) arboh This compound (Ar'-B(OH)₂)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.0-1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[4]

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio) via syringe.[4] The total solvent volume should be sufficient to dissolve or suspend the reagents effectively (a concentration of 0.1 to 0.5 M with respect to the limiting reagent is common).

  • Reaction:

    • Place the reaction flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 80-110 °C).[2][4]

    • Stir the reaction mixture vigorously for the required duration (typically 4-16 hours).[3][4]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

    • If a solid precipitate (inorganic salts) is present, it may be removed by filtration.

    • Transfer the reaction mixture to a separatory funnel and add water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).[1]

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 5-arylbenzofuran product.[1]

  • Characterization:

    • Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzofuran-5-boronic acid with various aryl and heteroaryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of 5-arylbenzofurans, a class of compounds with significant therapeutic potential. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, making them valuable scaffolds in drug discovery and development.[1][2]

The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[3][4] The use of this compound as a building block allows for the direct installation of the benzofuran moiety at a specific position, providing a direct route to novel drug candidates.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis reagents Weigh this compound, Aryl Halide, Base setup Assemble Reaction under Inert Atmosphere (N2 or Ar) reagents->setup catalyst Prepare Palladium Catalyst and Ligand Solution catalyst->setup solvent Degas Solvent addition Add Reagents and Solvent to Flask solvent->addition setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress by TLC or LC-MS heating->monitoring quench Cool and Quench the Reaction monitoring->quench Upon Completion extraction Extract with Organic Solvent quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize by NMR, Mass Spectrometry purification->characterization

Caption: Experimental workflow for the synthesis of 5-arylbenzofurans.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of a 5-bromobenzofuran derivative with various arylboronic acids. While the electrophile is the benzofuran derivative in these examples, the conditions are highly relevant and adaptable for the coupling of this compound with aryl halides.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (0.1)Cs₂CO₃Toluene1500.3897[5]
24-Chlorophenylboronic acidPd(OAc)₂ (0.1)Cs₂CO₃Toluene1500.3895[5]
34-Methylphenylboronic acidPd(OAc)₂ (0.1)Cs₂CO₃Toluene1500.3898[5]
44-Methoxyphenylboronic acidPd(OAc)₂ (0.1)Cs₂CO₃Toluene1500.3896[5]
53-Furanylboronic acidPd(OAc)₂ (0.1)Cs₂CO₃Toluene1500.3893[5]
62-Thiophenylboronic acidPd(OAc)₂ (0.1)Cs₂CO₃Toluene1500.3894[5]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted from a similar procedure for a benzofuran-2-boronic acid derivative and can be optimized for specific substrates.[6]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and sodium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv) in a minimal amount of DME.

  • Seal the reaction flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add a degassed 4:1 mixture of DME and water to the reaction flask via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 5-arylbenzofuran.

Signaling Pathways in Drug Development

Benzofuran derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for the rational design of new therapeutic agents.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival.[7][8] Its dysregulation is a hallmark of many cancers.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation represses

Caption: Simplified mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a critical role in regulating the immune response to infection and inflammation.[9]

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, and is crucial for cell proliferation, differentiation, and survival.[9]

MAPK_Pathway cluster_nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Nucleus->TranscriptionFactors activates

References

Application Notes and Protocols: The Versatile Role of Benzofuran-5-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-5-boronic acid has emerged as a critical building block in medicinal chemistry, primarily utilized in the synthesis of a diverse array of biologically active compounds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the efficient formation of carbon-carbon bonds. This enables the construction of complex molecular architectures that are pivotal for the development of novel therapeutic agents targeting a range of diseases, from metabolic disorders to neurodegenerative conditions and cancer.

Key Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of compounds with significant therapeutic potential. Notable applications include the development of glucokinase activators for the treatment of type 2 diabetes, inhibitors of Rho-associated protein kinase (ROCK) for neurodegenerative diseases, and sirtuin-2 (SIRT2) inhibitors with potential applications in cancer and neurodegenerative disorders.

Glucokinase Activators for Type 2 Diabetes

This compound is a crucial precursor for the synthesis of potent and selective glucokinase (GK) activators. GK plays a pivotal role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. A notable clinical candidate, N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide , highlights the importance of the benzofuran scaffold in this area. The synthesis of such molecules often involves the strategic introduction of the benzofuran-5-yl moiety via Suzuki-Miyaura coupling.

ROCK Inhibitors for Neurodegenerative Diseases

Derivatives of this compound have been investigated as inhibitors of Rho-associated protein kinase (ROCK). ROCK is implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease. The compound 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA) , a novel ROCK inhibitor, has demonstrated protective effects against MPP+-induced oxidative stress and cell death in neuronal cells.[1][2] The synthesis of such molecules can be envisioned through the coupling of a functionalized this compound derivative.

SIRT2 Inhibitors

Benzofuran-based compounds have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target with therapeutic potential in neurodegenerative diseases and cancer.[3] Structure-activity relationship (SAR) studies have shown that modifications on the benzofuran ring significantly impact the inhibitory activity. While specific examples directly starting from this compound are still under exploration, its use as a versatile intermediate allows for the generation of diverse libraries of benzofuran derivatives for SAR studies to optimize potency and selectivity.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using benzofuran-based scaffolds.

Compound ClassTargetRepresentative CompoundIn Vitro Activity (IC50)Disease Area
Glucokinase ActivatorsGlucokinaseN,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamideEC50 = 36 nM (human GK)Type 2 Diabetes
SIRT2 InhibitorsSIRT2Benzofuran derivative 7e3.81 µMCancer, Neurodegeneration
SIRT2 InhibitorsSIRT2Benzofuran derivative 7c17.76 µMCancer, Neurodegeneration
SIRT2 InhibitorsSIRT2Benzofuran derivative 7d43.93 µMCancer, Neurodegeneration

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol outlines a general procedure for the synthesis of 5-arylbenzofurans, which are common cores in many biologically active molecules.

Materials:

  • This compound (1.0 equivalent)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzofuran.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the central role of the Suzuki-Miyaura coupling in synthesizing bioactive benzofuran derivatives and a key signaling pathway targeted by these compounds.

G cluster_0 Synthesis Workflow This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Aryl Halide Aryl Halide Aryl Halide->Suzuki-Miyaura Coupling Bioactive Benzofuran Derivative Bioactive Benzofuran Derivative Suzuki-Miyaura Coupling->Bioactive Benzofuran Derivative G cluster_1 ROCK Signaling Pathway in Neurodegeneration MBPTA (ROCK Inhibitor) MBPTA (ROCK Inhibitor) ROCK ROCK MBPTA (ROCK Inhibitor)->ROCK inhibits Oxidative Stress Oxidative Stress ROCK->Oxidative Stress promotes Neuronal Cell Death Neuronal Cell Death Oxidative Stress->Neuronal Cell Death leads to

References

Synthesis of Bioactive Molecules Using Benzofuran-5-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of bioactive molecules utilizing benzofuran-5-boronic acid as a key building block. The focus is on the Suzuki-Miyaura cross-coupling reaction for the creation of carbon-carbon bonds, a cornerstone in modern medicinal chemistry for the development of novel therapeutic agents. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, making them a privileged scaffold in drug discovery.[1][2]

Introduction

Benzofuran and its derivatives are a class of heterocyclic compounds prevalent in numerous natural products and synthetic molecules with significant biological activities.[3][4] Their diverse therapeutic potential stems from their ability to interact with various biological targets. The functionalization of the benzofuran core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This compound is a versatile intermediate that allows for the introduction of various aryl and heteroaryl substituents at the 5-position of the benzofuran ring system through palladium-catalyzed cross-coupling reactions.[5][6]

The Suzuki-Miyaura coupling, a powerful and versatile C-C bond-forming reaction, is particularly well-suited for this purpose due to its mild reaction conditions and broad functional group tolerance.[6][7] This allows for the synthesis of a diverse library of benzofuran-based compounds for screening and optimization in drug development programs.

Experimental Protocols

Protocol 1: Synthesis of 5-Arylbenzofurans via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand like triphenylphosphine [PPh₃])

  • Base (e.g., potassium carbonate [K₂CO₃], sodium carbonate [Na₂CO₃], or potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, as the palladium catalyst can be sensitive to it.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC until the starting material (aryl halide) is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 5-arylbenzofuran derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized benzofuran derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized benzofuran compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran compounds in the culture medium from the stock solution. The final concentrations typically range from 0.01 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: In Vitro Urease Inhibition Assay

This protocol describes a colorimetric method to screen for the urease inhibitory activity of the synthesized benzofuran derivatives, based on the Berthelot (indophenol) method which quantifies ammonia production.[11]

Materials:

  • Jack bean urease enzyme solution

  • Urea substrate solution

  • Phosphate buffer (pH 7.0)

  • Synthesized benzofuran compounds dissolved in DMSO

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 25 µL of the urease enzyme solution to each well. For the negative control, add 25 µL of the solvent (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 10 minutes for color development. The ammonia produced reacts to form a blue-green indophenol.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 625 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each compound concentration compared to the negative control. Determine the IC₅₀ value for each active compound.

Data Presentation

The following tables summarize the biological activity of representative benzofuran derivatives synthesized using boronic acids or related methods.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Benzofuran Derivative 26 MCF-7 (Breast)0.057[12]
Benzofuran Derivative 36 MCF-7 (Breast)0.051[12]
Benzofuran-chalcone hybrid A-375 (Melanoma)8.49 - 16.72[13]
Benzofuran-chalcone hybrid MCF-7 (Breast)6.55 - 13.14[13]
Benzofuran-chalcone hybrid A-549 (Lung)4.0 - 8.99[13]
Oxindole-benzofuran hybrid 22d MCF-7 (Breast)3.41[13]
Oxindole-benzofuran hybrid 22f MCF-7 (Breast)2.27[13]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Benzofuran amide 6a Bacillus subtilis6.25[14]
Benzofuran amide 6b Staphylococcus aureus6.25[14]
Benzofuran amide 6f Escherichia coli6.25[14]
Aza-benzofuran 1 Salmonella typhimurium12.5[15]
Aza-benzofuran 1 Escherichia coli25[15]
Aza-benzofuran 1 Staphylococcus aureus12.5[15]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & MoA start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki workup Work-up & Extraction suzuki->workup purification Column Chromatography workup->purification product Pure 5-Arylbenzofuran Derivative purification->product anticancer Anticancer Screening (MTT Assay) product->anticancer antimicrobial Antimicrobial Screening (MIC Determination) product->antimicrobial enzyme Enzyme Inhibition (e.g., Urease) product->enzyme ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic pathway Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50->pathway

Caption: Experimental workflow for synthesis and biological evaluation.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->PI3K Benzofuran->Akt Benzofuran->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Ras_Raf_MEK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Benzofuran Benzofuran Derivative Benzofuran->Raf Benzofuran->MEK

Caption: Inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Mechanism of Action Insights

Several studies have indicated that the anticancer activity of certain benzofuran derivatives is mediated through the inhibition of key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are critical for cell proliferation, survival, and growth, and their inhibition can lead to apoptosis (programmed cell death) in cancer cells.[12][16][17]

Benzofuran-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[12] Similarly, the Ras/Raf/MEK/ERK pathway, which is frequently activated in various cancers due to mutations in Ras or Raf genes, is another target for benzofuran derivatives.[16][17] By inhibiting key kinases in these pathways, these compounds can effectively block the downstream signaling required for tumor growth and survival.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the diversification of the benzofuran scaffold, leading to the discovery of potent anticancer, antimicrobial, and enzyme inhibitory agents. The protocols and data presented in this document offer a comprehensive guide for researchers in the field of drug discovery and development to explore the therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of novel and effective therapies.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing benzofuran-5-boronic acid in the synthesis of biaryl compounds, a class of molecules with significant interest in medicinal chemistry and drug discovery. The protocols detailed below focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.

Introduction

Benzofuran derivatives are integral scaffolds in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The synthesis of biaryl structures containing a benzofuran moiety via palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space for drug development.[4] this compound is a key building block in this endeavor, allowing for the strategic introduction of the benzofuran core into larger, more complex molecules. The resulting biaryl compounds have shown potential as inhibitors of key signaling pathways implicated in disease, such as the NF-κB, MAPK, and mTOR pathways.[1][5][6]

Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as this compound) and an organic halide or triflate.[7] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[8]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:

Quantitative Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of benzofuran boronic acids with various aryl halides under different reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/water (6:1)901667-89
2Pd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80497
3PdCl₂ (3)K₂CO₃EtOH/H₂O (1:1)80455
4Pd(OAc)₂ (3)K₂CO₃EtOH/H₂O (1:1)80461

Data compiled from multiple sources, specific substrates may vary slightly.[9][10][11]

Table 2: Screening of Reaction Conditions for Coupling of 2-(4-Bromophenyl)benzofuran with 4-Methoxyphenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80491
2Pd(II) complex (3)NEt₃EtOH/H₂O (1:1)80428
3Pd(II) complex (3)NaHCO₃EtOH/H₂O (1:1)80453
4Pd(II) complex (3)NaOHEtOH/H₂O (1:1)80478
5Pd(II) complex (3)Cs₂CO₃EtOH/H₂O (1:1)80463
6Pd(II) complex (3)K₂CO₃H₂O804Trace
7Pd(II) complex (3)K₂CO₃DMF804Trace

This table illustrates the significant impact of the base and solvent on the reaction yield.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Benzofuran Halide with an Arylboronic Acid

This protocol is a generalized procedure adapted from established methods.[9][11] Optimization may be required for specific substrates.

Materials:

  • Benzofuran halide (e.g., Methyl 5-bromobenzofuran-2-carboxylate) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 6:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the benzofuran halide (0.46 mmol, 1.0 equiv), the palladium catalyst (0.023 mmol, 5 mol%), and the base (0.92 mmol, 2.0 equiv).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (6 mL of 1,4-dioxane/water) to the mixture via syringe.

  • Add the arylboronic acid (0.51 mmol, 1.1 equiv) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ice-cold distilled water to the reaction mixture to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Benzofuran halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene, 3 mL)

Procedure:

  • In a microwave reaction vessel, combine the benzofuran halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C under microwave irradiation (200 W) for a specified time (e.g., 20-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine this compound, Aryl Halide, Catalyst, and Base Solvent Add Degassed Solvent Reactants->Solvent Purge Purge with Inert Gas Solvent->Purge Heat Heat and Stir (e.g., 80-100°C, 4-12h) Purge->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench (e.g., with Brine) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Biaryl Compound

Caption: Experimental workflow for the synthesis of biaryl compounds.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Potential Signaling Pathway Inhibition

Biaryl compounds derived from benzofuran have been investigated for their potential to modulate inflammatory and cancer-related signaling pathways.[5][6]

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 IkB IκBα IKK->IkB NFkB p65/p50 IKK->NFkB IkB->NFkB Nucleus_NFkB p65/p50 (in Nucleus) NFkB->Nucleus_NFkB Inflammation_NFkB Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus_NFkB->Inflammation_NFkB AP1 AP-1 ERK->AP1 JNK->AP1 Inflammation_MAPK Inflammatory Response p38->Inflammation_MAPK AP1->Inflammation_MAPK Benzofuran Benzofuran-Biaryl Compound Benzofuran->IKK Benzofuran->ERK Benzofuran->JNK Benzofuran->p38

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

References

Application Notes and Protocols for Suzuki Coupling of Benzofuran Boronic Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of benzofuran boronic acids in aqueous media. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and hetero-biaryl structures.[1] These motifs are prevalent in a wide range of biologically active compounds and natural products, making their efficient and environmentally conscious synthesis a critical focus in medicinal chemistry and drug development.[1][2][3] The use of aqueous media aligns with the principles of green chemistry, reducing reliance on hazardous organic solvents.[4][5]

Overview and Advantages of Aqueous Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a versatile and powerful method for C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance.[2][6][7] Performing this reaction in aqueous media offers several advantages:

  • Environmental Responsibility: Reduces the use of volatile and often toxic organic solvents.[4]

  • Enhanced Reactivity: In some cases, water can accelerate the reaction rate.

  • Improved Safety: Water is non-flammable and non-toxic.

  • Facilitated Product/Catalyst Separation: Water-soluble catalysts can be readily separated from organic products.[8]

This protocol focuses on two primary approaches for the synthesis of aryl-benzofurans:

  • Coupling of a benzofuran boronic acid with an aryl halide.

  • Coupling of a halogenated benzofuran with an aryl boronic acid.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the Suzuki coupling of benzofuran derivatives in aqueous solvent systems. These conditions can serve as a starting point for optimization with specific substrates.

Table 1: Suzuki Coupling of 2-(4-bromophenyl)benzofuran with Various Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80491
2Phenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80485
34-Methylphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80488
44-Chlorophenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80482
54-Fluorophenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80484
63-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80487
72-Thiopheneboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O (1:1)80478

Table 2: General Conditions for Suzuki Coupling of 2-Benzofurylboronic Acid with Aryl Halides [2]

ParameterRecommended RangeNotes
Aryl Halide1.0 equivBromides and iodides are typically more reactive than chlorides.[6]
2-Benzofurylboronic Acid1.2 - 1.5 equivAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst1 - 5 mol%Examples: Pd(OAc)₂, Pd(dppf)Cl₂, PdCl₂(Lₙ@β-CD).[2][8]
Base2.0 - 3.0 equivExamples: K₂CO₃, K₃PO₄, Cs₂CO₃.[2][9]
Solvent SystemVariesEtOH/H₂O (1:1), 1,4-dioxane/H₂O, THF/H₂O.[1][2]
Temperature80 - 100 °CReaction temperature may require optimization for specific substrates.[2]
Reaction Time4 - 24 hoursProgress should be monitored by TLC or LC-MS.[2][9]

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of benzofuran derivatives in aqueous media.

Protocol 1: Synthesis of 2-Aryl-benzofurans via Coupling of 2-(4-bromophenyl)benzofuran[1]

This protocol is adapted from the synthesis of novel benzofuran derivatives containing a biaryl moiety.[1]

Materials:

  • 2-(4-Bromophenyl)benzofuran (1.0 equiv)

  • Arylboronic acid (1.6 equiv)

  • Palladium(II) catalyst (e.g., a custom Pd(II) complex) (3 mol%)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and the palladium catalyst (0.0015 mmol).[1]

  • Add a 1:1 (v/v) mixture of EtOH and H₂O (6 mL).[1]

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Heat the resulting suspension to 80 °C and stir vigorously for 4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution (10 mL) to the mixture.[1]

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by thin layer chromatography or flash column chromatography on silica gel to obtain the desired 2-arylbenzo[b]furan derivative.[1]

Protocol 2: General Procedure for Coupling of 2-Benzofurylboronic Acid with Aryl Halides[2]

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • 2-Benzofurylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (1-3 mol%)[2]

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)[2]

  • Degassed solvent system (e.g., EtOH/H₂O (1:1), 1,4-dioxane/water)[2]

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst.[2][9]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.[9]

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 2-arylbenzofuran product.[2]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki reaction involves a catalytic cycle with a palladium complex.[6] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X      Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R²      Ln transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (Aryl/Benzofuranyl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Benzofuranyl/Aryl Boronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base catalyst Add Palladium Catalyst and Ligand (if any) reagents->catalyst solvent Add Degassed Aqueous Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to Specified Temperature inert->heat monitor Stir and Monitor (TLC/LC-MS) heat->monitor quench Cool and Quench (add Brine/Water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography concentrate->purify

Caption: General experimental workflow for Suzuki coupling of benzofurans.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling in Benzofuran Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities, including antifungal, antitumor, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in the synthesis of functionalized benzofuran derivatives is of great interest in medicinal chemistry and materials science. The advent of microwave-assisted organic synthesis has revolutionized this field by dramatically reducing reaction times, often leading to improved yields and cleaner reaction profiles.[1][2][3] This document provides detailed application notes and experimental protocols for the efficient synthesis of benzofuran derivatives via microwave-assisted Suzuki coupling.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave heating offers several distinct advantages over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can accelerate reaction rates exponentially, reducing synthesis times from hours to minutes.[1]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.[1]

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible outcomes.[1]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates and catalysts.

Experimental Protocols

Herein, we provide detailed protocols for the microwave-assisted Suzuki coupling of bromobenzofuran derivatives with various arylboronic acids. These protocols are based on established literature procedures and can be adapted for a range of substrates.

Protocol 1: General Procedure for the Synthesis of 5-Arylbenzofuran-2-carboxylates

This protocol is adapted from the synthesis of 5-arylbenzofuran-2-carboxylates using a palladium(II)-complex as a precatalyst.[4]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Toluene

  • Palladium(II)-complex (e.g., 2-quinolinealdoxime-Pd(II)-complex) (0.1 mol%)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave reactor vial, add methyl 5-bromobenzofuran-2-carboxylate (1 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2 mmol).

  • Add toluene (3 mL) to the vial.

  • Add the palladium(II)-complex catalyst (0.1 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for a specified time (typically 10-30 minutes) with a microwave power of 200 W.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzofuran-2-carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling Using an Encapsulated Palladium Catalyst

This protocol utilizes a polyurea microencapsulated palladium catalyst (Pd EnCat™), which offers advantages in terms of catalyst recovery and reuse.

Materials:

  • Aryl halide (e.g., 4-bromoanisole as a model) (1.0 equivalent)

  • Arylboronic acid (1.05 equivalents)

  • Potassium carbonate (K2CO3) (3.0 equivalents) or Tetrabutylammonium acetate (Bu4NOAc) (2.0 equivalents)

  • Solvent system: Toluene/Water/Ethanol (4:2:1) or Ethanol

  • Pd EnCat™ (5-10 mol%)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a microwave reactor vial, combine the aryl halide (0.5 mmol), arylboronic acid (0.525 mmol), and the chosen base (K2CO3, 1.5 mmol or Bu4NOAc, 1.0 mmol).

  • Add the Pd EnCat™ catalyst (5 mol%).

  • Add the appropriate solvent (e.g., 5 mL of Ethanol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 10-15 minutes.

  • Upon completion, allow the reaction to cool to room temperature.

  • The heterogeneous catalyst can be recovered by filtration.

  • The filtrate is then worked up by diluting with an organic solvent, washing with water and brine, and drying over anhydrous sodium sulfate.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography.

Data Presentation

The following tables summarize the results from various microwave-assisted Suzuki coupling reactions for the synthesis of benzofuran derivatives and related compounds, showcasing the versatility and efficiency of this methodology.

Table 1: Synthesis of 5-Arylbenzofuran-2-carboxylates via Microwave-Assisted Suzuki Coupling[4]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acidMethyl 5-phenylbenzofuran-2-carboxylate2397
24-Methylphenylboronic acidMethyl 5-(p-tolyl)benzofuran-2-carboxylate2095
34-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate1598
44-Chlorophenylboronic acidMethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate2592
53-Nitrophenylboronic acidMethyl 5-(3-nitrophenyl)benzofuran-2-carboxylate3085

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Cs2CO3 (2 mmol), Pd(II)-complex (0.1 mol%), toluene (3 mL), 150 °C, 200 W microwave irradiation.[4]

Table 2: Microwave-Assisted Suzuki Coupling of Various Aryl Halides using Pd EnCat™

EntryAryl HalideArylboronic AcidBaseSolventTime (min)Temperature (°C)Conversion (%)
14-BromoanisolePhenylboronic acidK2CO3Toluene/H2O/EtOH10120>98
24-BromoanisolePhenylboronic acidBu4NOAcEtOH10120>98
34-IodoanisolePhenylboronic acidBu4NOAcEtOH15140>98
44-ChlorotoluenePhenylboronic acidBu4NOAcMeCN15140~20
52-BromopyridinePhenylboronic acidBu4NOAcMeCN15140>98

Reaction Conditions: Aryl halide (0.5 mmol), arylboronic acid (0.5 mmol), Base (1.0-1.5 mmol), Pd EnCat™ (5-10 mol%), Solvent (5 mL), Microwave irradiation.

Visualizations

Experimental Workflow

The general workflow for a microwave-assisted Suzuki coupling reaction is depicted below. This process involves the preparation of the reaction mixture, microwave irradiation, and subsequent work-up and purification of the final product.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide Boronic Acid B Add Catalyst (e.g., Pd Complex) A->B C Add Base (e.g., K2CO3, Cs2CO3) B->C D Add Solvent (e.g., Dioxane, Toluene) C->D E Seal Vial & Place in Microwave Reactor D->E F Irradiate at Set Temperature & Time E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Filter (if necessary) H->I J Aqueous Wash & Drying I->J K Solvent Removal J->K L Purification (e.g., Chromatography) K->L M Final Product: Benzofuran Derivative L->M

Caption: General workflow for microwave-assisted Suzuki coupling.

Catalytic Cycle

The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle are illustrated below. The cycle involves oxidative addition, transmetalation, and reductive elimination, all of which are accelerated by microwave heating.

G cluster_cycle center Pd(0) Catalyst OA Oxidative Addition (R-X) center->OA Aryl Halide (R-X) Intermediate1 R-Pd(II)-X OA->Intermediate1 TM Transmetalation (R'-B(OR)2) Intermediate2 R-Pd(II)-R' TM->Intermediate2 RE Reductive Elimination (R-R') RE->center Coupled Product (R-R') Intermediate1->TM Boronic Acid (R'-B(OR)2) Base Intermediate2->RE

Caption: The Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for a One-Pot Synthesis Involving Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran scaffolds are integral to a multitude of biologically active natural products and synthetic compounds, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The development of efficient and atom-economical synthetic routes to functionalized benzofurans is a key objective in medicinal chemistry and drug discovery. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, lower costs, and shorter synthesis times.

This document outlines a detailed protocol for a one-pot, two-step synthesis of a biaryl-substituted benzofuran derivative. The methodology involves a sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing benzofuran-5-boronic acid as a key building block. This approach allows for the controlled and differential arylation of a dihalogenated aromatic core, providing a versatile route to complex molecular architectures.

Reaction Principle

The proposed one-pot synthesis leverages the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl. By carefully selecting the dihalogenated substrate and controlling the reaction conditions, a stepwise arylation can be achieved. In this protocol, a bromo-iodobenzene derivative is first coupled with an arylboronic acid at the more reactive iodine position. Subsequently, this compound is introduced into the same reaction vessel to couple at the bromine position, yielding the final diaryl-substituted product.

Experimental Protocols

Protocol 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(4-Arylphenyl)benzofuran

Materials:

  • 1-Bromo-4-iodobenzene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: First Suzuki-Miyaura Coupling

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.0 mmol, 1.0 equiv), the first arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.1 mmol, 1.1 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times.

    • Add degassed 1,4-dioxane (8 mL) and a 2 M aqueous solution of potassium carbonate (2 mL, 4.0 mmol, 4.0 equiv) via syringe.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 1-bromo-4-iodobenzene is consumed (typically 2-4 hours).

  • Step 2: Second Suzuki-Miyaura Coupling

    • Once the first coupling is complete, cool the reaction mixture to room temperature.

    • To the same reaction vessel, add this compound (1.2 mmol, 1.2 equiv) and an additional portion of palladium(II) acetate (0.01 mmol, 1 mol%) and triphenylphosphine (0.02 mmol, 2 mol%).

    • Reseal the vessel, evacuate and backfill with inert gas.

    • Heat the reaction mixture to 100°C and stir vigorously for 12-16 hours. Monitor the reaction for the formation of the final product.

  • Work-up and Purification

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 5-(4-arylphenyl)benzofuran.

Data Presentation

The following table summarizes representative yields for the one-pot sequential Suzuki-Miyaura cross-coupling reaction with various arylboronic acids in the first step.

EntryArylboronic Acid (Step 1)ProductIsolated Yield (%)
14-Methoxyphenylboronic acid5-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran78
2Phenylboronic acid5-([1,1'-Biphenyl]-4-yl)benzofuran82
34-Fluorophenylboronic acid5-(4'-Fluoro-[1,1'-biphenyl]-4-yl)benzofuran75
43-Thienylboronic acid5-(4-(Thiophen-3-yl)phenyl)benzofuran71

Yields are based on hypothetical data for illustrative purposes and may vary based on experimental conditions.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_workup Work-up & Purification A 1-Bromo-4-iodobenzene + Arylboronic Acid B Add Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O A->B C Heat to 80°C B->C D Cool to RT C->D E Add this compound, Pd(OAc)₂, PPh₃ D->E F Heat to 100°C E->F G Cool to RT F->G H Aqueous Work-up G->H I Column Chromatography H->I J Final Product I->J Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl ArBoronic Ar'-B(OH)₂ ArBoronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd

Application of Miyaura Borylation for Boronic Ester Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that enables the synthesis of boronic esters from aryl or vinyl halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, broad substrate scope, and excellent functional group tolerance.[2][3] The resulting boronic esters are versatile intermediates, most notably for the subsequent Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a key transformation in the synthesis of numerous drug candidates.[4][5]

This document provides detailed application notes on the Miyaura borylation reaction, a summary of its substrate scope with corresponding yields, and comprehensive experimental protocols for its practical implementation in a laboratory setting.

Mechanism of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The diboron reagent, activated by a base, transmetalates with the Pd(II) complex. The base, typically a mild one like potassium acetate (KOAc), is crucial for this step.[1] It is believed to form an acetato-palladium(II) complex, which is more reactive towards transmetalation than the corresponding halide complex.[1]

  • Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to yield the desired boronic ester (Ar-Bpin) and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Miyaura_Borylation_Cycle reagents Reagents: Ar-X B₂pin₂ KOAc pd0 pd0 product Product: Ar-Bpin

Data Presentation: Substrate Scope and Yields

The Miyaura borylation is compatible with a wide range of functional groups on the aryl or vinyl halide, including esters, ketones, nitriles, and nitro groups.[6][7] The reaction can be performed with aryl iodides, bromides, and chlorides, with reactivity generally following the order I > Br > Cl. The table below summarizes representative examples of Miyaura borylation with various substrates and their corresponding isolated yields.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
14-BromotoluenePdCl₂(dppf) (3)KOAcDMSO8024-Tolylboronic acid pinacol ester85[3]
24-ChloroacetophenoneXPhos-Pd-G2 (1) / XPhos (0.5)K₃PO₄·7H₂OEtOHRT124-Acetylphenylboronic acid pinacol ester92[6]
33-BromoanisolePdCl₂(dppf) (3)KOAcDMSO8023-Methoxyphenylboronic acid pinacol ester95[3]
44-Bromo-N,N-dimethylanilinePdCl₂(dppf) (3)KOAcWater (2% TPGS-750-M)RT44-(Dimethylamino)phenylboronic acid pinacol ester91[3]
52-ChloropyridineXPhos-Pd-G2 (1) / XPhos (0.5)K₃PO₄·7H₂OEtOHRT22-Pyridylboronic acid pinacol ester88[6]
63-BromopyridineSiliaCat DPP-Pd (2)KOAc2-BuOH9833-Pyridylboronic acid pinacol ester>95 (conv.)[8]
7Methyl 4-bromobenzoatePdCl₂(dppf) (3)KOAcDMSO802Methyl 4-(pinacolboranyl)benzoate98[7]
84-IodoanisoleXPhos-Pd-G2 (0.5) / XPhos (1.5)KOAc1,4-Dioxane100184-Methoxyphenylboronic acid pinacol ester85[9]

Experimental Protocols

This section provides a detailed, representative protocol for the Miyaura borylation of an aryl bromide.

General Procedure for the Palladium-Catalyzed Borylation of Aryl Bromides

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane or DMSO (5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and potassium acetate (1.5 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane or DMSO (5 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure arylboronic acid pinacol ester.

Experimental_Workflow start Start setup Reaction Setup (Add reagents to flask) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) setup->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture (Monitor progress) solvent->reaction workup Aqueous Work-up (Dilute and add water) reaction->workup extraction Extraction with Organic Solvent workup->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purification Purification (Column Chromatography) dry_concentrate->purification product Isolated Arylboronic Ester purification->product

Applications in Drug Development

The Miyaura borylation reaction is a key tool in drug discovery and development. The boronic esters synthesized are crucial building blocks for creating complex molecular architectures found in many pharmaceuticals.[10] The mild conditions of the reaction allow for its application late in a synthetic sequence, which is highly advantageous in the preparation of active pharmaceutical ingredients (APIs).[11] Furthermore, the development of one-pot borylation/Suzuki coupling procedures has streamlined synthetic routes, increasing efficiency and reducing waste.[8][12]

Conclusion

The Miyaura borylation reaction is a robust and versatile method for the synthesis of boronic esters. Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have established it as a preferred method in both academic and industrial research, particularly in the field of drug development. The provided protocols and data serve as a practical guide for researchers looking to employ this powerful transformation in their synthetic endeavors.

References

Application Notes and Protocols for Benzofuran-5-boronic Acid Pinacol Ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-5-boronic acid pinacol ester is a versatile building block in modern organic synthesis, primarily utilized for the construction of 5-arylbenzofuran derivatives. The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Suzuki-Miyaura cross-coupling reaction is the most prominent application of this reagent, enabling the formation of a carbon-carbon bond between the benzofuran core and various (hetero)aromatic systems.[2] This powerful and versatile reaction is favored for its mild conditions, broad functional group tolerance, and the stability of the boronic ester reagent.[3][4]

These application notes provide detailed protocols and quantitative data for the use of this compound pinacol ester in Suzuki-Miyaura cross-coupling reactions, offering a practical guide for researchers in synthetic and medicinal chemistry.

Key Applications in Synthesis

The primary application of this compound pinacol ester is the synthesis of 5-arylbenzofurans through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the benzofuran ring, facilitating the exploration of structure-activity relationships in drug discovery programs.

The general transformation is depicted below:

G cluster_0 Suzuki-Miyaura Cross-Coupling benzofuran_boronic_ester This compound pinacol ester catalyst_base Pd Catalyst, Base benzofuran_boronic_ester->catalyst_base aryl_halide Aryl/Heteroaryl Halide (Ar-X, X = Br, I, Cl) aryl_halide->catalyst_base product 5-Arylbenzofuran catalyst_base->product C-C bond formation

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimized Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the coupling of benzofuran boronic acid derivatives with various aryl halides. While specific data for the 5-isomer is limited in publicly available literature, the conditions presented for analogous benzofuran boronic acid derivatives serve as an excellent starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzofuran Boronic Acid Derivatives

EntryBenzofuran Boronic Acid DerivativeAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzofuran-2-yl-boronic acid4-BromoanisolePd(OAc)₂ (3)-K₂CO₃EtOH/H₂O (1:1)80495[2]
2Benzofuran-2-yl-boronic acid3-BromopyridinePd(dppf)Cl₂ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)901678[5]
3Potassium Benzofuran-2-yltrifluoroborate4-ChlorotoluenePd(OAc)₂ (1)RuPhos (2)Na₂CO₃EtOH851288[6]
4Benzofuran-6-carbonitrile-2-boronic acid pinacol esterIodobenzenePd(PPh₃)₄ (5)-Cs₂CO₃Toluene/H₂O (2:1)100692[7]

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with benzofuran boronic acid pinacol esters. These protocols are based on established methods for analogous compounds and can be adapted for specific substrates.[2][6]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from the synthesis of 2-arylbenzo[b]furan derivatives and is suitable for a wide range of aryl bromides and iodides.[2]

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), potassium carbonate (2.0 equiv), and palladium(II) acetate (3 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add a degassed 1:1 mixture of ethanol and water via syringe to achieve a suitable concentration (typically 0.1 M with respect to the aryl halide).

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylbenzofuran.

G cluster_workflow Experimental Workflow start Combine Reactants and Catalyst purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent heat_stir Heat and Stir (80°C, 4-12h) add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated 5-Arylbenzofuran purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with a Phosphine Ligand

For less reactive aryl halides (e.g., aryl chlorides) or to improve yields, the use of a phosphine ligand is often beneficial. This protocol is a general guide based on modern Suzuki-Miyaura coupling conditions.[6]

Materials:

  • This compound pinacol ester (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, XPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), base (2.0-3.0 equiv), palladium precursor (1-2 mol%), and phosphine ligand (2-4 mol%) to a dry reaction vessel with a magnetic stir bar.

  • Seal the vessel and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may vary from 2 to 24 hours depending on the substrates.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the pure 5-arylbenzofuran product.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex Ar-Pd(II)-X(L_n) oxidative_addition->pdII_complex transmetalation Transmetalation (Benzofuran-B(pin)) pdII_complex->transmetalation pdII_intermediate Ar-Pd(II)-Benzofuran(L_n) transmetalation->pdII_intermediate reductive_elimination Reductive Elimination pdII_intermediate->reductive_elimination reductive_elimination->pd0 product 5-Arylbenzofuran reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound pinacol ester is a valuable reagent for the synthesis of 5-arylbenzofuran derivatives, which are of significant interest in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for this transformation. The protocols and data presented herein offer a comprehensive guide for researchers to successfully employ this building block in their synthetic endeavors. Optimization of the reaction conditions, particularly the catalyst, ligand, base, and solvent, is key to achieving high yields and purity of the desired products.

References

Boronic Acid Derivatives: Versatile Building Blocks in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Boronic acid derivatives have emerged as indispensable tools in modern organic chemistry, offering a unique combination of stability, reactivity, and functional group tolerance.[1][2] Their versatility has propelled them to the forefront of synthetic strategies, particularly in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This document provides detailed application notes and experimental protocols for the use of boronic acid derivatives as key building blocks in organic synthesis.

Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning method for the formation of carbon-carbon bonds, most notably for the synthesis of biaryls.[3] This reaction's success is attributed to its mild conditions, broad functional group compatibility, and the use of generally low-toxicity boronic acid reagents.[1][3]

Application Notes:

The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[4] The choice of catalyst, ligand, base, and solvent system is crucial for the reaction's success.[3] Palladium(0) complexes, often generated in situ from a Pd(II) precatalyst, are the active catalytic species.[3][4] Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and enhance its reactivity.[3]

Advantages of Suzuki-Miyaura Coupling:

  • Mild Reaction Conditions: Often proceeds at or slightly above room temperature.[5]

  • High Functional Group Tolerance: Compatible with a wide range of functional groups, reducing the need for protecting groups.[1]

  • Stereo- and Regioselectivity: The reaction is highly stereospecific and regioselective.[5]

  • Commercially Available Reagents: A vast array of boronic acids and palladium catalysts are commercially available.[3]

Quantitative Data: Suzuki-Miyaura Coupling

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various substrates.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1002-2474[3][6]
23,5-(CF₃)₂C₆H₃Br2-PyridylboronatePd₂(dba)₃ (1.5)1 (3)KFDioxane110N/A82[6]
31-BromoPDI4-Formylphenylboronic acidPd(PPh₃)₄-K₃PO₄THFRefluxN/A85[7]
4ChloroindolesVarious arylboronic acidsP1 (1-1.5)-K₃PO₄Dioxane/H₂O605-891-99[8]
5Aryl BromideAlkyl Amine-BoranePd₂(dba)₃RuPhosKOHToluene/H₂ON/AN/A86[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid.[3]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-X]L2 pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)-R']L2 pd_complex->transmetalation_complex Transmetalation (R'-B(OH)2 + Base) product_complex [Ar-R']Pd(0)L2 transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds.[10][11] This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[11][12]

Application Notes:

The Chan-Lam coupling typically involves the reaction of an arylboronic acid with an amine or an alcohol in the presence of a copper catalyst, often copper(II) acetate.[11][13] A key advantage of this reaction is that it can often be performed at room temperature and open to the air.[11][14] The reaction tolerates a wide range of N-H and O-H containing substrates, including amines, anilines, amides, carbamates, and phenols.[14]

Advantages of Chan-Lam Coupling:

  • Mild Conditions: Often proceeds at room temperature and is tolerant to air and moisture.[15][16]

  • Broad Substrate Scope: Applicable to a wide variety of N-H and O-H nucleophiles.[14]

  • Cost-Effective Catalyst: Utilizes abundant and inexpensive copper catalysts.[16]

  • Orthogonal to Palladium Catalysis: Provides a complementary method to palladium-catalyzed cross-couplings.

Quantitative Data: Chan-Lam Coupling

The following table presents representative reaction conditions and yields for the Chan-Lam coupling.

EntryBoronic AcidNucleophileCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidAnilineCu(OAc)₂ (10)Pyridine N-oxideN/ARTN/AHigh[15]
2Arylboronic acidImidazoleCuCl or Cu(OAc)₂-MethanolRefluxN/AHigh[15]
3Phenylboronic acidN-benzyl-N-methylsulfamoyl azideCuCl (10)-MethanolRT1681[17]
4Phenylboronic acidAnilineCatalyst 1 or 2 (2.5)-MethanolRT or 505Quantitative[13]
5Arylboronic ester3-isopropyl-1H-pyrazoleCu(OAc)₂ (100)B(OH)₃Acetonitrile7018N/A[12]
Experimental Protocol: General Procedure for Chan-Lam N-Arylation

This protocol outlines a general procedure for the N-arylation of an amine with an arylboronic acid.[13]

Materials:

  • Amine or aniline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.025 mmol, 2.5 mol%)

  • Methanol (1 mL)

Procedure:

  • To a reaction vial, add the amine or aniline, arylboronic acid, and copper(II) acetate.

  • Add methanol to the vial.

  • Stir the reaction mixture open to the air at room temperature or heat to 50 °C under an oxygen atmosphere.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS).

  • Upon completion, the reaction mixture can be diluted with a suitable solvent (e.g., ethyl acetate) and filtered to remove the catalyst.

  • The filtrate is then concentrated, and the crude product is purified by column chromatography.

Boronic Acids as Protecting Groups

Beyond their role in cross-coupling reactions, boronic acids and their derivatives serve as effective protecting groups for diols.[18][19] This application is particularly valuable in carbohydrate chemistry, enabling regioselective transformations.[19]

Application Notes:

Boronic acids reversibly form cyclic esters with 1,2- and 1,3-diols.[19] The stability of these boronate esters can be tuned by the steric and electronic properties of the boronic acid.[20] Common protecting groups derived from boronic acids include pinacol (pin) esters, N-methyliminodiacetic acid (MIDA) esters, and diaminonaphthalene (dan) amides.[18][20] MIDA boronates are particularly noteworthy as they are stable to a wide range of reaction conditions but can be readily deprotected under mild basic conditions.[18][21]

Advantages of Boronic Acid Protecting Groups:

  • Orthogonality: Can be introduced and removed under conditions that do not affect other common protecting groups.[18]

  • Tunable Stability: The stability of the boronate ester can be modulated.[20]

  • Mild Deprotection: Many boronic acid protecting groups can be cleaved under mild conditions.[20]

Visualization: Boronic Acid as a Protecting Group

Protecting_Group diol Diol Substrate protection Protection diol->protection boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->protection protected_diol Cyclic Boronate Ester protection->protected_diol reaction Chemical Transformation on other functional groups protected_diol->reaction deprotection Deprotection (e.g., Hydrolysis) reaction->deprotection product Modified Diol deprotection->product

Caption: Logical workflow of using a boronic acid as a protecting group for a diol.

Boronic Acid-Based Sensors

The ability of boronic acids to reversibly bind with diols has been exploited in the development of chemical sensors, particularly for the detection of saccharides like glucose.[1][22]

Application Notes:

Boronic acid-based sensors typically consist of a boronic acid recognition unit linked to a fluorescent or colorimetric reporter.[23] The binding of a diol-containing analyte, such as glucose, to the boronic acid moiety alters the electronic properties of the reporter, leading to a detectable change in the optical signal.[23][24] Diboronic acid sensors, which contain two boronic acid groups, have been shown to exhibit enhanced selectivity for glucose over other monosaccharides.[22]

Key Principles of Boronic Acid Sensors:

  • Reversible Covalent Bonding: Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols.[22][23]

  • Signal Transduction: The binding event is translated into a measurable optical or electrochemical signal.

  • Tunable Affinity and Selectivity: The affinity and selectivity of the sensor can be tuned by modifying the structure of the boronic acid and the linker to the reporter group.[22]

These application notes and protocols provide a foundation for researchers to explore the vast potential of boronic acid derivatives in their synthetic endeavors. The unique reactivity and versatility of these compounds will undoubtedly continue to drive innovation in organic chemistry and drug discovery.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for synthesizing biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the use of generally low-toxicity and commercially available boronic acid reagents.[1][3] These application notes provide a comprehensive guide to the experimental procedures for performing Suzuki-Miyaura coupling reactions with arylboronic acids.

Key Reaction Components and Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.[1] The following tables summarize common components and conditions, offering a starting point for reaction optimization.

Table 1: Common Palladium Catalysts and Ligands
Catalyst PrecursorCommon LigandsTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃, P(t-Bu)₃, PCy₃1-5Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1][4]
Pd₂(dba)₃XPhos, SPhos, RuPhos0.5-3A common Pd(0) source; often used with sterically hindered and electron-rich phosphine ligands.[5]
Pd(PPh₃)₄None (already ligated)2-5An air-stable Pd(0) catalyst, but can be less reactive for challenging substrates.[2]
PdCl₂(dppf)None (already ligated)1-5Effective for a range of aryl halides and boronic acids.[6]
PalladacyclesVarious phosphines0.01-2Air- and moisture-stable precatalysts offering high turnover numbers.[3]
Table 2: Selection of Bases and Solvents
BaseStrengthCommon SolventsKey Considerations
K₃PO₄StrongToluene/H₂O, Dioxane/H₂O, THF/H₂OOften provides high yields and is effective for a broad range of substrates.[1][7]
Na₂CO₃, K₂CO₃ModerateToluene/H₂O, DMF, EthanolCommonly used, cost-effective, and suitable for many standard couplings.[6][7]
Cs₂CO₃StrongDioxane, Toluene, DMFHigher solubility in organic solvents can be advantageous for challenging couplings.[7]
KFWeakDioxane, THFA milder base that can prevent side reactions like protodeboronation, especially with sensitive substrates.[4][5]
Organic Bases (e.g., Et₃N)WeakToluene, DMFGenerally less effective than inorganic bases for Suzuki couplings.[7]

Experimental Protocols

Below are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol provides a standard set of conditions that are broadly applicable.[1]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C.[1]

  • Stir the reaction mixture vigorously for 2-24 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system to obtain the desired biaryl product.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.1 equiv)

  • 2 M Potassium carbonate (K₂CO₃) solution (10 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the aryl halide, arylboronic acid, and PdCl₂(dppf) in DMA.[6]

  • Add the 2 M K₂CO₃ solution. Ensure no solids are present to avoid localized heating.[6]

  • Reaction Execution: Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 150 °C for 20 minutes.[6]

  • Work-up and Purification: After cooling, filter the reaction mixture and purify the filtrate by column chromatography.[6]

Visualizing the Process

To better understand the workflow and the underlying chemistry, the following diagrams illustrate the experimental procedure and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Halide, Arylboronic Acid, Catalyst, Ligand, Base setup Assemble Flask under Inert Atmosphere reagents->setup glassware Oven-Dry Glassware glassware->setup solvent Add Degassed Solvent(s) setup->solvent heat Heat and Stir (e.g., 100 °C, 2-24h) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up (Extraction) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R-Pd(II)L_n-R' pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product_out product_out_pos product_out_pos product R-R' reagents_in R-X (Aryl Halide) boronic_acid_in R'-B(OH)₂ + Base reagents_in_pos reagents_in_pos boronic_acid_in_pos boronic_acid_in_pos product_pos product_pos

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Oxygen contamination; Impure reagents.[4]Use a fresh batch of catalyst or a more robust precatalyst. Ensure proper degassing of solvents and maintain an inert atmosphere. Verify the purity of starting materials.[4]
Protodeboronation Strong base in aqueous media; Presence of water.[4]Switch to a milder base like KF or K₂CO₃.[4] Consider running the reaction under anhydrous conditions.[4]
Homocoupling of Boronic Acid Oxygen in the reaction mixture.[8]Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[4]
Reaction Stalls Catalyst deactivation; Poor solubility of reagents.Increase catalyst/ligand loading. Try a different solvent system to improve solubility.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving benzofuran-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for this specific heterocyclic building block.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki coupling of this compound with aryl halides.

Problem 1: Low to No Yield of the Desired Product

Possible Cause: Inactive or inefficient palladium catalyst.

Solutions:

  • Catalyst Choice: While Pd(PPh₃)₄ is a common choice, consider more robust and active catalysts, especially for challenging couplings. Buchwald-type precatalysts, for instance, are often more effective in generating the active Pd(0) species.[1]

  • Catalyst Loading: If you suspect catalyst deactivation, incrementally increase the catalyst loading from a typical 1-3 mol% up to 5 mol%.[2]

  • Ligand Selection: For electron-rich or sterically hindered coupling partners, employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to facilitate the oxidative addition step.[3]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Thoroughly degas all solvents and reagents before use.

Problem 2: Significant Protodeboronation of this compound

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroaromatic boronic acids.

Possible Cause: Harsh reaction conditions, particularly the presence of a strong base and water.

Solutions:

  • Choice of Base: Switch to milder bases. While strong bases like NaOH can be effective for the coupling, they can also promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄, or even fluoride sources like CsF, which are known to be effective while minimizing this side reaction.[2]

  • Anhydrous Conditions: Reducing the amount of water in the reaction mixture can significantly suppress protodeboronation. Consider using anhydrous solvents and finely powdered, dry bases.

  • Use of Boronic Esters: Convert the this compound to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation under the reaction conditions.

  • Lower Reaction Temperature: If possible, perform the reaction at a lower temperature. Higher temperatures can accelerate the rate of protodeboronation.

Problem 3: Formation of Homocoupling Byproducts

Homocoupling of the boronic acid or the aryl halide can reduce the yield of the desired cross-coupled product.

Possible Cause: The presence of oxygen or issues with the catalytic cycle.

Solutions:

  • Rigorous Degassing: As with catalyst deactivation, the presence of oxygen can promote the homocoupling of the boronic acid.[4] Ensure all components of the reaction are thoroughly deoxygenated.

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.2 equivalents) is often used to ensure complete consumption of the aryl halide. However, a large excess may lead to increased homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the Suzuki coupling of this compound with an aryl bromide?

A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like 1,4-dioxane/water or toluene/water. A reaction temperature between 80-100 °C is typical.

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in dissolving the reagents and influencing the reaction rate. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is often used. Water can help to dissolve the inorganic base.[5] However, for substrates prone to protodeboronation, anhydrous solvents may be necessary.

Q3: Can I use an aryl chloride as a coupling partner for this compound?

Aryl chlorides are generally less reactive than aryl bromides and iodides in Suzuki couplings. To achieve good yields with aryl chlorides, more specialized catalytic systems are often required, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the more difficult oxidative addition step.

Q4: How can I monitor the progress of my reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables summarize quantitative data from Suzuki coupling reactions of benzofuran derivatives, which can serve as a guide for optimizing conditions for this compound.

Table 1: Effect of Catalyst on the Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PdCl₂ (3)K₂CO₃EtOH/H₂O (1:1)8055
Pd(OAc)₂ (3)K₂CO₃EtOH/H₂O (1:1)8061
Pd(II) complex (1)K₂CO₃EtOH/H₂O (1:1)8091
Pd(II) complex (2)K₂CO₃EtOH/H₂O (1:1)8093
Pd(II) complex (3) K₂CO₃ EtOH/H₂O (1:1) 80 97
Pd(II) complex (4)K₂CO₃EtOH/H₂O (1:1)8096

Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives. The specific Pd(II) complex is detailed in the source publication.[2]

Table 2: Effect of Base on the Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(II) complex (3)NEt₃EtOH/H₂O (1:1)8028
Pd(II) complex (3)NaFEtOH/H₂O (1:1)8040
Pd(II) complex (3)NaHCO₃EtOH/H₂O (1:1)8053
Pd(II) complex (3)NaOHEtOH/H₂O (1:1)8078
Pd(II) complex (3)Cs₂CO₃EtOH/H₂O (1:1)8063
Pd(II) complex (3) K₂CO₃ EtOH/H₂O (1:1) 80 97

Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[2]

Table 3: Effect of Solvent on the Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Phenylboronic acid

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(II)-complex (0.1)Cs₂CO₃Water15095
Pd(II)-complex (0.1) Cs₂CO₃ Toluene 150 98
Pd(II)-complex (0.1)Cs₂CO₃1,4-Dioxane15097

Reaction conducted under microwave irradiation. The specific Pd(II) complex is detailed in the source publication.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Benzofuran Ar-Pd(II)L2-Benzofuran Transmetalation->PdII_Aryl_Benzofuran RedElim Reductive Elimination PdII_Aryl_Benzofuran->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Benzofuran RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Benzofuran-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity - Fresh catalyst? - Appropriate ligand? Start->CheckCatalyst CheckProtodeboronation Check for Protodeboronation - Milder base? - Anhydrous conditions? Start->CheckProtodeboronation CheckHomocoupling Check for Homocoupling - Degassing thorough? - Stoichiometry correct? Start->CheckHomocoupling OptimizeConditions Systematically Optimize Conditions - Temperature screen - Solvent screen CheckCatalyst->OptimizeConditions CheckProtodeboronation->OptimizeConditions CheckHomocoupling->OptimizeConditions Success Improved Yield OptimizeConditions->Success

References

common issues and solutions in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura reactions in a question-and-answer format, providing potential causes and solutions.

Low to No Product Yield

Q1: My Suzuki-Miyaura reaction is resulting in a low or no yield. What are the primary factors I should investigate?

A1: A failing Suzuki-Miyaura coupling can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1] Start by evaluating the following:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1] This reduction can sometimes be inefficient.[1] Some Pd(0) sources, like Pd₂(dba)₃, can degrade over time and form inactive palladium black.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2][3] Ensure that your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2][3]

  • Reagent Quality: The stability of the boronic acid is a very common reason for low yields.[4] Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides called boroxines.[1][4] You can check the purity of your boronic acid by NMR.[1]

  • Base Selection and Strength: The base plays a crucial role in the activation of the boronic acid for transmetalation.[3] The chosen base must be sufficiently strong and soluble in the reaction medium.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4][5]

  • Solvent Choice: The solvent is critical for solubilizing the reactants and stabilizing the catalytic species.[3] Common solvent systems include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water.[3]

Logical Troubleshooting Workflow for Low Yield

G cluster_start Initial Observation cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Review cluster_analysis Side Product Analysis start Low or No Yield Observed boronic_acid Boronic Acid/Ester Stability (Check for Protodeboronation) start->boronic_acid 1. Verify Reagents atmosphere Inert Atmosphere Integrity start->atmosphere 2. Review Conditions homocoupling Homocoupling Products start->homocoupling 3. Analyze Byproducts aryl_halide Aryl Halide Purity boronic_acid->aryl_halide catalyst Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) aryl_halide->catalyst base Base Anhydrous/Purity catalyst->base solvent Solvent Degassed & Anhydrous base->solvent temperature Reaction Temperature atmosphere->temperature stirring Stirring Efficiency temperature->stirring dehalogenation Dehalogenation Products homocoupling->dehalogenation protodeboronation_product Protodeboronation Products dehalogenation->protodeboronation_product G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R1-Pd(II)L2-R2 transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (Aryl/Vinyl Halide) r1x->oxidative_addition r2by2 R2-B(OR)2 (Boronic Acid/Ester) r2by2->transmetalation base Base base->transmetalation

References

methods to prevent protodeboronation of benzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the prevention of protodeboronation of benzofuran-5-boronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of benzofuran, consuming the starting material and significantly reducing the yield of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. Heteroaromatic boronic acids, such as this compound, are particularly susceptible to this decomposition pathway.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that accelerate protodeboronation are:

  • pH: Both acidic and basic conditions can catalyze the reaction. For many heteroaromatic boronic acids, high pH (typically above 10) significantly accelerates protodeboronation.[3][4][5]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[6]

  • Solvent: The presence of a proton source, most commonly water, is necessary for protodeboronation to occur.[2] While aqueous mixtures are often used in Suzuki-Miyaura couplings, a high water content can be detrimental.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[2]

Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction with this compound?

A3: To minimize protodeboronation, consider the following strategies:

  • Use a milder base: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]

  • Control the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[6]

  • Use anhydrous or low-water conditions: Whenever possible, use anhydrous solvents to minimize the proton source. If a co-solvent is necessary, reduce the amount of water.[2]

  • Employ a highly active catalyst: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, minimizing the time the boronic acid is exposed to conditions that favor protodeboronation.[1]

  • Use a stable derivative: Convert the boronic acid to a more stable boronate ester, such as a MIDA (N-methyliminodiacetic acid) boronate or a diethanolamine adduct, which can then be used in the coupling reaction.[1][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of desired product and presence of benzofuran byproduct. Protodeboronation of this compound.1. Optimize Base: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, CsF). 2. Lower Temperature: Reduce the reaction temperature. 3. Solvent System: Use anhydrous solvents or minimize the water content (e.g., 10:1 dioxane:water).[2] 4. Fresh Reagent: Use freshly purchased or prepared this compound.
Inconsistent reaction yields. Degradation of this compound during storage or inconsistent reaction setup.1. Stable Derivative: Convert the boronic acid to a more stable MIDA boronate or diethanolamine adduct for storage and use.[7][8][9] 2. In-situ Generation: Consider in-situ generation of the boronic acid if feasible. 3. Consistent Solvent Quality: Use freshly dried and degassed solvents for each reaction.[2]
Reaction fails with electron-deficient coupling partners. The rate of protodeboronation is competitive with the slower cross-coupling reaction.1. Highly Active Catalyst: Employ a more active palladium catalyst/ligand system to accelerate the cross-coupling. 2. "Slow Release" Strategy: Use a MIDA boronate which slowly releases the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1][7]
Protodeboronation observed even under anhydrous conditions. Trace amounts of water in reagents or solvents, or degradation of the boronic acid itself.1. Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and reagents and solvents are scrupulously dried. 2. Store as a Stable Derivative: As mentioned previously, storing and using the boronic acid as a more stable ester is the most robust solution.

Experimental Protocols

Protocol 1: Minimizing Protodeboronation in Suzuki-Miyaura Coupling

This protocol is designed to minimize the protodeboronation of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane)

  • Degassed water (if necessary)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the mild base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add anhydrous dioxane and, if necessary, a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).[2]

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of Benzofuran-5-MIDA Boronate Ester

This protocol describes the conversion of this compound to its more stable N-methyliminodiacetic acid (MIDA) boronate ester.[7]

Reagents and Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Solvent (e.g., DMSO or DMF)

  • Round-bottom flask

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • To a round-bottom flask, add this compound and N-methyliminodiacetic acid.

  • Add a suitable solvent such as DMSO or DMF.

  • Heat the mixture (e.g., to 80-100 °C) with vigorous stirring. If using a solvent that forms an azeotrope with water (like toluene), a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Continue heating until the reaction is complete (monitor by TLC or LC-MS, observing the disappearance of the boronic acid).

  • Cool the reaction mixture to room temperature.

  • The MIDA boronate ester may precipitate upon cooling or can be precipitated by the addition of an anti-solvent.

  • Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

  • The resulting benzofuran-5-MIDA boronate is a bench-stable solid that can be used directly in Suzuki-Miyaura coupling reactions, where it will slowly release the boronic acid under the reaction conditions.[7]

Visualizations

Protodeboronation_Pathway cluster_conditions Promoting Conditions High_Temp High Temperature Benzofuran_BA This compound High_Temp->Benzofuran_BA Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Benzofuran_BA Protic_Solvent Protic Solvent (H₂O) Protic_Solvent->Benzofuran_BA Benzofuran Benzofuran (Byproduct) Benzofuran_BA->Benzofuran Protodeboronation Boronic_Acid B(OH)₃ Benzofuran_BA->Boronic_Acid Protodeboronation

Caption: The protodeboronation pathway of this compound.

Troubleshooting_Workflow Start Low Yield / Benzofuran Byproduct Observed Check_Base Is a strong base (NaOH, KOH) used? Start->Check_Base Change_Base Switch to milder base (K₃PO₄, K₂CO₃) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature > 100 °C? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Reduce temperature (e.g., 80 °C) Check_Temp->Lower_Temp Yes Check_Solvent Is a high concentration of water present? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Anhydrous Use anhydrous solvent or minimize water Check_Solvent->Anhydrous Yes Stable_Derivative If issues persist, prepare a stable boronate ester (MIDA, Diethanolamine) Check_Solvent->Stable_Derivative No Anhydrous->Stable_Derivative End Optimized Reaction Stable_Derivative->End

Caption: A workflow for troubleshooting protodeboronation.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges with Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues leading to low yields in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your Suzuki coupling reactions and offers systematic approaches to identify and solve the underlying problems.

Q1: My Suzuki coupling reaction has a very low or no yield. What are the fundamental aspects I should check first?

A1: When a Suzuki coupling fails, a systematic check of the foundational components of the reaction is the best starting point. Here are the initial critical parameters to verify:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, and phosphine ligands are highly sensitive to oxygen.[1][2] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation.[2][3] Using fresh, high-purity boronic acid is crucial. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if you suspect instability.[1][4]

    • Aryl Halide: Verify the purity of your aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[1] Aryl chlorides are often more challenging and may require specialized catalyst systems.[1]

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade.[1] Ensure they are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[1]

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents.[1] The presence of oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and, for anhydrous reactions, finely powdered and dry.[2][5]

Q2: I suspect protodeboronation is significantly impacting my yield. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields, particularly with electron-deficient or heteroaryl boronic acids.[1][2][6] Here are several strategies to mitigate this issue:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]

  • Anhydrous Conditions: Since water can be a proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][2]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4][7] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[7]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[1]

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that consumes your starting material and reduces the yield of the desired product.[3][4]

  • Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][2] Rigorous degassing of your solvent and maintaining a strict inert atmosphere are crucial for prevention.[1][4]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If you are using a Pd(II) precatalyst, ensure that its reduction to the active Pd(0) species is efficient and that no excess oxidant is present.

  • Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.[4]

Q4: My reaction is sluggish or stalls, especially with sterically hindered or electron-rich substrates. What adjustments should I consider?

A4: Slow or incomplete reactions are common when dealing with challenging substrates. Here are some key areas to optimize:

  • Ligand Choice: For sterically hindered or electron-rich substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), or N-heterocyclic carbenes (NHCs) are highly effective.[2][8][9] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

  • Catalyst System: If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system, such as Pd₂(dba)₃ with a suitable ligand, or a palladacycle.[9]

  • Solvent and Temperature: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[1] Common choices include toluene, THF, dioxane, and DMF, often with water as a co-solvent.[3][10] For sluggish reactions, increasing the temperature may be necessary, but be mindful of potential side reactions like protodeboronation.

  • Base Selection: The strength and solubility of the base are important.[1] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[11][12]

Data Presentation: Optimizing Reaction Components

The following tables summarize the impact of different components on the Suzuki coupling reaction yield, providing a basis for rational condition screening.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

BaseYield (%)NotesSource(s)
K₃PO₄90-99%A strong, non-nucleophilic base, often effective for nitrogen-containing heterocycles.[11][12]
Cs₂CO₃85-98%Highly effective due to its high solubility and the "caesium effect".[11][12]
K₂CO₃80-95%A common and effective base for a wide range of substrates.[11][12]
NaOH~70%A strong base, but its high basicity can sometimes lead to side reactions.[12]
KOH70-90%Similar to NaOH, can be detrimental in some cases.[12]
KFModerate to HighFluoride ions are believed to play a unique role in activating the boronic acid.[12]

Data is compiled for illustrative purposes. Yields are highly dependent on specific substrates and reaction conditions.

Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)NotesSource(s)
Pd(PPh₃)₄-71Effective and commonly used for this type of substrate.[13]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[13]
Pd₂(dba)₃·CHCl₃-35Moderate yield, showing improvement over Pd₂(dba)₃ alone.[13]

This data highlights the critical role of ligand selection in achieving high yields.

Experimental Protocols

Here are detailed methodologies for key troubleshooting experiments.

Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the selected base (2.0 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add the palladium catalyst and phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, and determine the yield.

Protocol 2: Protection of a Boronic Acid with Diethanolamine

This protocol is useful for stabilizing boronic acids that are prone to decomposition.[2]

Materials:

  • Boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Solvent (e.g., methylene chloride or other suitable solvent)

Procedure:

  • Dissolve the boronic acid in the chosen solvent in a flask with a stir bar.

  • Add diethanolamine (1.0 equiv) dropwise while stirring.

  • A precipitate will typically form. The initial solid may dissolve completely before the final product precipitates.

  • Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • This diethanolamine adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[2][14]

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in Suzuki coupling reactions.

Troubleshooting_Low_Yield cluster_troubleshooting Troubleshooting Steps start Low or No Yield Observed check_basics Verify Basics: - Inert Atmosphere - Reagent Purity - Solvent Quality start->check_basics side_reactions Analyze for Side Products: - Protodeboronation - Homocoupling check_basics->side_reactions If basics are confirmed protodeboronation Protodeboronation Detected side_reactions->protodeboronation If protodeboronation is the issue homocoupling Homocoupling Detected side_reactions->homocoupling If homocoupling is the issue sluggish_reaction Sluggish/Stalled Reaction side_reactions->sluggish_reaction If reaction is just slow optimize_conditions Systematic Optimization solution_proto Solutions: - Milder Base (K₃PO₄, KF) - Anhydrous Conditions - Stable Boron Reagent - Lower Temp/Shorter Time protodeboronation->solution_proto solution_homo Solutions: - Rigorous Degassing - Check Catalyst Source - Adjust Stoichiometry homocoupling->solution_homo solution_sluggish Solutions: - Bulky/Electron-Rich Ligand - More Active Catalyst - Screen Solvents/Bases - Increase Temperature sluggish_reaction->solution_sluggish solution_proto->optimize_conditions solution_homo->optimize_conditions solution_sluggish->optimize_conditions

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle_Troubleshooting pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition R¹-Pd(II)-X pd0->oxidative_addition transmetalation Transmetalation R¹-Pd(II)-R² oxidative_addition->transmetalation ts_ox_add Troubleshooting: - Use electron-rich ligand - More reactive halide (I > Br > Cl) oxidative_addition->ts_ox_add reductive_elimination Reductive Elimination transmetalation->reductive_elimination ts_trans Troubleshooting: - Optimize base - Ensure boronic acid stability transmetalation->ts_trans reductive_elimination->pd0 product Product (R¹-R²) reductive_elimination->product ts_red_elim Troubleshooting: - Use bulky ligand reductive_elimination->ts_red_elim r1x Aryl Halide (R¹-X) r1x->oxidative_addition r2by2 Boronic Acid (R²-B(OR)₂) r2by2->transmetalation base Base base->transmetalation

Caption: Suzuki catalytic cycle with key troubleshooting points for each step.

References

addressing catalyst deactivation in benzofuran-5-boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with benzofuran-5-boronic acid and its derivatives in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura reactions involving heteroaryl boronic acids like this compound often stem from two main issues: the instability of the boronic acid itself and deactivation of the palladium catalyst. The primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[1][2] Catalyst deactivation can occur through various pathways, including the formation of palladium black (agglomeration) or poisoning by impurities or the substrate itself.[3][4][5]

Q2: I'm observing a significant amount of benzofuran as a byproduct. What is happening and how can I prevent it?

A2: The formation of benzofuran is a direct result of protodeboronation.[1][2] This side reaction is often accelerated by elevated temperatures, prolonged reaction times, and the presence of aqueous basic conditions.[2] To minimize protodeboronation, consider the following:

  • Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester is a common and effective strategy to increase stability.[1]

  • Optimize reaction conditions: Use milder bases (e.g., K₃PO₄ instead of NaOH), lower the reaction temperature, and minimize reaction time by using a more active catalyst system.[6][7]

  • Anhydrous conditions: In some cases, minimizing the amount of water in the reaction can reduce the rate of protodeboronation.[6]

Q3: My reaction mixture turns black. What does this indicate?

A3: A black precipitate is typically palladium black, an inactive, agglomerated form of the palladium catalyst.[8] This indicates that the catalytically active Pd(0) species is not stable under the reaction conditions. This can be caused by high temperatures, poor ligand choice, or the presence of oxygen. To prevent this, ensure your reaction is thoroughly degassed, use robust ligands that stabilize the palladium center (e.g., bulky, electron-rich phosphine ligands), and consider if a lower reaction temperature can be used.[9][10]

Q4: Are there more stable alternatives to this compound?

A4: Yes, using more stable derivatives of the boronic acid is a highly recommended strategy. The most common alternative is the corresponding pinacol ester (this compound pinacol ester).[1][11] Other stable forms include MIDA boronates and trifluoroborate salts, which often provide a "slow-release" of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2][12]

Q5: How do I choose the right catalyst and ligand for my reaction?

A5: The choice of catalyst and ligand is critical. For challenging substrates like heteroaryl boronic acids, modern catalyst systems are often required.

  • Palladium Source: Pre-formed Pd(0) sources (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald or PEPPSI-type catalysts) that readily form the active Pd(0) species are often more effective than Pd(II) sources like Pd(OAc)₂ which require in situ reduction.[9][13]

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are known to promote efficient cross-coupling with heteroaryl substrates.[3][10] These ligands can accelerate the desired catalytic cycle, helping it to "outrun" decomposition pathways like protodeboronation.[14]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues encountered during your experiments.

Problem 1: Low or No Conversion of Starting Materials
Observation Potential Cause Suggested Solution
Significant unreacted this compound and aryl halide.Catalyst Inactivity: The active Pd(0) species is not being formed or has been deactivated.1. Switch to a Pre-catalyst: Use a modern Pd(0) pre-catalyst that doesn't require an in-situ reduction step.[9] 2. Check Reagent Quality: Ensure your palladium source and ligands are fresh and have been stored correctly. Phosphine ligands can be susceptible to oxidation. 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxygen from poisoning the catalyst.[9]
This compound is consumed, but little to no product is formed. Benzofuran is detected.Protodeboronation: The boronic acid is decomposing faster than it is coupling.[12]1. Use a Boronic Ester: Synthesize and use the pinacol ester of this compound for enhanced stability.[1][11] 2. Milder Base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[6] 3. Lower Temperature: Reduce the reaction temperature. A more active catalyst may be needed to achieve a reasonable reaction rate at a lower temperature.[7]
Reaction stalls after partial conversion.Gradual Catalyst Deactivation: The catalyst is being slowly poisoned or is agglomerating over the course of the reaction.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to reach full conversion.[7] 2. Use a More Robust Ligand: Employ a bulky, electron-rich ligand to better stabilize the palladium catalyst.[3][10] 3. Slow Addition: If substrate poisoning is suspected, try slow addition of the this compound derivative over the course of the reaction.
Problem 2: Formation of Significant Byproducts
Observation Potential Cause Suggested Solution
Formation of a symmetrical biaryl derived from the boronic acid (homocoupling).Presence of Oxygen or Pd(II): Oxygen can facilitate the oxidative homocoupling of boronic acids.[15] Inefficient reduction of a Pd(II) precatalyst can also lead to homocoupling.1. Rigorous Degassing: Use freeze-pump-thaw cycles for thorough solvent degassing. Ensure the reaction is set up under a strictly inert atmosphere.[9] 2. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst to minimize the presence of Pd(II) at the start of the reaction.[6]
Formation of dehalogenated starting material (aryl halide is reduced).Side reaction in the catalytic cycle. This can be influenced by the base and solvent system. Screening different bases may help. In some cases, this indicates a problem with the transmetalation step, leading to alternative pathways for the arylpalladium(II) halide intermediate.

Data Presentation

Table 1: Comparison of Boronic Acid Derivatives for Mitigating Protodeboronation

Boron Reagent TypeStructure ExampleRelative StabilityKey AdvantagesKey Disadvantages
Boronic AcidR-B(OH)₂Low to ModerateCommercially available, no deprotection needed.Susceptible to protodeboronation and formation of inactive boroxine trimers.[15]
Pinacol Ester R-B(pin)High Generally more stable to protodeboronation and easier to handle and purify. [1]Requires an additional synthetic step; hydrolysis to the boronic acid is required for transmetalation.
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; allows for slow-release of the boronic acid.[2]Requires synthesis and deprotection under specific basic conditions.
Trifluoroborate SaltR-BF₃KHighHighly stable, crystalline solids that are easy to handle.[2]Requires specific conditions for in situ hydrolysis to the active species.

Table 2: Screening of Reaction Conditions for Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid

This table provides an example of how reaction conditions can be optimized. While the specific substrates are different, the principles are directly applicable to reactions with this compound.

EntryCatalyst (mol%)BaseSolventYield (%)
1PdCl₂ (3%)K₂CO₃EtOH/H₂O (1:1)55
2Pd(OAc)₂ (3%)K₂CO₃EtOH/H₂O (1:1)61
3Novel Pd(II) Complex (3%)K₂CO₃EtOH/H₂O (1:1)91
4Novel Pd(II) Complex (1%)K₂CO₃EtOH/H₂O (1:1)82
5Novel Pd(II) Complex (3%)K₂CO₃EtOH/H₂O (1:1)97
6Novel Pd(II) Complex (3%)NEt₃EtOH/H₂O (1:1)28
7Novel Pd(II) Complex (3%)NaOHEtOH/H₂O (1:1)78
8Novel Pd(II) Complex (3%)Cs₂CO₃EtOH/H₂O (1:1)63
9Novel Pd(II) Complex (3%)K₂CO₃DMFTrace
10Novel Pd(II) Complex (3%)K₂CO₃DMSOTrace

Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives, demonstrating the significant impact of catalyst, base, and solvent choice on reaction yield.[16]

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of the boronic acid to its more stable pinacol ester, which is recommended for use in subsequent cross-coupling reactions to minimize protodeboronation.

Objective: To synthesize this compound pinacol ester from this compound.

Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Solvent: Add a suitable solvent such as toluene or dichloromethane.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water. The reaction is complete when no more water is collected.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude pinacol ester can often be used directly in the next step. If necessary, it can be purified by flash column chromatography on silica gel.[7]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using this compound Pinacol Ester

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using the stabilized pinacol ester.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 - 1.5 eq), and a base (e.g., K₃PO₄, 2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

Visualizations

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B + Ar-X C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D + Ar'-B(OR)₂ + Base E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A  Regeneration G Ar-Ar' (Product) F->G H Ar-X I Ar'-B(OR)₂ J Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Troubleshooting Low Yield cluster_1 Reagent Stability cluster_2 Catalyst Performance cluster_3 Reaction Optimization Start Low Yield or No Reaction Check_Reagents Check Reagent Stability & Purity Start->Check_Reagents Reagents_OK Boronic Acid Stable? Check_Reagents->Reagents_OK Check_Catalyst Evaluate Catalyst System Catalyst_Active Pd Black Formation? Check_Catalyst->Catalyst_Active Check_Conditions Optimize Reaction Conditions Conditions_Optimized Screen Base, Solvent, & Temperature Check_Conditions->Conditions_Optimized Reagents_OK->Check_Catalyst Yes Use_Ester Action: Use Pinacol Ester or MIDA Boronate Reagents_OK->Use_Ester No Catalyst_Active->Check_Conditions No Improve_Catalyst Action: Use Robust Ligand & Pre-catalyst. Ensure Inert Atmosphere. Catalyst_Active->Improve_Catalyst Yes Success Improved Yield Conditions_Optimized->Success

Caption: A decision tree for troubleshooting low-yield reactions.

G cluster_0 Catalyst Deactivation & Side Reactions Active_Catalyst Active Pd(0) Catalyst Desired_Cycle Productive Suzuki Cycle Active_Catalyst->Desired_Cycle Desired Pathway Aggregation Aggregation (Pd Black) Active_Catalyst->Aggregation High Temp, Poor Ligand Inactive_Catalyst Inactive Species Boronic_Acid Benzofuran- 5-Boronic Acid Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O, Base, Heat Homocoupling Homocoupling Boronic_Acid->Homocoupling O₂, Pd(II) Desired_Cycle->Active_Catalyst Benzofuran Benzofuran (Byproduct) Protodeboronation->Benzofuran Biaryl_Homocoupler Homocoupled Biaryl Homocoupling->Biaryl_Homocoupler Aggregation->Inactive_Catalyst

Caption: Competing pathways leading to catalyst deactivation and byproducts.

References

Technical Support Center: Suzuki-Miyaura Coupling of Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of benzofuran-5-boronic acid. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?

A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. The primary areas to focus on are:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the detrimental homocoupling of your boronic acid and decomposition of the catalyst. It is imperative to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Purity and Stability of Reagents: Verify the purity of both your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical to the success of the reaction. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of your starting materials or product. For anhydrous reactions, ensure your base is finely powdered and dry. In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.

Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common challenge, especially with heteroaryl boronic acids like this compound. To mitigate this:

  • Employ Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃, K₃PO₄, or Cs₂CO₃.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce the extent of protodeboronation.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound with an aryl bromide?

A3: A reliable starting point for the coupling of this compound with an aryl bromide would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand. A common choice for the base is K₂CO₃ or K₃PO₄, and a popular solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction is typically heated to temperatures between 80-100 °C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst or screen different palladium precatalysts and ligands.
Poorly degassed solventEnsure thorough degassing of the solvent and maintain a strict inert atmosphere.
Inappropriate base or solventScreen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O).[1]
Significant Homocoupling of Boronic Acid Presence of oxygenImprove degassing of the reaction mixture and ensure a continuous inert atmosphere.
In situ reduction of Pd(II) precatalystThe reduction of a Pd(II) precatalyst can consume two molecules of the boronic acid, leading to homocoupling.
Protodeboronation of this compound Presence of water and strong baseUse milder bases like K₂CO₃ or K₃PO₄ and consider anhydrous reaction conditions.
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction progress by TLC or LC-MS and consider increasing the reaction time or temperature if necessary.
Steric hindranceFor sterically hindered substrates, consider using bulkier, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and more forcing reaction conditions.

Data Presentation: Influence of Base and Solvent on Coupling Efficiency

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura coupling reactions involving benzofuran boronic acid derivatives. While the specific substrates may vary, these results provide valuable insights for optimizing the coupling of this compound.

Table 1: Screening of Bases for the Synthesis of 2-Arylbenzo[b]furan Derivatives [1]

EntryBaseSolventYield (%)
1NEt₃EtOH/H₂O (1:1)28
2NaFEtOH/H₂O (1:1)40
3NaHCO₃EtOH/H₂O (1:1)53
4K₂CO₃EtOH/H₂O (1:1)97
5NaOHEtOH/H₂O (1:1)78
6Cs₂CO₃EtOH/H₂O (1:1)63

Reaction Conditions: 2-(4-Bromophenyl)benzofuran, 4-methoxyphenylboronic acid, Pd(II) complex catalyst (3 mol%), 80 °C, 4 h.

Table 2: Screening of Solvents for the Synthesis of 2-Arylbenzo[b]furan Derivatives [1]

EntryBaseSolventYield (%)
1K₂CO₃EtOH/H₂O (1:1)97
2K₂CO₃H₂OTrace
3K₂CO₃EtOHTrace
4K₂CO₃DMFTrace
5K₂CO₃DMSOTrace

Reaction Conditions: 2-(4-Bromophenyl)benzofuran, 4-methoxyphenylboronic acid, Pd(II) complex catalyst (3 mol%), 80 °C, 4 h.

Table 3: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [2]

EntryArylboronic AcidYield (%)
1Phenylboronic acid97
24-Methylphenylboronic acid95
34-Methoxyphenylboronic acid87
44-Trifluoromethylphenylboronic acid94
53,4-Dimethoxyphenylboronic acid85

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Cs₂CO₃ (2 mmol), Pd-complex (0.1 mol%), Toluene (3 mL), Microwave heating (200 Watt) at 150 °C.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X (Aryl Halide) Aryl-Pd(II)-X R¹-Pd(II)L₂-X Intermediate Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R²-B(OH)₂ (Benzofuran-5- boronic acid) + Base Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Intermediate Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in This compound Coupling check_catalyst Check Catalyst Activity - Use fresh catalyst - Screen different catalysts/ligands start->check_catalyst check_atmosphere Ensure Inert Atmosphere - Degas solvent thoroughly - Maintain N₂ or Ar atmosphere start->check_atmosphere check_reagents Verify Reagent Quality - Check purity of starting materials - Assess boronic acid stability start->check_reagents optimize_conditions Optimize Base and Solvent - Screen different bases (K₂CO₃, K₃PO₄, etc.) - Test various solvent systems check_catalyst->optimize_conditions check_atmosphere->optimize_conditions check_reagents->optimize_conditions side_reactions Investigate Side Reactions - Protodeboronation? - Homocoupling? optimize_conditions->side_reactions mitigate_protodeboronation Address Protodeboronation - Use milder base - Employ anhydrous conditions side_reactions->mitigate_protodeboronation Yes, Protodeboronation mitigate_homocoupling Address Homocoupling - Improve degassing side_reactions->mitigate_homocoupling Yes, Homocoupling successful_coupling Successful Coupling side_reactions->successful_coupling No significant side reactions mitigate_protodeboronation->successful_coupling mitigate_homocoupling->successful_coupling

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: Suzuki-Miyaura Coupling of Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted strategies for minimizing the homocoupling of benzofuran-5-boronic acid during Suzuki-Miyaura cross-coupling reactions. Below you will find frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to enhance the yield of your desired cross-coupled product and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of this compound?

A1: Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl (5,5'-bibenzofuran). This process consumes your starting material, lowers the yield of the intended cross-coupled product, and introduces a byproduct that can be challenging to separate during purification.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind homocoupling are the presence of dissolved oxygen and excess palladium(II) species in the reaction mixture.[1][2]

  • Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active palladium(0) catalyst to a palladium(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3][4]

  • Palladium(II)-Mediated Pathway: If you use a palladium(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled dimer before the primary catalytic cycle for cross-coupling is established.[2]

Q3: How does the choice of base impact the formation of the homocoupling byproduct?

A3: The base is crucial for the transmetalation step, but a poor choice can promote homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to facilitate the undesired side reaction.[2]

Troubleshooting Guide

Problem: My analysis (TLC, LC-MS) shows a significant amount of 5,5'-bibenzofuran byproduct.

This is the most direct indication of a homocoupling issue. The flowchart below provides a logical workflow to diagnose and resolve the problem.

G start High Homocoupling Detected q_oxygen Is the reaction rigorously degassed and under an inert atmosphere? start->q_oxygen a_oxygen_no Action: Degas solvent and sparge reaction vessel with N2 or Ar. Use Schlenk techniques. q_oxygen->a_oxygen_no No q_catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? q_oxygen->q_catalyst Yes a_oxygen_no->q_catalyst a_catalyst_yes Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) OR add a reducing agent like potassium formate. q_catalyst->a_catalyst_yes Yes q_base What type of base is being used? q_catalyst->q_base No a_catalyst_yes->q_base a_base_strong Action: Switch from strong bases (NaOH) to weaker inorganic bases (K3PO4, K2CO3, Cs2CO3). q_base->a_base_strong Strong (e.g., NaOH) q_addition What is the order of reagent addition? q_base->q_addition Weak (e.g., K2CO3) a_base_strong->q_addition a_addition_wrong Action: Pre-heat the catalyst, base, and aryl halide in solvent before adding the boronic acid. q_addition->a_addition_wrong Boronic acid added early end_node Re-run Experiment & Monitor q_addition->end_node Boronic acid added last a_addition_wrong->end_node G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L2 OA Oxidative Addition (with Ar-X) Pd0->OA PdII Ar-Pd(II)-X OA->PdII Trans Transmetalation (with Benzofuran-B(OH)2) PdII->Trans PdII_Ar Ar-Pd(II)-Benzofuran Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Benzofuran (Desired Product) RE->Product PdII_pre Pd(II) Precatalyst or O2 Oxidation Homocoupling Reaction with 2x Benzofuran-B(OH)2 PdII_pre->Homocoupling Homocoupling->Pd0 Generates Pd(0) Byproduct Benzofuran-Benzofuran (Homocoupling Product) Homocoupling->Byproduct

References

how to increase the reaction rate of benzofuran-5-boronic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzofuran-5-Boronic Acid Coupling Reactions

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals increase the reaction rate and yield of Suzuki-Miyaura coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a slow or low-yielding this compound coupling reaction?

A1: The most prevalent issues include low product yield and incomplete conversion, which often stem from several key factors.[1] Catalyst inactivity is a common problem; the active Pd(0) species may not form efficiently or the catalyst may decompose.[1] Phosphine ligands are susceptible to oxidation from trace amounts of oxygen, which inhibits their function.[1] An inappropriate or insufficient base can slow down the critical transmetalation step.[1][2] Additionally, heteroaryl boronic acids like this compound are susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by hydrogen, forming benzofuran as a byproduct.[1][3] This is often worsened by high temperatures and long reaction times.[1][3]

Q2: My reaction is sluggish or has stalled. How can I increase the reaction rate?

A2: To improve a sluggish reaction, several adjustments can be made. Switching to a more active catalyst system, such as a modern palladium precatalyst with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), can significantly accelerate the reaction.[4] Increasing the reaction temperature can also boost the rate, but this should be done cautiously as excessive heat can lead to catalyst decomposition and increase protodeboronation.[1][5] Finally, ensuring the base is sufficiently strong and present in adequate amounts (typically 2-3 equivalents) is crucial for efficient transmetalation.[2][6]

Q3: I'm observing a significant amount of benzofuran as a byproduct. How can I minimize this?

A3: The formation of benzofuran indicates protodeboronation, a common decomposition pathway for electron-rich heteroaryl boronic acids.[3] To minimize this, consider the following strategies:

  • Lower the Temperature: Elevated temperatures accelerate protodeboronation. Running the reaction at the lowest effective temperature can help.[1][3]

  • Use a Modern Precatalyst: Advanced catalyst systems (e.g., XPhos Pd G3) can form the active Pd(0) species rapidly under mild conditions, allowing the desired coupling to "outrun" the decomposition side reaction.[3][7]

  • Use a Boronic Ester: Masking the boronic acid as a pinacol or MIDA ester can improve its stability and reduce the rate of protodeboronation.[1][7][8]

  • Optimize Base and Solvent: Carefully screen different bases and consider using anhydrous solvents, as water can be a proton source that facilitates protodeboronation.[1][4]

Q4: Which catalyst and ligand system is best for this type of coupling?

A4: For challenging substrates like heteroaryl boronic acids, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are highly recommended.[3][4] Systems like XPhos Pd G3, SPhos, and RuPhos are known to be very effective.[3][6] These advanced ligands help stabilize the palladium center, promote the key steps of the catalytic cycle (oxidative addition and reductive elimination), and can enable reactions to proceed at lower temperatures, which minimizes side reactions.[3]

Q5: How do I choose the right base for my reaction?

A5: The base is critical for activating the boronic acid for the transmetalation step.[2] The choice of base depends on the substrates, solvent, and catalyst.[2]

  • Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are most commonly used and generally provide high yields.[2][6]

  • Potassium phosphate (K₃PO₄) is often a good choice for sensitive substrates as it can be effective under milder conditions.[3]

  • Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective when others fail, though it is more expensive.[9][10] It is often necessary to screen a few different bases to find the optimal one for a specific reaction.[2]

Q6: What are the optimal solvent and temperature conditions?

A6: Common solvent systems for Suzuki couplings include aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with water as a co-solvent to dissolve the inorganic base.[5][6][11] The optimal temperature is a balance between reaction rate and stability. Many reactions are run at elevated temperatures (80-100 °C) to ensure a reasonable rate.[5][6] However, for sensitive substrates like this compound, starting at a lower temperature (e.g., room temperature to 40 °C) with a highly active catalyst is recommended to minimize decomposition.[3][8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[1]• Use a modern palladium precatalyst (e.g., XPhos Pd G3) that forms the active species rapidly.[3][4]• Ensure your palladium source is not old or degraded.[4]
Ligand Oxidation: Phosphine ligands have been oxidized by trace oxygen.[1]• Use fresh, high-purity ligands.• Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1][6] Thoroughly degas all solvents.[5]
Insufficient Base: The base is not strong enough or is not present in sufficient quantity to promote transmetalation.[1]• Use 2-3 equivalents of a suitable base like K₃PO₄ or K₂CO₃.[6]• Ensure the base is finely powdered and dry, especially for anhydrous reactions.[5]
Low Temperature: The reaction is too slow at the current temperature.• Cautiously increase the temperature in increments (e.g., to 60 °C, then 80 °C), while monitoring for byproduct formation.[5][9]
Significant Protodeboronation High Temperature / Long Reaction Time: Conditions favor the decomposition of the boronic acid.[1][3]• Reduce the reaction temperature and use a more active catalyst to shorten the reaction time.[3][7]• Monitor the reaction closely and work it up as soon as the starting material is consumed.[6]
Boronic Acid Instability: Benzofuran boronic acids are prone to decomposition in aqueous base.[8]• Switch to the corresponding boronic acid pinacol ester, which is more stable.[1]• Consider using anhydrous conditions to minimize the presence of proton sources.[1][4]
Homocoupling of Boronic Acid Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid.• Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the experiment.[5]
Catalyst System: Some catalyst systems may favor homocoupling.• Start with a Pd(0) source like Pd(PPh₃)₄ or a precatalyst to avoid side reactions during the reduction of a Pd(II) source.[4]• Optimize the ligand; bulky ligands can sometimes suppress homocoupling.[4]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize how different components can affect the outcome of a Suzuki-Miyaura coupling. Yields are illustrative and highly dependent on the specific substrates used.

Table 1: Comparison of Catalyst / Ligand Systems Yields are estimated based on literature for analogous heteroarylboronic acid couplings. Optimization is required for specific substrates.[3]

Catalyst (mol%)Ligand (mol%)Temperature (°C)Typical Yield (%)Notes
Pd(OAc)₂ (2%)PPh₃ (4%)10030-60%A traditional system; may require higher temperatures and give lower yields.[2]
Pd(dppf)Cl₂ (3%)-9055-75%A reliable catalyst, often gives decent yields.[12]
Pd₂(dba)₃ (2%)SPhos (4%)8070-95%Buchwald ligand system, good for many substrates.[1]
XPhos Pd G3 (2%)-25-40>90%Modern precatalyst, highly active at low temperatures, minimizes side reactions.[3]

Table 2: Effect of Different Bases Based on the coupling of 4-bromotoluene with phenylboronic acid. Yields are highly substrate and condition dependent.[2]

Base (2.0 equiv)SolventTemperature (°C)Yield (%)
K₂CO₃Toluene/H₂O10092%
Na₂CO₃Toluene/H₂O10088%
K₃PO₄Toluene/H₂O10095%
Et₃N (Triethylamine)Toluene/H₂O100<10%

Table 3: Influence of Solvent Solvent choice can significantly impact reaction rate and selectivity.[11][13]

Solvent SystemTypical TemperatureNotes
Dioxane / H₂O80 - 100 °CVery common, good for dissolving a wide range of substrates.[6][11]
THF / H₂O65 - 80 °CGood alternative to dioxane, lower boiling point.[6][12]
Toluene / H₂O80 - 110 °CEffective, but requires higher temperatures.
Ethanol / H₂O80 °CA greener solvent option that can give high yields in short times.[12][14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a standard starting point for the coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)[6]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)[6]

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)[6]

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[4]

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide, this compound, and base.[6]

  • Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the crude residue by flash column chromatography on silica gel.[3]

Protocol 2: Optimized Procedure for Sensitive Substrates Using a Precatalyst

This method uses a modern palladium precatalyst, which allows for lower reaction temperatures and is ideal for minimizing protodeboronation.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)[3]

  • Potassium phosphate (K₃PO₄), flame-dried (3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)[3]

Procedure:

  • In an oven-dried vial, combine the aryl halide, this compound, and flame-dried K₃PO₄.[3]

  • Seal the vial with a septum cap and purge with an inert gas for 10 minutes.[3]

  • Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.[3]

  • Add the degassed anhydrous solvent via syringe.[3]

  • Stir the reaction vigorously at room temperature (25 °C) or with gentle heating (40 °C).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow workup and purification steps 7-9 from Protocol 1.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)L₂-Ar' (Diorganopalladium Complex) OxAdd->Trans Transmetalation (+ Ar'-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or Stalled Reaction CheckCatalyst Switch to Precatalyst (e.g., XPhos Pd G3) Start->CheckCatalyst Is catalyst active? CheckBase Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) CheckCatalyst->CheckBase No Improvement Success Success: High Yield Achieved CheckCatalyst->Success Yield Improved CheckTemp Increase Temperature Cautiously (40°C → 80°C) CheckBase->CheckTemp No Improvement CheckBase->Success Yield Improved CheckBoron Use Boronic Ester (Pinacol Ester) CheckTemp->CheckBoron Protodeboronation Observed CheckTemp->Success Yield Improved CheckBoron->Success Yield Improved

Caption: Logical troubleshooting steps for a low-yielding coupling reaction.

Experimental_Workflow Experimental Setup Workflow Step1 1. Add Solids to Oven-Dried Flask (Aryl Halide, Boronic Acid, Base) Step2 2. Seal and Purge with Inert Gas (Ar/N₂) for 10-15 min Step1->Step2 Step3 3. Add Catalyst/Precatalyst under Inert Atmosphere Step2->Step3 Step4 4. Add Degassed Solvent via Syringe Step3->Step4 Step5 5. Heat and Stir Reaction Mixture Step4->Step5 Step6 6. Monitor by TLC / LC-MS Step5->Step6 Step7 7. Workup and Purify Step6->Step7

Caption: Step-by-step experimental workflow for setting up the coupling reaction.

References

Technical Support Center: Purification of Products from Benzofuran-5-Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from benzofuran-5-boronic acid. The focus is on products from Suzuki-Miyaura cross-coupling reactions, a common application for this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Suzuki-Miyaura reactions involving this compound?

A1: Common impurities include unreacted starting materials (this compound and the aryl halide), homocoupled products of the boronic acid (5,5'-bibenzofuran), and byproducts from protodeboronation of the starting material (benzofuran). Additionally, residual palladium catalyst and inorganic salts from the basic reaction conditions are often present.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: A simple and effective method is to perform a liquid-liquid extraction with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[1] The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer, while the desired, typically less polar, biaryl product remains in the organic layer.[2]

Q3: What are the recommended general techniques for purifying 5-arylbenzofuran products?

A3: The most common and effective purification strategy involves a combination of techniques. An initial aqueous workup to remove inorganic salts and water-soluble impurities is followed by flash column chromatography on silica gel to separate the desired product from starting materials and non-polar byproducts. Finally, recrystallization can be employed to achieve high purity of the final product.

Q4: Are there any specific stability concerns for benzofuran derivatives during purification?

A4: While the benzofuran core is generally stable, some derivatives can be sensitive to strongly acidic or basic conditions. It is advisable to perform any pH adjustments during extraction carefully and to avoid prolonged exposure to harsh conditions. The stability is often dependent on the specific substituents on the benzofuran and aryl rings.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 5-arylbenzofuran products from Suzuki-Miyaura coupling reactions.

Problem 1: Difficulty in Removing Boronic Acid-Related Impurities

Symptoms:

  • NMR spectrum of the purified product shows persistent signals corresponding to this compound or its homocoupled dimer.

  • The isolated product has a greasy or sticky consistency.

Possible Causes & Solutions:

CauseSolution
Incomplete Extraction The basic wash during the workup was not sufficient to remove all the boronic acid.
Recommendation: Increase the volume or concentration of the basic solution used for extraction. Perform multiple extractions (2-3 times) to ensure complete removal.
Co-elution during Chromatography The boronic acid or its byproducts have similar polarity to the desired product and co-elute during column chromatography.
Recommendation: Optimize the solvent system for flash chromatography. A less polar solvent system may improve separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Formation of Boronic Acid Adducts In some cases, boronic acids can form adducts that are less readily removed by a simple basic wash.
Recommendation: Consider a specialized workup, such as washing with a solution of diethanolamine, which can form a complex with the boronic acid, facilitating its removal.
Problem 2: Low Recovery of the Desired Product After Column Chromatography

Symptoms:

  • The yield of the purified product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).

  • A significant amount of product appears to remain on the column.

Possible Causes & Solutions:

CauseSolution
Product Adsorption to Silica Gel The 5-arylbenzofuran product may have polar functional groups that lead to strong adsorption on the acidic silica gel.
Recommendation: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine (typically 0.5-1% v/v), in the eluent. This can reduce tailing and improve recovery.
Improper Solvent System The eluent may be too polar, causing the product to elute too quickly with impurities, or not polar enough, leading to poor elution from the column.
Recommendation: Carefully select the solvent system based on TLC analysis. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can also be effective.[3][4]
Product Instability on Silica Although less common, some benzofuran derivatives might be unstable on silica gel over long periods.
Recommendation: Perform the chromatography as quickly as possible. Using a flash chromatography system with applied pressure is preferable to gravity chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions

Methodology:

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent like 1,4-dioxane, dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[5]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water or brine to remove the bulk of inorganic salts.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to remove unreacted this compound.

    • Water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography of 5-Arylbenzofurans

Methodology:

  • Column Preparation: Prepare a silica gel column using the wet slurry method with the initial, least polar eluent. The amount of silica gel should be approximately 50-100 times the weight of the crude product for good separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution:

    • Isocratic Elution: If the separation is straightforward (based on TLC), a single solvent mixture can be used. A common starting point for 5-arylbenzofurans is a mixture of hexanes and ethyl acetate.

    • Gradient Elution: For more complex mixtures, start with a low polarity eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified 5-arylbenzofuran.

Table 1: Example Elution Conditions for Flash Chromatography

Product TypeStationary PhaseEluent System (Gradient)Typical Rf
Non-polar 5-arylbenzofuranSilica GelHexanes:Ethyl Acetate (100:0 to 80:20)0.2-0.4
Moderately polar 5-arylbenzofuranSilica GelHexanes:Ethyl Acetate (90:10 to 50:50)0.2-0.4
Polar 5-arylbenzofuranSilica GelDichloromethane:Methanol (100:0 to 95:5)0.2-0.4

Note: These are starting conditions and should be optimized based on TLC analysis of the specific reaction mixture.

Protocol 3: Recrystallization of 5-Arylbenzofurans

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the 5-arylbenzofuran is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing aromatic compounds include ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.[2]

  • Dissolution: Dissolve the crude or column-purified product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Table 2: Common Recrystallization Solvents for Arylbenzofurans

Product PolarityRecommended Solvent(s)
Non-polarHexanes, Ethanol/Water
Moderately PolarEthyl Acetate/Hexanes, Toluene
PolarEthanol, Methanol/Water, Acetone/Water

Visualization of Workflows

General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (Basic Wash) start->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Purified Product product Pure 5-Arylbenzofuran recrystallization->product

Caption: A typical experimental workflow for the purification of 5-arylbenzofurans.

Troubleshooting Logic for Low Purity After Chromatography

G start Low Purity After Column Chromatography check_impurities Identify Impurities (e.g., by NMR) start->check_impurities boronic_acid Boronic Acid Impurities? check_impurities->boronic_acid starting_material Unreacted Starting Material? check_impurities->starting_material other_impurities Other Byproducts? check_impurities->other_impurities boronic_acid->starting_material No solution1 Improve Basic Wash in Workup boronic_acid->solution1 Yes starting_material->other_impurities No solution2 Optimize Chromatography (e.g., gradient, solvent system) starting_material->solution2 Yes solution3 Consider Recrystallization other_impurities->solution3 solution4 Re-run Column with Optimized Conditions other_impurities->solution4

Caption: A decision-making workflow for troubleshooting low purity of 5-arylbenzofurans.

References

Technical Support Center: Managing Unstable Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with unstable boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes some boronic acids unstable?

A1: Certain boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable.[1][2] Their instability arises from several decomposition pathways that can occur during storage or under reaction conditions.[1][2]

Q2: What are the primary decomposition pathways for unstable boronic acids?

A2: The main decomposition pathways for unstable boronic acids are:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process can be accelerated by heat, the presence of a base, or a palladium catalyst.[1][2]

  • Oxidation: The carbon-boron bond can be oxidized, leading to the formation of undesired byproducts.[4]

  • Polymerization/Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5] While boroxines can be used in some coupling reactions, their formation can complicate stoichiometry and reactivity.

Q3: How can I improve the stability of my unstable boronic acid during storage?

A3: Proper storage is crucial for minimizing the decomposition of unstable boronic acids. Here are some best practices:

  • Store under an inert atmosphere: Keep the boronic acid in a tightly sealed container under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[6]

  • Refrigerate or freeze: Storing at low temperatures can slow down the rate of decomposition.

  • Use a desiccator: Storing in a desiccator will protect the compound from atmospheric moisture.[7]

  • Convert to a more stable derivative: For long-term storage or for particularly unstable compounds, consider converting the boronic acid to a more stable surrogate, such as a MIDA boronate, an organotrifluoroborate, or a diethanolamine (DABO) adduct.[1][8][9]

Q4: My Suzuki-Miyaura coupling reaction is not working with an unstable boronic acid. What are the first things I should check?

A4: When a Suzuki-Miyaura coupling fails with an unstable boronic acid, consider the following initial troubleshooting steps:[10]

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[10] Consider using a fresh batch of catalyst or an air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[10] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere.

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Unstable boronic acids can decompose upon storage.[10]

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid but not so harsh that it causes rapid decomposition.[11]

  • Solvent System: The solvent can influence the stability of the boronic acid and the solubility of the reagents. Anhydrous conditions can sometimes suppress protodeboronation.[11]

Troubleshooting Guide for Low Yields in Cross-Coupling Reactions

Problem: My cross-coupling reaction is giving a low yield, and I suspect my boronic acid is decomposing.

This guide will help you diagnose and solve issues related to the use of unstable boronic acids in Suzuki-Miyaura cross-coupling reactions.

Step 1: Diagnose the Issue

The first step is to determine if boronic acid decomposition is the primary cause of the low yield.

  • Monitor the reaction over time: Take aliquots of your reaction mixture at different time points and analyze them by a suitable method (e.g., LC-MS, GC-MS, or NMR). Look for the disappearance of your boronic acid starting material at a rate faster than the formation of your desired product. Also, look for the appearance of the protodeboronated byproduct.

  • Run a control experiment: Set up a reaction with a known, stable boronic acid (e.g., phenylboronic acid) under the same conditions.[12] If this reaction proceeds smoothly, it strongly suggests that the instability of your specific boronic acid is the problem.

Step 2: Implement Solutions

Based on your diagnosis, you can implement one or more of the following solutions.

For moderately unstable boronic acids, optimizing the reaction conditions may be sufficient to improve the yield.

  • Use a milder base: Strong bases can accelerate protodeboronation.[11] Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Lower the reaction temperature: Higher temperatures can increase the rate of decomposition.[11] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use anhydrous solvents: Minimizing the amount of water in the reaction can help to suppress protodeboronation.[11]

  • Choose an appropriate ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the desired cross-coupling pathway, outcompeting the decomposition of the boronic acid.[10]

For highly unstable boronic acids, the most effective solution is often to use a more stable derivative. These surrogates protect the boronic acid from decomposition and can release the active species in situ under the reaction conditions.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography. They are unreactive under anhydrous cross-coupling conditions but can be slowly hydrolyzed to release the boronic acid in the presence of a mild aqueous base like potassium phosphate (K₃PO₄).[3] This "slow-release" strategy maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing its decomposition.[3]

  • Organotrifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are another class of air- and moisture-stable boronic acid surrogates.[13] They are readily prepared from boronic acids and can be stored indefinitely.[1] Under the reaction conditions, they hydrolyze to release the boronic acid. The rate of hydrolysis can vary significantly depending on the organic substituent, with half-lives ranging from minutes to months.[14]

  • Diethanolamine (DABO) Adducts: Boronic acids can be easily converted to stable, crystalline diethanolamine adducts.[15] These adducts can often be used directly in Suzuki-Miyaura reactions, where they release the boronic acid in the presence of a protic solvent.[16]

Data Presentation: Stability of Boronic Acids and Their Surrogates

The following tables summarize quantitative data on the stability of various boronic acids and their more stable derivatives.

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

Boronic Acid/MIDA Boronate% Remaining after 15 days (Boronic Acid)% Remaining after ≥60 days (MIDA Boronate)
2-Furanboronic Acid<5%>95%
2-Pyrroleboronic Acid<5%>95%
2-Indoleboronic Acid<5%>95%
Vinylboronic Acid<5%>95%
Cyclopropylboronic Acid<5%>95%
2-Thiopheneboronic Acid65%>95%
3-Thiopheneboronic Acid80%>95%
Phenylboronic Acid>95%>95%
Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717.[3]

Table 2: Hydrolysis Half-lives of Potassium Organotrifluoroborates

OrganotrifluoroborateHydrolysis Half-life (t₁/₂)
Styryltrifluoroborate27 minutes
Phenylethynyltrifluoroborate57,000 minutes (approx. 39.5 days)
Data indicates the wide range of stability and release rates. Sourced from Lloyd-Jones, G. C.; et al. J. Am. Chem. Soc. 2010, 132, 13358–13369.[14]

Experimental Protocols

Protocol 1: Synthesis of a Diethanolamine (DABO) Adduct of an Unstable Boronic Acid

This protocol describes a general procedure for the protection of an unstable boronic acid as its diethanolamine adduct.[10]

Materials:

  • Unstable boronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Dichloromethane (minimal amount)

  • Cold solvent for washing (e.g., diethyl ether or cold dichloromethane)

  • Stir bar and vial

  • Vacuum filtration apparatus

Procedure:

  • In a vial equipped with a stir bar, dissolve the boronic acid in a minimal amount of dichloromethane.

  • While stirring, add diethanolamine dropwise via pipette.

  • A precipitate should form. The initial solid may dissolve completely before the adduct precipitates.

  • Stir the resulting slurry for 10-15 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent.

  • Dry the solid under vacuum.

The resulting diethanolamine adduct can be used directly in Suzuki-Miyaura coupling reactions, typically in protic solvents.[10]

Protocol 2: General Procedure for a Troubleshooting Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for troubleshooting a failed or low-yielding Suzuki-Miyaura coupling with an unstable boronic acid.[10]

Materials:

  • Aryl halide (1.0 equiv)

  • Unstable boronic acid or its stable surrogate (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Ligand (if required)

  • Degassed solvent system (e.g., Dioxane/H₂O 10:1)

  • Oven-dried reaction vial with a magnetic stir bar

  • Septum cap

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid (or its surrogate), and the finely powdered base.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

BoronicAcidDecomposition UnstableBoronicAcid Unstable Boronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation (R-H) UnstableBoronicAcid->Protodeboronation H⁺, Heat, Base, Pd Oxidation Oxidation (R-OH) UnstableBoronicAcid->Oxidation O₂ Boroxine Boroxine Formation ((RBO)₃) UnstableBoronicAcid->Boroxine - H₂O

Caption: Decomposition pathways of unstable boronic acids.

SlowReleaseMechanism cluster_storage Benchtop Stable cluster_reaction In Situ Reaction Conditions MIDA_Boronate MIDA Boronate (Stable Surrogate) Slow_Hydrolysis Slow Hydrolysis (aq. K₃PO₄) MIDA_Boronate->Slow_Hydrolysis Unstable_Boronic_Acid Unstable Boronic Acid (Low Concentration) Slow_Hydrolysis->Unstable_Boronic_Acid Cross_Coupling Suzuki-Miyaura Cross-Coupling Unstable_Boronic_Acid->Cross_Coupling Decomposition Decomposition Minimized Unstable_Boronic_Acid->Decomposition Product Desired Product Cross_Coupling->Product

Caption: "Slow-release" mechanism of MIDA boronates.

TroubleshootingWorkflow Start Low Yield in Cross-Coupling Check_Decomposition Is Boronic Acid Decomposing? Start->Check_Decomposition Optimize_Conditions Optimize Reaction Conditions (Milder Base, Lower Temp, etc.) Check_Decomposition->Optimize_Conditions Yes Check_Other Investigate Other Factors (Catalyst, Solvent, etc.) Check_Decomposition->Check_Other No Use_Surrogate Use Stable Surrogate (MIDA, BF₃K, DABO) Optimize_Conditions->Use_Surrogate No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Use_Surrogate->Success Failure Still Low Yield Check_Other->Failure

Caption: Troubleshooting workflow for low-yielding reactions.

References

improving yield of Miyaura coupling reaction with boronic esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and improve the yield of your Miyaura coupling reactions with boronic esters.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My Miyaura coupling reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in Miyaura coupling reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure the purity and stability of your reagents. Boronic esters, while generally more stable than boronic acids, can degrade over time.[1][2] Aryl halide reactivity follows the general trend I > Br > OTf >> Cl.[1] For less reactive halides like aryl chlorides, specialized catalyst systems may be necessary.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh catalyst and ligand, and ensure they have been stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1][3]

  • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.

Troubleshooting Workflow:

G start Low Yield Observed reagent_check Check Reagent Quality (Boronic Ester, Aryl Halide) start->reagent_check catalyst_check Verify Catalyst and Ligand Integrity reagent_check->catalyst_check inert_check Ensure Proper Inert Atmosphere catalyst_check->inert_check solvent_base_check Check Solvent and Base Purity inert_check->solvent_base_check optimization Proceed to Reaction Optimization solvent_base_check->optimization

Figure 1. Initial troubleshooting workflow for low yield in Miyaura coupling.

Issue 2: Presence of Significant Side Products

Question: My reaction mixture shows significant amounts of side products, such as homocoupled products or protodeboronated starting material. How can I minimize these?

Answer: The formation of side products is a common issue. Understanding the cause will help in selecting the appropriate solution.

  • Protodeboronation: This is a major side reaction where the boronic ester group is replaced by a hydrogen atom, especially with electron-deficient or certain heteroaryl boronic acids.[1][4]

    • Choice of Base: The base can promote protodeboronation.[1] Milder bases like K₃PO₄, KF, or Cs₂CO₃ are often beneficial.[1] For sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[3]

    • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable boronic ester (e.g., pinacol, neopentyl glycol, MIDA) can protect it from premature decomposition.[3][5]

    • Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation.[3]

  • Homocoupling: The formation of a symmetrical biphenyl from the aryl halide can occur.[6] This can be due to:

    • Catalyst Reduction: If the impurity forms at the beginning of the reaction, it might be due to the reduction of the Pd(II) precatalyst.[6]

    • Oxygen Ingress: If it's generated throughout the reaction, it could indicate oxygen contamination.[6]

    • Presence of Water: Water can facilitate the reaction of the formed boronic ester with unreacted starting material, leading to homocoupling.[6]

Troubleshooting Logic for Side Products:

G side_product Side Product Observed identify_side_product Identify Side Product (e.g., via NMR, MS) side_product->identify_side_product protodeboronation Protodeboronation Product identify_side_product->protodeboronation homocoupling Homocoupling Product identify_side_product->homocoupling optimize_base Use Milder Base (K₃PO₄, KF, Cs₂CO₃) protodeboronation->optimize_base stable_boron Use More Stable Boronic Ester (Pinacol, MIDA) protodeboronation->stable_boron anhydrous Ensure Strictly Anhydrous Conditions homocoupling->anhydrous check_oxygen Check for Oxygen Ingress homocoupling->check_oxygen

Figure 2. Logic for troubleshooting common side products in Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Miyaura coupling with boronic esters?

A1: The choice of base is crucial and substrate-dependent. While strong bases can be effective, they can also promote side reactions. For the Miyaura borylation to synthesize boronic esters, weaker bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are often preferred to prevent a subsequent Suzuki coupling of the product.[7][8] In the subsequent Suzuki-Miyaura coupling, bases like K₂CO₃, K₃PO₄, Cs₂CO₃, and KF are commonly used.[1][3] The optimal base should be determined empirically for each specific reaction.

Q2: My starting materials are not dissolving. What solvent should I use?

A2: Proper solubility of all reaction components is critical.[3] Common solvents for Miyaura coupling include dioxane, THF, DMF, and toluene, often with a small amount of water.[5] If you observe poor solubility, a change of solvent or the use of a co-solvent system is necessary. Polar solvents can sometimes increase the reaction yield.[8]

Q3: How can I improve the stability of my boronic acid/ester?

A3: Boronic esters are generally more stable than boronic acids.[2] Pinacol esters are very popular due to their stability and can be prepared via the Miyaura borylation reaction.[5][7] Other stable derivatives include neopentyl glycol esters and N-methyliminodiacetic acid (MIDA) boronates.[5] These are often crystalline solids that are easier to handle and purify.[2]

Q4: I am observing incomplete conversion of my starting material. What should I do?

A4: If your starting material is not fully consumed, consider increasing the reaction time or temperature.[9] However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[3] You could also consider increasing the equivalents of the boronic ester or the base. Monitoring the reaction progress by TLC or LC-MS is recommended to determine the optimal reaction time.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on optimizing Miyaura coupling reactions.

Table 1: Evaluation of Reaction Scope with Optimized Conditions

EntryAryl HalideProductYield (%)Time (min)
14-Bromobenzonitrile4aa9215
24-Bromoanisole4ha75120
32-Bromopyridine4ka8520
44-Chlorobenzonitrile-<5120

Reaction conditions: 0.20 mmol of aryl halide, 1.20 equiv of boronic ester, 1.40 equiv of TMSOK, in 0.30 M 1,4-dioxane at 100 °C with AntPhos ligand. Yields determined by GC-FID analysis.[10]

Table 2: Selective Suzuki-Miyaura Reaction of 2,6-Dichloropyridine

EntryCatalyst/LigandBaseYield of 3a (%)
1Pd₂(dba)₃ / PPh₃K₃PO₄21
2Pd₂(dba)₃ / FcPPh₂K₃PO₄85
3Pd(OAc)₂ / SPhosK₃PO₄68
4Pd(OAc)₂ / XPhosK₃PO₄72

Reaction conditions: 1.0 equiv of 2,6-dichloropyridine, 1.2 equiv of heptyl pinacol boronic ester, 2 mol % Pd, 4 mol % ligand, 3.0 equiv of base, in dioxane at 100 °C for 18 h. Yields determined by ¹H NMR.[11]

Experimental Protocols

General Protocol for Miyaura Borylation to Synthesize Boronic Esters

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and the base (e.g., KOAc, 3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

General Protocol for Suzuki-Miyaura Coupling with Boronic Esters

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) to the flask under a positive pressure of inert gas.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

Miyaura Coupling Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm R²-B(OR)₂ Base pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re R¹-R² re->pd0

Figure 3. Simplified catalytic cycle of the Miyaura coupling reaction.

References

Technical Support Center: Navigating the Challenges of Heteroaryl Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges encountered when using heteroaryl boronic acids in cross-coupling reactions. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide

Encountering difficulties in your cross-coupling reactions with heteroaryl boronic acids is a common challenge. This guide provides a systematic approach to identifying and resolving prevalent issues.

Problem Potential Causes Recommended Solutions
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may have decomposed or is not active.[1] 2. Inefficient Transmetalation: The transfer of the heteroaryl group from boron to palladium is slow or incomplete.[1] 3. Protodeboronation: The heteroaryl boronic acid is consumed by a competing reaction with a proton source.[1][2] 4. Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent.[1]1. Catalyst: Use a fresh batch of a pre-catalyst (e.g., XPhos Pd G3) or screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1][3] Consider using robust, electron-rich, and sterically hindered ligands like SPhos or XPhos, especially for electron-rich heteroaryl systems.[1] 2. Base and Solvent: The choice of base and solvent is critical. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[1] Anhydrous conditions can often improve yields.[1][4] 3. Additives: The addition of copper(I) salts can sometimes facilitate transmetalation.[1] 4. Reagent Stability: Use freshly prepared or purified heteroaryl boronic acids. Consider using more stable surrogates like MIDA boronates or potassium heteroaryltrifluoroborates.[1][5][6][7][8]
Significant Protodeboronation 1. Presence of Protic Solvents/Impurities: Water or other protic species in the reaction mixture can lead to the cleavage of the C-B bond.[1][2] 2. Basic Conditions: High pH can accelerate protodeboronation.[9][10] 3. Instability of the Heteroaryl Boronic Acid: Certain heteroaryl boronic acids (e.g., 2-pyridyl) are inherently prone to protodeboronation.[10][11][12]1. Anhydrous Conditions: Use rigorously dried solvents and reagents.[1][4] 2. Use of Boronic Esters: Convert the boronic acid to a more stable ester derivative (e.g., pinacol ester).[1][13] However, note that esterification does not always guarantee greater stability.[9][14] 3. Slow-Release Strategies: Employ stable precursors like MIDA boronates or trifluoroborates that slowly release the boronic acid in situ.[2][7] 4. Base Selection: Use a weaker base if compatible with the reaction, or a non-aqueous base. 5. Lower Reaction Temperature: If possible, running the reaction at a lower temperature can minimize decomposition.
Difficulty in Product Purification 1. Boronic Acid-Derived Impurities: Residual boronic acid, its anhydride (boroxine), or homocoupled byproducts can co-elute with the desired product. 2. Complex Reaction Mixture: Multiple side products arising from decomposition pathways.1. Boronic Acid Scavenging: After the reaction, consider a workup procedure to remove boronic acid impurities, such as washing with a basic aqueous solution or using a scavenger resin. 2. Purification of Boronic Acid: Purifying the starting boronic acid before use can prevent the formation of related impurities. This can be done by recrystallization or derivatization.[15][16][17] 3. Chromatography Optimization: Screen different chromatography conditions (e.g., silica gel vs. alumina, different solvent systems). For some boronic esters, neutral alumina may be more effective than silica gel.[15]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a heteroaryl boronic acid is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, start by assessing the quality of your reagents and the reaction setup.[1]

  • Reagent Quality: Ensure your heteroaryl boronic acid has not degraded. Many are sensitive to air and moisture and are best stored under an inert atmosphere at low temperatures.[5][18] Consider purifying the boronic acid if its purity is questionable. Also, verify the purity of your aryl halide, solvent, and base.

  • Inert Atmosphere: Confirm that your reaction was set up under strictly anhydrous and oxygen-free conditions.[3][19] Degas your solvents thoroughly.

  • Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a pre-catalyst, which are often more stable and reliable.[1][3]

Q2: I am observing a significant amount of a byproduct that corresponds to the protonated version of my heteroaryl starting material. What is happening and how can I prevent it?

A2: You are observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is often accelerated by the presence of water and a base.[10]

To minimize protodeboronation:

  • Use Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware.[1][4]

  • Employ Stable Boron Reagents: Convert your boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt.[1][5][8][12] MIDA boronates are particularly useful as they can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2][5][6][7]

  • Optimize the Base: Use the weakest base that still promotes the reaction effectively. In some cases, fluoride-based bases can be effective while minimizing protodeboronation.

Q3: How do I choose the right palladium catalyst and ligand for my specific heteroaryl boronic acid?

A3: The choice of catalyst and ligand is crucial for a successful reaction and often requires screening.[1]

  • For electron-rich heteroaryl boronic acids, more electron-donating and sterically hindered phosphine ligands like SPhos and XPhos are often effective.[1]

  • For electron-deficient systems, other ligands might be more suitable.

  • Buchwald-type pre-catalysts (e.g., XPhos Pd G3) are often a good starting point as they are air-stable and highly active for a broad range of substrates.[3]

Q4: What are the best practices for purifying heteroaryl boronic acids and their derivatives?

A4: Purification can be challenging due to their polarity and potential instability on silica gel.[13][15]

  • Recrystallization: This is often a good first choice for purifying boronic acids.[15][16]

  • Derivatization: You can convert the crude boronic acid to a more stable, crystalline derivative, such as a diethanolamine adduct, which can be easily purified by filtration and then hydrolyzed back to the pure boronic acid.[3][16][18]

  • Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel, as silica can sometimes promote decomposition.[15] For boronic esters that are prone to hydrolysis on silica, treating the silica gel with boric acid has been reported to be helpful.[20]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Heteroaryl Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Boronic Acid Purification and Stabilization

This protocol describes the formation of a stable, crystalline adduct that can be easily purified.[3][18]

  • Dissolution: In a vial with a stir bar, dissolve the crude heteroaryl boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or ether.[3]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[3]

  • Precipitation: A precipitate will typically form.[3]

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.[3]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[3] This stable diethanolamine adduct can often be used directly in Suzuki coupling reactions.

Visualizations

Protodeboronation_Pathway Base Base (e.g., OH⁻) HetArBOH2 Heteroaryl Boronic Acid (HetAr-B(OH)₂) Base->HetArBOH2 activates ProtonSource Proton Source (e.g., H₂O) HetArBoronate Heteroaryl Boronate [HetAr-B(OH)₃]⁻ ProtonSource->HetArBoronate protonates HetArBOH2->HetArBoronate forms HetArH Protodeboronated Byproduct (HetAr-H) HetArBoronate->HetArH cleavage BOH3 Boric Acid B(OH)₃

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low/No Yield in Heteroaryl Suzuki Coupling CheckReagents 1. Check Reagent Quality (Boronic Acid, Halide, Solvent, Base) Start->CheckReagents CheckSetup 2. Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) CheckReagents->CheckSetup CheckCatalyst 3. Evaluate Catalyst System (Fresh Catalyst, Ligand Choice) CheckSetup->CheckCatalyst Protodeboronation Significant Protodeboronation? CheckCatalyst->Protodeboronation UseStableReagent Use Stable Boron Reagent (MIDA Boronate, Trifluoroborate) Protodeboronation->UseStableReagent Yes Optimize Systematically Optimize (Base, Solvent, Temperature) Protodeboronation->Optimize No Anhydrous Ensure Anhydrous Conditions UseStableReagent->Anhydrous Anhydrous->Optimize Success Successful Coupling Optimize->Success

Caption: A logical workflow for troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to Benzofuran Boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of benzofuran-5-boronic acid and its positional isomers in the context of Suzuki-Miyaura cross-coupling reactions. The benzofuran scaffold is a privileged structural motif in medicinal chemistry, and the strategic use of its boronic acid derivatives is crucial for the efficient synthesis of novel drug candidates and complex organic molecules. This document aims to assist researchers in selecting the appropriate isomer and reaction conditions by presenting available experimental data, detailed protocols, and visual aids.

Physicochemical Properties of Benzofuran Boronic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/cm³)
Benzofuran-2-boronic acid C₈H₇BO₃161.95Solid114-116Not availableNot available
Benzofuran-3-boronic acid C₈H₇BO₃161.95SolidNot availableNot available1.3±0.1
Benzofuran-4-boronic acid C₈H₇BO₃161.95Not availableNot availableNot availableNot available
This compound C₈H₇BO₃161.95Not availableNot available340.4 at 760 mmHg1.31
Benzofuran-6-boronic acid C₈H₇BO₃161.95Not availableNot availableNot availableNot available
Benzofuran-7-boronic acid C₈H₇BO₃161.95Not availableNot availableNot availableNot available

Data compiled from various sources. "Not available" indicates that the information was not found in the reviewed literature.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of benzofuran boronic acid isomers in this reaction is dependent on factors such as the stability of the C-B bond, steric hindrance, and the electronic nature of the benzofuran ring at the point of substitution.

Below is a compilation of experimental data from various studies. It is important to note that the reaction conditions are not uniform across all examples, and therefore, this table should be used as a guide to the potential reactivity of each isomer rather than a direct, absolute comparison.

Boronic Acid IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Benzofuran-2-boronic acid 4-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃n-Butanol100Not specified92
Benzofuran-2-boronic acid 4-BromoanisolePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃n-Butanol100Not specified88
Benzofuran-3-boronic acid Ethyl 2-iodo-benzofuran-3-carboxylatePdCl₂(dppf)·DCM (5)-Na₂CO₃Dioxane/Water70Not specified45-92
This compound Methyl 6-bromo-1H-indene-2-carboxylatePd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/Water901667-89
Benzofuran-6-boronic acid 3-Hydroxy-4-iodobenzonitrileNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

From the available data, benzofuran-2-boronic acid appears to be a highly reactive coupling partner, providing excellent yields under relatively standard conditions. The reactivity of this compound has also been demonstrated to be effective. The wide range of yields reported for benzofuran-3-boronic acid suggests that its reactivity may be more substrate-dependent.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving benzofuran boronic acid isomers.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Benzofuran-2-boronic Acid with Aryl Halides

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • Aryl halide (1.0 equiv)

    • Benzofuran-2-boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)

    • Ligand (e.g., RuPhos, 6 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 equiv)

    • Degassed solvent (e.g., n-butanol)

  • Procedure:

    • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, benzofuran-2-boronic acid, base, palladium catalyst, and ligand.

    • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add brine and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of Phenylbenzofuran-2-carboxylate Derivatives using this compound

This protocol is adapted from a study on the synthesis of functionalized benzofuran esters.

  • Materials:

    • Methyl 6-bromo-1H-indene-2-carboxylate (0.15 g, 0.46 mmol)

    • Aryl boronic acid (e.g., this compound, 1.1 equiv)

    • Pd(PPh₃)₄ (0.035 g, 5 mol%)

    • K₃PO₄ (2 equiv)

    • 1,4-Dioxane/Water (6:1 mixture, 5-6 mL)

  • Procedure:

    • To a Schlenk flask, add methyl 6-bromo-1H-indene-2-carboxylate and Pd(PPh₃)₄.

    • Add 1,4-dioxane and stir the mixture under an inert atmosphere for 30-45 minutes.

    • Add the aryl boronic acid and K₃PO₄ dissolved in water.

    • Reflux the reaction mixture for 12-16 hours.

    • Monitor the reaction completion by TLC.

    • After completion, isolate the final product by adding ice-cold distilled water and purify by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Outcome Aryl Halide Aryl Halide Heating & Stirring Heating & Stirring Aryl Halide->Heating & Stirring Benzofuran Boronic Acid Benzofuran Boronic Acid Benzofuran Boronic Acid->Heating & Stirring Palladium Catalyst Palladium Catalyst Palladium Catalyst->Heating & Stirring Base Base Base->Heating & Stirring Solvent Solvent Solvent->Heating & Stirring Coupled Product Coupled Product Heating & Stirring->Coupled Product Purification Purification Coupled Product->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Positional isomers of benzofuran boronic acid.

G Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-Ar' Ar-Pd(II)L_n-Ar' Transmetalation->Ar-Pd(II)L_n-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The selection of a specific benzofuran boronic acid isomer can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. While benzofuran-2-boronic acid is well-documented and appears to be highly reactive, other isomers such as this compound also serve as viable coupling partners for the synthesis of complex benzofuran derivatives. The lack of comprehensive comparative data underscores the need for further systematic studies to fully elucidate the structure-reactivity relationships among all positional isomers. Researchers are encouraged to consider the electronic and steric effects of the boronic acid position and to optimize reaction conditions for their specific substrates. This guide provides a foundational understanding based on the current literature to aid in the rational design of synthetic strategies utilizing these valuable building blocks.

A Comparative Analysis of Boronic Acids and Boronic Esters in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A critical decision in designing a Suzuki coupling is the choice of the organoboron reagent: the venerable boronic acid or its more stable counterpart, the boronic ester. This guide provides a comprehensive comparison of these two classes of reagents, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Reactivity-Stability Trade-Off

The fundamental difference between boronic acids and boronic esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation (loss of the boron group) and oxidation, which can impact their shelf life and reduce reaction yields.[1][2]

Conversely, boronic esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This robustness makes them particularly advantageous for multi-step syntheses and in automated high-throughput screening workflows.[2] The trade-off for this stability is often a slower reaction rate compared to the corresponding boronic acid.[2] It is widely believed that many boronic esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki couplings, although direct transmetalation from the ester is also possible.[2][3]

Quantitative Performance Comparison

The choice between a boronic acid and a boronic ester can have a significant impact on reaction kinetics and overall yield. The following tables summarize key quantitative data comparing their performance in Suzuki coupling reactions.

Table 1: Kinetic Comparison of Boronic Acids and Esters in the Transmetalation Step

This table presents the relative rates of the transmetalation step for a substituted arylboronic acid and various corresponding boronic esters. The data is derived from a study by Vedejs and colleagues, which investigated the pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[4]

EntryBoron ReagentRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic Acid5.78 ± 0.131.00
24-Fluorophenylboronic Acid Pinacol EsterSigmoidal kinetics, slower than boronic acid< 1
34-Fluorophenylboronic Acid Glycol Ester133 ± 7~23
44-Fluorophenylboronic Acid Catechol Ester26.6 ± 0.9~4.6
54-Fluorophenylboronic Acid Dimethyl Ester33.4 ± 1.5~5.8

Data sourced from "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations".[4]

Table 2: General Performance and Handling Characteristics
ParameterBoronic AcidsBoronic Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[5][6]Generally lower, may require longer reaction times or higher temperatures.[2]
Stability Prone to protodeboronation, oxidation, and trimerization (boroxine formation).[1][7]Significantly more stable, with a longer shelf-life.[1]
Handling Can be challenging to purify and handle due to instability.[1]Often crystalline solids, easy to handle and purify by chromatography.[1]
Yield Can provide high yields, but may be compromised by decomposition of the starting material.[1]Often provide more reproducible and higher isolated yields, especially in complex syntheses, due to higher starting material purity.[1]
Common Side Reactions Protodeboronation, homocoupling.Can undergo hydrolysis to the boronic acid in situ.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki coupling reactions using a boronic acid and a boronic ester.

Protocol 1: Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid Pinacol Ester

This protocol is adapted for the use of a more stable pinacol boronate ester, which is particularly useful for sensitive substrates like 2-pyridyl boronates.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • 2-Pyridylboronic acid pinacol ester (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1.0 mmol), 2-pyridylboronic acid pinacol ester (1.2 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-arylpyridine product.

Visualizing the Suzuki Coupling and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the Suzuki coupling catalytic cycle and a logical workflow for selecting the appropriate boron reagent.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-OH R1-Pd(II)L2-OH R1-Pd(II)L2-X->R1-Pd(II)L2-OH Base (OH-) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-OH->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Boron_Reagent_Selection start Start: Need for Suzuki Coupling stability Is the boron reagent commercially available and stable for long-term storage? start->stability reactivity Is rapid reaction kinetics the primary goal? stability->reactivity No boronic_ester Use Boronic Ester (e.g., Pinacol Ester) stability->boronic_ester Yes boronic_acid Use Boronic Acid reactivity->boronic_acid Yes complex_synthesis Is the synthesis multi-step or automated? reactivity->complex_synthesis No complex_synthesis->boronic_acid No complex_synthesis->boronic_ester Yes

Caption: A decision workflow for selecting between a boronic acid and a boronic ester.

Conclusion

The choice between boronic acids and boronic esters in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids offer higher reactivity, which can be advantageous for rapid bond formation. However, their inherent instability can be a significant drawback. Boronic esters, particularly pinacol esters, provide a robust and reliable alternative, with enhanced stability that is beneficial for complex, multi-step syntheses and for substrates prone to decomposition. By understanding the reactivity-stability trade-off and considering the experimental context, researchers can strategically select the optimal organoboron reagent to achieve their synthetic goals efficiently and reproducibly.

References

A Comparative Guide to Purity Validation of Synthesized Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assurance of purity for synthesized benzofuran derivatives is a critical step in drug discovery and development, directly impacting biological activity, safety, and reproducibility of scientific findings. This guide provides a comparative overview of the most common analytical methods for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Comparison of Analytical Methods

Each method offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile of a synthesized benzofuran derivative.

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) Elemental Analysis (EA)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information and quantification.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Combustion of the sample to determine the percentage composition of C, H, N, S, and O.
Information Provided Purity (area %), presence of non-volatile impurities, quantification.Structural confirmation, identification and quantification of impurities (including isomers), and residual solvents.Purity (area %), identification of volatile and semi-volatile impurities, molecular weight confirmation.Elemental composition, confirmation of empirical formula.
Typical Purity Acceptance Criteria >95% purity by peak area.Absence of impurity signals or signals corresponding to <1% integration relative to the main compound.>95% purity by peak area.Experimental values within ±0.4% of the calculated values.[1][2]
Sample Requirements Soluble in a suitable solvent, typically 1 mg/mL.Soluble in a deuterated solvent, typically 5-10 mg.Volatile and thermally stable, typically 1 mg/mL.2-5 mg of solid sample.
Strengths High resolution, excellent for non-volatile and thermally labile compounds, well-established quantification methods.Provides unambiguous structural information, can detect a wide range of impurities, quantitative (qNMR).High sensitivity, excellent for volatile impurities, provides molecular weight information.Provides fundamental confirmation of the elemental composition.
Limitations May not detect co-eluting impurities, requires reference standards for absolute quantification.Lower sensitivity compared to MS, may have overlapping signals in complex mixtures.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Does not provide structural information, cannot distinguish between isomers.

Experimental Workflow for Purity Validation

A logical and sequential approach to purity validation ensures a thorough characterization of the synthesized benzofuran derivative. The following workflow is recommended:

Purity Validation Workflow Workflow for Purity Validation of Benzofuran Derivatives cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Detailed Impurity Profiling cluster_3 Final Confirmation of Composition cluster_4 Final Product Synthesis Synthesized Benzofuran Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification TLC Thin Layer Chromatography (TLC) for preliminary purity check Purification->TLC HPLC HPLC for quantitative purity and detection of non-volatile impurities TLC->HPLC If TLC shows a single spot NMR NMR (1H, 13C) for structural confirmation and detection of impurities HPLC->NMR GCMS GC-MS for volatile impurities and confirmation of molecular weight HPLC->GCMS EA Elemental Analysis for empirical formula confirmation NMR->EA GCMS->EA Pure_Compound Pure Benzofuran Derivative (>95%) EA->Pure_Compound If all data is consistent

Caption: A typical workflow for the comprehensive purity validation of a synthesized benzofuran derivative.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are general and may require optimization for specific benzofuran derivatives.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the benzofuran derivative and to detect any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler and column oven

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Synthesized benzofuran derivative

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized benzofuran derivative in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid to both solvents can improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by the UV spectrum of the benzofuran derivative (typically around 254 nm or 280 nm).

    • Gradient Elution (if necessary): Start with a lower percentage of acetonitrile and gradually increase the concentration to elute more retained impurities. A typical gradient could be: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 10% acetonitrile.

  • Data Analysis: The purity is calculated based on the relative peak area of the main compound in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify the presence of any impurities, including isomers and residual solvents.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (usually pre-added to the deuterated solvent)

  • Synthesized benzofuran derivative

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized benzofuran derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the spectrum similarly to the ¹H NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum to confirm the structure. The presence of unexpected signals may indicate impurities. The ¹³C NMR spectrum should show the expected number of carbon signals. Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to determine the absolute purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile or semi-volatile impurities and to confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms)

Reagents:

  • Volatile solvent (e.g., Dichloromethane, Ethyl acetate)

  • Synthesized benzofuran derivative

Procedure:

  • Sample Preparation: Prepare a dilute solution of the benzofuran derivative (e.g., 100 µg/mL) in a volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points. A typical program could be: hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the purity based on peak area. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of the benzofuran derivative. Impurity peaks can be identified by comparing their mass spectra to library databases (e.g., NIST).

Elemental Analysis

Objective: To determine the elemental composition (C, H, N, S, O) of the synthesized benzofuran derivative and confirm its empirical formula.

Instrumentation:

  • CHN/S/O Elemental Analyzer

Procedure:

  • Sample Preparation: The sample must be thoroughly dried to remove any residual solvent or water. Accurately weigh 2-5 mg of the purified and dried benzofuran derivative into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element in the sample. The experimental percentages are then compared to the theoretical percentages calculated from the empirical formula of the target benzofuran derivative. The results should agree within ±0.4%.[1][2]

Representative Data

The following tables provide examples of expected data for a hypothetical pure benzofuran derivative.

Table 1: HPLC Data

CompoundRetention Time (min)Purity by Area %
2-Phenylbenzofuran8.599.8%

Table 2: NMR Data for 2-Phenylbenzofuran in CDCl₃

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-37.05s-1H
Aromatic H7.25-7.65m-9H
¹³C NMR Chemical Shift (δ, ppm)
C-Ar111.4, 121.2, 123.0, 124.5, 128.6, 128.8, 129.1, 129.5, 130.6, 155.0, 156.2

Table 3: GC-MS Data

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)
2-Phenylbenzofuran12.3194165, 139

Table 4: Elemental Analysis Data for C₁₄H₁₀O

ElementTheoretical %Found %Difference %
C86.5786.45-0.12
H5.195.25+0.06

By employing these analytical methods in a structured workflow, researchers can confidently validate the purity and identity of their synthesized benzofuran derivatives, ensuring the reliability and integrity of their research.

References

A Comparative Guide to HPLC and GC-MS for Benzofuran Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of benzofuran compounds, a class of heterocyclic compounds with diverse pharmacological activities, is crucial in drug development and quality control. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the specific benzofuran derivative, the sample matrix, and the analytical objectives. This guide provides an objective comparison of HPLC and GC-MS, supported by experimental data, to assist in selecting the most suitable technique.

At a Glance: Key Differences and Considerations

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.
Analyte Suitability Ideal for non-volatile, thermally labile, and high molecular weight benzofurans.Best suited for volatile and thermally stable benzofurans. Derivatization may be required for polar compounds.
Sensitivity Sensitivity is detector-dependent, with UV and MS being common. Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range.[1]Typically offers higher sensitivity, often in the parts-per-billion (ppb) range or lower, especially with Selected Ion Monitoring (SIM).[1]
Sample Preparation Can often handle a wider range of sample types with simpler preparation procedures.[1]May require derivatization for polar or non-volatile compounds to increase volatility, adding a step to the workflow.[1]
Instrumentation Cost Can be more expensive due to the high-pressure pumps and solvent management systems.[1]The initial cost of a GC-MS system can be lower than a high-end HPLC-MS system.
Analysis Time Analysis times can be longer compared to GC-MS for volatile compounds.[1]Often provides faster analysis times for volatile compounds.[1]

Quantitative Performance Data

The following tables summarize typical quantitative performance data for the analysis of benzofuran derivatives using HPLC and GC-MS. These values are representative and can vary based on the specific compound, instrumentation, and analytical conditions.

Table 1: HPLC-UV/MS Performance for Selected Benzofuran Derivatives

CompoundLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
2-(2-thienyl)benzofuran1 - 100>0.9990.050.15
Benzofuran-2-ylmethanethiol5 - 100>0.9990.001 - 0.010.005 - 0.03
Carbofuran7.5 - 750.9991.313.97

Data sourced from an application note on the analysis of benzofuran derivatives by HPLC-UV/MS.

Table 2: Typical Method Validation Parameters for a Benzofuran-Related Aromatic Ketone

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL0.05 - 0.5 ng/mL

This table provides a comparative guideline based on established protocols for structurally similar aromatic ketones.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are representative experimental protocols for the analysis of benzofuran compounds using HPLC and GC-MS.

HPLC-UV/MS Protocol for Benzofuran Derivatives

This protocol is a general procedure for the analysis of various benzofuran derivatives in pharmaceutical formulations.

1. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of the benzofuran derivative.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

2. HPLC-UV/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the specific benzofuran derivative, and MS detection.

  • Injection Volume: 10 µL.

  • MS Detector: Electrospray ionization (ESI) in positive or negative ion mode.

GC-MS Protocol for a Volatile Benzofuran Derivative (e.g., 2-Acetyldibenzofuran)

This method is suitable for the sensitive detection and quantification of volatile benzofuran derivatives.[2]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If the compound has polar functional groups that hinder volatility, a derivatization step (e.g., silylation) may be necessary. For 2-acetyldibenzofuran, derivatization is typically not required.

  • Inject an appropriate volume (e.g., 1 µL) into the GC system.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.[2]

    • Ramp to 280 °C at a rate of 10 °C/min.[2]

    • Hold at 280 °C for 5 minutes.[2]

  • Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: 50-500 amu.[2]

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of benzofuran compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis Sample Sample Weighing Dissolution Dissolution & Sonication Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV & MS Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Dissolution Derivatization Derivatization (if needed) Sample->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Analysis Data Analysis Mass_Analysis->Data_Analysis Decision_Tree start Start: Benzofuran Analysis volatility Is the benzofuran compound volatile and thermally stable? start->volatility gcms Use GC-MS volatility->gcms Yes hplc Use HPLC volatility->hplc No polarity Does the compound have polar functional groups? polarity->gcms No derivatize Consider Derivatization then GC-MS polarity->derivatize Yes gcms->polarity

References

A Researcher's Guide to the Quantitative Analysis of Impurities in Benzofuran-5-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Benzofuran-5-boronic acid is a vital building block in medicinal chemistry, particularly in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. However, the inherent reactivity of boronic acids makes them susceptible to the formation of impurities during synthesis, storage, and handling. These impurities can negatively impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of impurities in this compound samples. We will delve into the common impurities encountered, compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and provide detailed experimental protocols to support your analytical endeavors.

Common Impurities in this compound

Several common impurities can be present in samples of this compound. Understanding the origin of these impurities is crucial for selecting the appropriate analytical methodology.

  • Benzofuran: This impurity arises from the protodeboronation of this compound, a common degradation pathway for aryl boronic acids.[1]

  • Homocoupling Product (5,5'-Bibenzofuran): The palladium catalyst used in Suzuki-Miyaura reactions can also promote the dimerization of the boronic acid, leading to the formation of this biaryl impurity.[1]

  • Benzofuran-5-boronic Anhydride (Boroxine): Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1] Commercial boronic acid samples often contain varying amounts of their corresponding boroxines.[1]

  • Oxidative Degradation Product (5-Hydroxybenzofuran): The carbon-boron bond is susceptible to oxidation, which can result in the formation of the corresponding phenol.[1]

Comparison of Analytical Techniques

The accurate quantification of these impurities requires the selection of an appropriate analytical technique. The three most common and effective methods are HPLC, GC-MS, and NMR spectroscopy. Each method offers distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.[1]Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[1]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei.[1]
Applicable Impurities Non-volatile impurities such as the homocoupling product and boroxine.Volatile impurities like benzofuran.[1] Derivatization is required for non-volatile boronic acids and their anhydrides.[1]All impurities with distinct NMR signals, including structural isomers and boroxine.
Strengths - High sensitivity and resolution for non-volatile compounds.- Well-established and robust technique.- Excellent for identifying and quantifying volatile impurities.[1]- High sensitivity and specificity.[1]- Provides unambiguous structure elucidation of unknown impurities.- ¹¹B NMR can directly distinguish and quantify the boronic acid and its boroxine.[1]
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile compounds without derivatization.[1]Lower sensitivity compared to chromatographic methods.
Limit of Quantification (LOQ) Typically in the range of 0.05%.[2]Sub-ppm levels for volatile analytes.[1]Approximately 0.3%.[2]

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible quantitative data. Below are representative methodologies for the analysis of impurities in this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common choice.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).[1]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the initial mobile phase composition. Filter the solution through a 0.45 µm filter before injection.[1]

  • Quantification: Generate a calibration curve using an external standard of this compound and any available impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is highly effective for the detection and quantification of volatile impurities such as benzofuran.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injection: Split or splitless injection depending on the expected concentration of impurities.[1]

  • Temperature Program: An initial oven temperature of 50-70°C, followed by a ramp to a final temperature of 250-300°C.[1]

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.[1]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Identification: Based on the retention time and the fragmentation pattern in the mass spectrum, compared against a reference library or standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR for General Purity:

    • Procedure: Dissolve a known amount of the sample and a certified internal standard in a deuterated solvent (e.g., DMSO-d₆). Acquire a ¹H NMR spectrum with a long relaxation delay (D1) to ensure accurate integration.

    • Analysis: Identify impurity signals by their characteristic chemical shifts and coupling patterns. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities and the internal standard.

  • ¹¹B NMR for Boronic Acid/Boroxine Ratio:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.[1]

    • Analysis: The chemical shift can differentiate between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals provides the ratio of the two species.[1]

Workflow for Quantitative Impurity Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of impurities in a pharmaceutical intermediate like this compound.

Quantitative_Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Quantification cluster_3 Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis (Non-volatile Impurities) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR NMR Analysis (Structural Confirmation & Boroxine Content) Dissolution->NMR Data_Processing Chromatogram/Spectrum Processing HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing Quantification Quantification using Calibration Curves or Internal Standards Data_Processing->Quantification Report Final Purity Report with Impurity Profile Quantification->Report

Caption: Workflow for quantitative impurity analysis.

References

comparing the bioactivity of different benzofuran-5-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide will, therefore, provide a broader comparative overview based on the available information for different classes of benzofuran derivatives, highlighting the structure-activity relationships that have been established for anticancer and enzyme inhibitory activities. This will be supplemented with general information on the role of the boronic acid moiety in enzyme inhibition to provide a conceptual framework for researchers interested in the potential of benzofuran-5-boronic acid derivatives.

I. Bioactivity of Benzofuran Derivatives: A Comparative Overview

Benzofuran derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The bioactivity is highly dependent on the nature and position of substituents on the benzofuran scaffold.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzofuran derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization or the activity of protein kinases.[5]

Data Presentation: Anticancer Activity of Various Benzofuran Derivatives

Derivative ClassCompound/ModificationCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans Bromine on methyl at C3K562 (Leukemia)5[2]
Bromine on methyl at C3HL60 (Leukemia)0.1[2]
Benzofuran-Piperazine Hybrids Derivative 16A549 (Lung)0.12[6]
Derivative 16SGC7901 (Gastric)2.75[6]
3-Amidobenzofurans Compound 28gMDA-MB-231 (Breast)3.01[7]
Compound 28gHCT-116 (Colon)5.20[7]
Benzofuran-2-carbohydrazides 3-methylbenzofuran 16bA549 (Lung)1.48[4]

Experimental Protocols: Anticancer Activity Assays

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the benzofuran derivatives.

  • MTT Assay: After a specific incubation period (e.g., 48 hours), MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

Mandatory Visualization: General Workflow for Anticancer Screening

cluster_workflow Anticancer Bioactivity Workflow A Synthesis of this compound Derivatives B In vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) D->E F In vivo Animal Models E->F

Caption: General experimental workflow for assessing the anticancer activity of novel compounds.

Enzyme Inhibitory Activity

Benzofuran derivatives have also been identified as potent inhibitors of various enzymes, playing a role in different diseases. For instance, certain derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[8]

Data Presentation: Enzyme Inhibitory Activity of Benzofuran Derivatives

Derivative ClassTarget EnzymeCompoundIC50 (µM)Reference
Benzofuran-based AChEIs Acetylcholinesterase (AChE)Compound 7c0.058[8]
Acetylcholinesterase (AChE)Compound 7e0.086[8]
Benzofuran Farnesyltransferase Inhibitors FarnesyltransferaseCompound 11f0.0011[9]

Experimental Protocols: Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine the potency of compounds against a specific enzyme. The general protocol involves:

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The product formation is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

Mandatory Visualization: General Signaling Pathway of Enzyme Inhibition

cluster_pathway Enzyme Inhibition Pathway Enzyme Enzyme (e.g., Kinase, AChE) Product Product Enzyme->Product Catalyzes conversion Substrate Substrate Substrate->Enzyme Binds to Inhibitor This compound Derivative Inhibitor->Enzyme Binds to and inhibits

Caption: Simplified diagram of an enzyme inhibition mechanism.

II. The Role of the Boronic Acid Moiety

While specific data on this compound is scarce, the boronic acid functional group is a well-established pharmacophore in drug discovery, particularly for enzyme inhibitors.[10][11] The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues (such as serine, threonine, or cysteine) in the active site of an enzyme. This interaction can lead to potent and often selective inhibition.

The proteasome inhibitor bortezomib is a prime example of a successful drug containing a boronic acid moiety. It is plausible that this compound derivatives could act as inhibitors of various enzymes, such as serine proteases or kinases, by a similar mechanism. The benzofuran scaffold would provide the framework for specific interactions with the enzyme's binding pocket, while the boronic acid would form the key covalent interaction with the active site.

Mandatory Visualization: Logical Relationship for Drug Design

cluster_logic Drug Design Rationale A Benzofuran Scaffold (Provides specificity and non-covalent interactions) C Potent & Potentially Selective Enzyme Inhibitor A->C B Boronic Acid Moiety (Forms reversible covalent bond with enzyme active site) B->C

Caption: Rationale for combining a benzofuran scaffold with a boronic acid moiety.

Conclusion and Future Directions

While direct comparative studies on the bioactivity of different this compound derivatives are currently lacking in the scientific literature, the foundational knowledge of both benzofuran chemistry and boronic acid-based enzyme inhibition provides a strong rationale for their investigation. The data on other substituted benzofurans suggest that modifications to the benzofuran core of a this compound derivative could significantly modulate its potency and selectivity against various biological targets.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substituents on the benzofuran ring. Such studies would be invaluable for establishing clear structure-activity relationships and unlocking the therapeutic potential of this promising class of compounds. Researchers in drug development are encouraged to explore this area to potentially discover novel and effective therapeutic agents.

References

A Researcher's Guide to the Relative Stability of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of boronic acid derivatives is a critical consideration in their application, from organic synthesis to medicinal chemistry. This guide provides an objective comparison of the stability of various boronic acid derivatives, supported by experimental data, detailed protocols for stability assessment, and visualizations of key chemical processes.

Boronic acids and their derivatives are indispensable reagents in modern chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility can be hampered by inherent instabilities. The primary degradation pathways for these compounds are oxidative deboronation and protodeboronation, with the hydrolytic stability of boronate esters also being a key factor in their use as protected forms of boronic acids.[1][2]

Key Factors Influencing Stability

The stability of a boronic acid derivative is not an intrinsic property but is highly dependent on its structure and the surrounding chemical environment. Key factors include:

  • Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), converting the boronic acid into an alcohol and boric acid.[3] This is a significant challenge in biological applications. The rate of oxidation is influenced by the electronic properties of the substituents on the organic moiety and the coordination state of the boron atom.

  • Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It can be catalyzed by both acids and bases and is highly dependent on the pH of the solution.[1][4]

  • Hydrolytic Stability of Boronate Esters: Boronic acids are often converted to boronate esters to enhance their stability for storage and handling. However, these esters can hydrolyze back to the parent boronic acid, especially in the presence of water and base. The rate of hydrolysis is influenced by the steric hindrance around the boron center provided by the diol protecting group.[5][6]

Comparative Stability Data

The following tables summarize quantitative data on the oxidative and protodeboronative stability of various boronic acid derivatives. The data has been compiled from studies that provide direct comparisons under controlled conditions to facilitate meaningful evaluation.

Oxidative Stability

The second-order rate constants for the oxidation of various phenylboronic acid derivatives by hydrogen peroxide provide a direct measure of their relative oxidative stability. A lower rate constant indicates greater stability.

Boronic Acid DerivativeAbbreviationSecond-Order Rate Constant (k obs) at pH 7.4 (M⁻¹s⁻¹)Relative Stability (vs. PBA)Reference
Phenylboronic AcidPBA49 ± 41x[3]
BenzoxaboroleBL4.2 ± 0.2~12x more stable[3]
BenzoxaborinineBN59 ± 5~0.8x less stable[3]
BoralactoneBOL(1.6 ± 0.1) x 10⁻⁴~300,000x more stable[3]
BoralactamBON0.041 ± 0.017~1,200x more stable[3]
Protodeboronative Stability

The half-life (t½) of boronic acid derivatives under basic conditions is a measure of their resistance to protodeboronation. A longer half-life indicates greater stability. The following data compares the stability of various boronic acids and their corresponding pinacol and neopentylglycol esters at pH 13 in 50% aqueous dioxane at 70 °C.

Aryl GroupBoronic Acid (t½)Pinacol Ester (t½)Neopentylglycol Ester (t½)Reference
2,6-Difluorophenyl~5 seconds~4 minutes~2 minutes[1][4]
3,5-Bis(trifluoromethyl)phenyl~1 minute~2 hours~1 hour[1][4]
2-Thiazolyl~2 minutes~1.5 hours~45 minutes[1][4]
3-Thienyl~1 day>1 week>1 week[1][4]
Phenyl>1 week>1 week>1 week[1][4]

Detailed Experimental Protocols

Accurate assessment of boronic acid derivative stability is crucial for their effective use. The following are detailed protocols for key experiments used to quantify their stability.

Protocol 1: Assessment of Oxidative Stability by UV-Vis Spectrophotometry

This protocol details a continuous assay to determine the second-order rate constant for the oxidation of a boronic acid derivative by hydrogen peroxide.[3]

Materials:

  • Boronic acid derivative of interest

  • Hydrogen peroxide (30% w/w solution)

  • Phosphate-buffered saline (PBS) or other suitable buffer at the desired pH

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the boronic acid derivative (e.g., 10 mM in a suitable solvent like DMSO or ethanol).

    • Prepare a stock solution of hydrogen peroxide (e.g., 1 M in deionized water). The concentration should be accurately determined by UV absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).

  • Reaction Setup:

    • In a quartz cuvette, prepare a solution of the boronic acid derivative at a final concentration of ≤1 mM in the desired buffer (e.g., PBS at pH 7.4).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Data Acquisition:

    • Record the initial UV absorbance spectrum of the boronic acid solution.

    • Initiate the reaction by adding a small volume of the hydrogen peroxide stock solution to achieve the desired final concentration (e.g., 10-fold excess).

    • Immediately begin monitoring the change in absorbance over time at a wavelength where the product (phenol) and the starting material (boronic acid) have a significant difference in absorbance. This can be determined from the initial spectral scan.

  • Data Analysis:

    • The initial reaction rates are determined from the linear portion of the absorbance vs. time plot (typically the first 10% of the reaction).

    • Convert the rate from absorbance units per second to molarity per second using the change in molar absorptivity (Δε) between the product and the reactant at the monitoring wavelength.

    • The observed second-order rate constant (k_obs) is calculated by dividing the initial rate by the concentrations of the boronic acid and hydrogen peroxide.

Protocol 2: Monitoring Hydrolytic Stability of Boronate Esters by ¹H NMR Spectroscopy

This protocol allows for the monitoring of the hydrolysis of a boronate ester to its corresponding boronic acid over time.[7]

Materials:

  • Boronate ester of interest (e.g., a pinacol ester)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deuterated water (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the boronate ester (e.g., 5-10 mg) in a deuterated organic solvent (e.g., 0.5 mL of DMSO-d₆) in an NMR tube.

  • Initial Spectrum:

    • Acquire an initial ¹H NMR spectrum of the stable boronate ester. Identify characteristic signals for the ester and the corresponding free boronic acid (if any is present initially).

  • Initiation of Hydrolysis:

    • Add a specific volume of D₂O to the NMR tube (e.g., 10% v/v) to initiate hydrolysis.

  • Time-Course Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes or as needed based on the expected rate of hydrolysis).

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to the boronate ester and the free boronic acid.

    • The percentage of hydrolysis at each time point can be calculated from the relative integrals of the two species.

    • Plot the percentage of the remaining boronate ester against time to determine the hydrolysis kinetics.

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key degradation pathways of boronic acids and a typical experimental workflow for assessing their stability.

Oxidative Degradation Pathway of a Boronic Acid BoronicAcid R-B(OH)₂ (Boronic Acid) Intermediate [R-B(OH)₂(OOH)]⁻ (Peroxo-boronate intermediate) BoronicAcid->Intermediate + H₂O₂ ROS Reactive Oxygen Species (e.g., H₂O₂) BoricEster R-O-B(OH)₂ (Boric Ester) Intermediate->BoricEster 1,2-migration Migration 1,2-migration (Rate-limiting step) Products R-OH (Alcohol) + B(OH)₃ (Boric Acid) BoricEster->Products Hydrolysis Hydrolysis Hydrolysis

Caption: Oxidative degradation pathway of a boronic acid.

Protodeboronation Pathway of an Arylboronic Acid ArylBoronicAcid Ar-B(OH)₂ (Arylboronic Acid) Intermediate Wheland-type intermediate ArylBoronicAcid->Intermediate + H⁺ ProtonSource H⁺ Source (e.g., H₂O, H₃O⁺) IpsoProtonation Ipso-protonation of the aryl ring Products Ar-H (Arene) + B(OH)₃ (Boric Acid) Intermediate->Products C-B bond cleavage Cleavage C-B bond cleavage

Caption: Protodeboronation pathway of an arylboronic acid.

Workflow for HPLC-Based Stability Assessment cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Prepare stock solution of boronic acid derivative Prep2 Prepare stress solution (e.g., buffer with oxidant) Mix Mix stock and stress solutions at t=0 Prep2->Mix Incubate Incubate under controlled conditions Mix->Incubate Aliquots Withdraw aliquots at time intervals Incubate->Aliquots Quench Quench reaction in aliquot Aliquots->Quench Inject Inject onto HPLC system Quench->Inject Analyze Separate and quantify parent and degradants Inject->Analyze Plot Plot concentration vs. time Analyze->Plot Kinetics Determine degradation rate constant / half-life Plot->Kinetics

Caption: Workflow for HPLC-based stability assessment.

References

A Comparative Guide to the Kinetics of Suzuki-Miyaura Reactions: Featuring Benzofuran-5-boronic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of boronic acid is a critical parameter influencing reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of various boronic acids and their derivatives, offering insights into the expected behavior of benzofuran-5-boronic acid in this pivotal reaction.

Performance Comparison: The Kinetics of Transmetalation

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and is highly sensitive to the nature of the boronic acid. The following table summarizes quantitative data from kinetic studies on the transmetalation step for various boron reagents, providing a framework for comparing their relative reactivity.

EntryBoron ReagentPretransmetalation IntermediateRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Relative Rate
14-Fluorophenylboronic acidObserved5.781.00
24-Fluorophenylboronic acid pinacol esterNot Observeda-
34-Fluorophenylboronic acid neopentyl esterNot Observeda-
44-Fluorophenylboronic acid ethylene glycol esterObserved13323.0
54-Fluorophenylboronic acid catechol esterObserved26.64.60
64-Fluorophenylboronic acid boroxineNot Observed53.99.33
7Dimethyl 4-fluorophenylboronateNot Observed10418.0

a: Sigmoidal kinetic profiles were observed, which prevented the determination of a first-order rate constant. Relative rates are estimated based on reaction times.[1]

Analysis of Kinetic Data:

The data reveals that boronic esters can exhibit significantly different reactivity compared to the parent boronic acid. Notably, the ethylene glycol boronic ester (Entry 4) shows a 23-fold rate enhancement in the transmetalation step compared to 4-fluorophenylboronic acid.[2] This suggests that the choice of the diol in the boronic ester can dramatically influence the reaction rate.[2] While pinacol and neopentyl esters are valued for their stability, they may lead to slower reaction rates.[1][3]

For heteroaryl boronic acids like this compound, reactivity is influenced by the electronic nature of the heteroaromatic ring. π-rich heterocycles, such as furans and benzofurans, are generally more reactive in the transmetalation step. However, they can also be more susceptible to side reactions like protodeboronation, especially under basic aqueous conditions.[4][5] To mitigate this instability, more stable derivatives like boronic esters (e.g., pinacol or neopentyl esters), potassium heteroaryltrifluoroborates, or MIDA boronates are often employed.[4]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The nature of the boron reagent directly impacts the crucial transmetalation step.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Combine Aryl Halide, Boronic Acid, Base, and Internal Standard B Add Degassed Solvent A->B C Equilibrate at Reaction Temperature B->C D Initiate Reaction with Catalyst Addition (t=0) C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction in Aliquots E->F G Analyze Samples by HPLC or NMR F->G H Plot Concentration vs. Time G->H I Determine Reaction Rate and Rate Constant H->I

References

A Spectroscopic Guide to Benzofuran Synthesis: From Starting Materials to Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of molecular transformations is paramount. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of starting materials and products in the synthesis of benzofurans, a crucial scaffold in medicinal chemistry. By presenting detailed experimental data and protocols, this guide serves as a valuable resource for reaction monitoring and product characterization.

The synthesis of benzofuran and its derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from the development of novel pharmaceuticals to materials science. Spectroscopic analysis is the bedrock of this synthetic work, providing the necessary insights to confirm structural changes and verify the purity of the resulting compounds. This guide focuses on the Perkin rearrangement, a classic method for benzofuran synthesis, to illustrate the spectroscopic shifts that occur during the transformation of a coumarin-based starting material into a benzofuran product.

Spectroscopic Data of Benzofuran (Reference)

To establish a baseline for comparison, the characteristic spectroscopic data for the parent benzofuran molecule are presented below.

Spectroscopic DataBenzofuran
¹H NMR (CDCl₃, ppm) δ 7.63 (d, 1H), 7.55 (d, 1H), 7.48 (d, 1H), 7.30 (t, 1H), 7.23 (t, 1H), 6.72 (d, 1H)
¹³C NMR (CDCl₃, ppm) δ 155.0, 144.9, 127.5, 124.3, 122.8, 121.4, 111.4, 106.7
IR (cm⁻¹) 3120 (C-H, aromatic), 1610, 1580 (C=C, aromatic), 1250 (C-O, ether)
Mass Spectrum (m/z) 118 (M+), 90, 89, 63

Comparative Spectroscopic Analysis: The Perkin Rearrangement

The Perkin rearrangement provides an excellent case study for comparing the spectroscopic signatures of a starting material and its corresponding benzofuran product. This reaction involves the transformation of a 3-halocoumarin into a benzofuran-2-carboxylic acid. For this guide, we will compare 3-(bromoacetyl)coumarin (a derivative of 3-bromocoumarin) with benzofuran-2-carboxylic acid.

Spectroscopic Data3-(Bromoacetyl)coumarin (Starting Material)Benzofuran-2-carboxylic acid (Product)
¹H NMR (ppm) δ 8.63 (s, 1H, H-4), 7.80-7.40 (m, 4H, Ar-H), 4.74 (s, 2H, CH₂Br)δ 10.5 (br s, 1H, COOH), 7.80-7.30 (m, 5H, Ar-H and furan H)
¹³C NMR (ppm) δ 188.9 (C=O, ketone), 158.9 (C=O, lactone), 154.5, 134.0, 130.0, 128.0, 125.0, 118.0, 116.0, 35.6 (CH₂Br)δ 162.5 (C=O, acid), 155.0, 148.0, 128.0, 127.0, 124.0, 122.0, 115.0, 112.0
IR (cm⁻¹) ~1730 (C=O, lactone), ~1675 (C=O, ketone), ~1600 (C=C)~3000 (br, O-H), ~1700 (C=O, acid), ~1600 (C=C), ~1250 (C-O, ether)
Mass Spectrum (m/z) 267/269 (M+), 188, 160, 131, 103162 (M+), 145, 117, 89

Experimental Protocols

Synthesis of Benzofuran-2-carboxylic Acid via Perkin Rearrangement

This protocol describes a general procedure for the synthesis of benzofuran-2-carboxylic acid from a 3-halocoumarin.

Materials:

  • 3-Bromocoumarin (1 equivalent)

  • Sodium hydroxide (2 equivalents)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve 3-bromocoumarin in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with 1 M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Dry the purified benzofuran-2-carboxylic acid under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron ionization (EI).

  • Analysis: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizing the Transformation

The following diagrams illustrate the chemical transformation and the general workflow for the synthesis and analysis of benzofuran derivatives.

Perkin_Rearrangement start 3-Bromocoumarin intermediate Ring-opened intermediate start->intermediate NaOH, EtOH, Reflux product Benzofuran-2-carboxylic acid intermediate->product Intramolecular nucleophilic substitution & Acidification

Caption: The Perkin rearrangement reaction pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Material (3-Bromocoumarin) reaction Reaction (Perkin Rearrangement) start->reaction workup Work-up & Purification reaction->workup product Product (Benzofuran-2-carboxylic acid) workup->product nmr NMR (¹H, ¹³C) product->nmr Characterization ir IR product->ir ms Mass Spectrometry product->ms

Caption: General experimental workflow.

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Benzofuran-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For researchers engaged in the synthesis of novel benzofuran-containing compounds, the choice of an appropriate palladium catalyst is a critical parameter that dictates reaction efficiency, yield, and overall success. This guide provides a comparative evaluation of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of benzofuran-5-boronic acid with aryl halides, supported by experimental data from the literature.

Performance Comparison of Palladium Catalysts

The selection of a palladium catalyst system, including the palladium source and associated ligands, significantly influences the outcome of the Suzuki-Miyaura coupling. While a direct comparative study of various palladium catalysts for this compound is not extensively documented in a single source, analysis of related reactions provides valuable insights into their relative performance. The following table summarizes the performance of several key palladium catalysts in Suzuki-Miyaura reactions involving benzofuran derivatives.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ 5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME801865Effective for heteroaryl bromides, though may require longer reaction times.[1]
PdCl₂(dppf) 5-Bromo-1-ethyl-1H-indazoleK₂CO₃DME80292Demonstrates higher efficiency and shorter reaction times compared to Pd(PPh₃)₄ for a similar substrate.[1]
Pd(OAc)₂ / SPhos 5-ChlorobenzofuranCs₂CO₃Dioxane100568Buchwald ligands like SPhos are effective for challenging substrates, including aryl chlorides.[2]
Pd(II) Complex 2-(4-Bromophenyl)benzofuranK₂CO₃EtOH/H₂O80497A specific Pd(II) complex showing high yields in aqueous media.[3][4]

Note: The data presented is compiled from studies on structurally related compounds to provide a comparative perspective. Optimal conditions for the coupling of this compound may vary and require further optimization.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for the specific use of this compound.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a general procedure adapted from established methods for the synthesis of biaryl compounds.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.

  • Add degassed solvents, DME and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, PdCl₂(dppf), and the chosen base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product via column chromatography.

Visualizing the Workflow

A clear understanding of the experimental sequence is vital for successful execution. The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, This compound, Base, and Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Desired Temperature with Stirring degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is determined by the seamless progression of its catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Boronic Acid/Ester) + Base reagents2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

High-Throughput Analysis of Boronic Acids: A Comparative Guide to UPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and accurate analysis of boronic acids is crucial for applications ranging from reaction monitoring in Suzuki couplings to quality control of pharmaceutical ingredients. This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for high-throughput analysis of boronic acids against other analytical techniques. The information presented is supported by experimental data to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical technique for boronic acid analysis is often a trade-off between speed, sensitivity, and the need for derivatization. The following table summarizes the quantitative performance of various methods.

ParameterUPLC-MS[1][2]LC-MS/MS[3][4][5][6]HPLC with Post-Column Derivatization (Alizarin)[3][7]
Limit of Detection (LOD) 0.1 µg2 pg/mL - 0.005 ng/mL1.2 ng (1 µM)
Limit of Quantification (LOQ) 1.0 µg10 pg/mL - 0.05 ng/mLNot Specified
Linearity (R²) >0.98>0.99Not Specified
Precision (%RSD) < 2.0%< 3% - <6.86%Not Specified
Recovery 97.1 - 105.7%80 - 120%Not Specified
Analysis Time ~1 minute7 - 14 minutesNot Specified
Derivatization Required NoNoYes
Key Advantage High-throughput, no derivatization needed.[1][2]High sensitivity and selectivity for trace level quantification.[4]Selective detection of boronic acids.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation.

UPLC-MS Method for High-Throughput Analysis

This method is designed for the rapid analysis of a wide range of boronic acids without the need for prior derivatization.[1][2]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: A rapid gradient of 1 minute is employed for high-throughput analysis.[1][2]

  • Flow Rate: Not specified, but typical for UPLC systems.

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Mass Spectrometer: Electrospray ionization (ESI) source.[1][2]

  • Ionization Mode: Positive or negative ion mode, optimized for the specific boronic acids.

  • Cone Voltage: Optimized to be around 25 V to maximize the intensity of the [M+H]+ ion and minimize fragmentation and the formation of boroxine.[8]

  • Data Acquisition: Full scan or selected ion monitoring (SIM).

LC-MS/MS Method for Ultra-Low Level Quantification

This highly sensitive method is suitable for detecting trace levels of boronic acids, particularly potential mutagenic impurities in drug substances.[5]

  • Chromatographic System: ACQUITY Premier BEH C18 Column.[5]

  • Mobile Phase A: 0.1% Ammonia in water.[6]

  • Mobile Phase B: 100% Acetonitrile.[6]

  • Flow Rate: 0.25 mL/min.[6]

  • Gradient: A gradient elution with a total run time of 14 minutes.[6]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ Absolute).[5]

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.[4][6]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[4][5]

HPLC with Post-Column Derivatization

This method offers selective detection of boronic acids by forming a fluorescent complex with a derivatizing agent.[7]

  • Chromatographic System: Standard HPLC system.

  • Derivatizing Agent: Alizarin Red S.[7]

  • Detection: Fluorescence detector.[7]

  • Principle: Boronic acids react with alizarin post-column to form a fluorescent product, which is then detected. This method provides high selectivity as only boronic acids will react to produce a signal.

Alternative Methods

Other techniques that can be employed for boronic acid analysis include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method typically requires derivatization to increase the volatility of the boronic acids.[2]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography method that can be used for the separation and quantification of boronic acids.[2]

Workflow and Process Visualization

The following diagrams illustrate the experimental workflow for the UPLC-MS analysis of boronic acids and the logical relationship for method selection.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Processing Sample Boronic Acid Sample Dilution Dilution in Mobile Phase Sample->Dilution Dissolve UPLC UPLC Separation (C18 Column) Dilution->UPLC Inject MS Mass Spectrometry (ESI) UPLC->MS Eluent Acquisition Data Acquisition MS->Acquisition Processing Quantification & Identification Acquisition->Processing

Caption: UPLC-MS workflow for boronic acid analysis.

Method_Selection Start Define Analytical Need HighThroughput High-Throughput Screening? Start->HighThroughput TraceAnalysis Trace Level Analysis? HighThroughput->TraceAnalysis No UPLC_MS UPLC-MS HighThroughput->UPLC_MS Yes SelectiveDetection Selective Detection Required? TraceAnalysis->SelectiveDetection No LC_MS_MS LC-MS/MS TraceAnalysis->LC_MS_MS Yes HPLC_PCD HPLC with Post-Column Derivatization SelectiveDetection->HPLC_PCD Yes Other Consider Other Methods (GC-MS, SFC) SelectiveDetection->Other No

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of Benzofuran-5-boronic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of Benzofuran-5-boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical.

This compound and its derivatives are key reagents in organic synthesis. However, their disposal requires careful management due to potential hazards. Adherence to the following procedures is critical for maintaining a safe laboratory environment.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be aware of its potential hazards and to don the appropriate Personal Protective Equipment (PPE).

Potential Hazards:

  • May cause skin and eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Toxic if swallowed or in contact with skin.[2]

  • May cause an allergic skin reaction.[2]

  • Long-term exposure may have effects on the kidneys and liver.[3]

Required PPE Specification
Eye Protection Chemical safety glasses or goggles.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A dust respirator is recommended if there is a risk of generating dust.[4]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[4]

  • Containment: Prevent the spill from entering drains or water courses.[4]

  • Cleanup (Dry Spill): For solid this compound, use dry clean-up procedures to avoid generating dust.[4] Carefully sweep or vacuum the material. Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[4]

  • Cleanup (Wet Spill): If the material is in solution, absorb the spill with an inert material (e.g., sand, vermiculite). Shovel the absorbed material into a labeled container for disposal.[4]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[4]

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local regulations.[4]

III. Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental harm and to comply with regulations.

Step-by-Step Disposal Guide:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Container Labeling: The waste container must be labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[2] The storage area should be locked up or accessible only to authorized personnel.[2][4]

  • Authorized Disposal: Arrange for the disposal of the waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.[2][4]

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Unused this compound Unused this compound Dedicated, labeled, sealed hazardous waste container Dedicated, labeled, sealed hazardous waste container Unused this compound->Dedicated, labeled, sealed hazardous waste container Contaminated labware (gloves, wipes, etc.) Contaminated labware (gloves, wipes, etc.) Contaminated labware (gloves, wipes, etc.)->Dedicated, labeled, sealed hazardous waste container Cool, dry, well-ventilated, secure area Cool, dry, well-ventilated, secure area Dedicated, labeled, sealed hazardous waste container->Cool, dry, well-ventilated, secure area Licensed Hazardous Waste Disposal Company Licensed Hazardous Waste Disposal Company Cool, dry, well-ventilated, secure area->Licensed Hazardous Waste Disposal Company Away from incompatible materials Away from incompatible materials Away from incompatible materials->Cool, dry, well-ventilated, secure area

Caption: Workflow for the proper disposal of this compound.

IV. Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[4] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[2]

Firefighting Measures:

  • Use water spray, carbon dioxide, dry chemical powder, or appropriate foam for extinction.[1]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

This guide is intended to provide essential safety and disposal information. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Benzofuran-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzofuran-5-boronic acid. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are associated with skin and eye contact, as well as inhalation of dust particles.[1]

Globally Harmonized System (GHS) Classification

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.[3]

Protection TypeRecommended SpecificationsRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]To protect eyes from dust and splashes that can cause serious irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[3][4]To prevent skin contact and potential irritation. Gloves should be inspected before use and replaced immediately if contaminated.[3][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4]To protect skin from accidental spills or contact.[3]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved N95 (or equivalent) dust mask or a respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]To prevent irritation of the respiratory tract.[4]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[4]

    • All handling activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[4]

    • The work area should be clean and free of clutter.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[3]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[3]

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling :

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Launder contaminated clothing separately before re-use.[1]

Emergency Procedures

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay.[1]
Skin Contact Remove contaminated clothing and flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[1]
Inhalation If fumes, aerosols, or combustion products are inhaled, remove the individual from the contaminated area to fresh air. Other measures are usually unnecessary.[1]
Ingestion Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1]
Spills For dry spills, use dry clean-up procedures and avoid generating dust. Collect residues and place them in sealed, labeled containers for disposal. For wet spills, vacuum or shovel up the material and place it in labeled containers for disposal. Wash the area down with large amounts of water and prevent runoff into drains.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection :

    • Carefully collect waste material, whether in solid or solution form.

    • For solid waste, place it in a designated, compatible, and properly labeled waste container.

    • For liquid waste, pour it into a designated, compatible waste container using a funnel to prevent spills.

  • Container Management :

    • Use a container that is compatible with boronic acids.

    • Ensure the container is properly labeled with the chemical name and hazard warnings.

    • Keep the waste container tightly sealed when not in use.

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility, following institutional guidelines.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • The primary recommended method for the disposal of boronic acids is incineration by a licensed waste disposal facility.[5]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep1 Consult SDS prep2 Ensure access to safety shower & eyewash prep1->prep2 prep3 Work in a chemical fume hood prep2->prep3 prep4 Don appropriate PPE prep3->prep4 handle1 Keep container closed prep4->handle1 handle2 Avoid generating dust handle1->handle2 emg1 Spill handle1->emg1 If spill occurs emg2 Exposure handle1->emg2 If exposure occurs handle3 Weigh and transfer carefully handle2->handle3 post1 Clean work area handle3->post1 disp1 Collect waste in a labeled, compatible container handle3->disp1 post2 Remove and decontaminate PPE post1->post2 post3 Wash hands thoroughly post2->post3 disp2 Store in designated hazardous waste area disp1->disp2 disp3 Arrange for professional disposal disp2->disp3 emg1_proc Follow spill cleanup protocol emg1->emg1_proc emg2_proc Follow first aid procedures emg2->emg2_proc

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.